Northiaden
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NS/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18/h2-5,7-11,19H,6,12-13H2,1H3/b16-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTELXJYVTOFJAI-MHWRWJLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C/1\C2=CC=CC=C2CSC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
844-12-2 (hydrochloride) | |
| Record name | Northiaden | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701162830 | |
| Record name | 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701162830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24881-71-8, 1154-09-2 | |
| Record name | 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24881-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Northiaden | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Northiaden | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024881718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701162830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORTHIADEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8W20XLE56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Deep Dive into the Mechanistic Elucidation of Northiaden: A Technical Guide for Advanced Drug Discovery
Introduction: The journey of a novel therapeutic agent from a promising molecule to a clinical candidate is paved with rigorous scientific inquiry. Central to this journey is the elucidation of its mechanism of action (MOA). A thorough understanding of how a compound like Northiaden exerts its effects at a molecular, cellular, and systemic level is not merely an academic exercise; it is the bedrock upon which successful drug development is built. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals embarking on the complex task of MOA research for novel compounds, using the hypothetical molecule "this compound" as our investigative subject. We will move beyond rote protocols to explore the why behind the how, ensuring a robust and translatable understanding of a compound's biological activity.
Part 1: Foundational Strategy - De-risking and Target Identification
The initial phase of any MOA study is arguably the most critical. It involves casting a wide net to identify the most probable molecular targets and pathways, followed by a systematic process of validation and de-risking. An incorrect initial hypothesis can lead to the misallocation of significant resources. Therefore, our initial approach for this compound will be multi-pronged, combining computational prediction with broad-spectrum experimental screening.
In Silico Target Prediction: The Digital Hypothesis
Before we step into the wet lab, we leverage the power of computational chemistry and bioinformatics to generate a ranked list of potential protein targets for this compound. This is not a definitive answer but a crucial, data-driven starting point.
Methodology: Reverse Docking & Pharmacophore Modeling
-
Compound Characterization: The 3D structure of this compound is determined using crystallographic data or predicted using energy minimization algorithms.
-
Database Screening: This 3D structure is then computationally screened against a comprehensive library of protein structures (e.g., the Protein Data Bank - PDB). The algorithm calculates the binding affinity of this compound to the active sites of thousands of human proteins.
-
Scoring and Ranking: Targets are ranked based on predicted binding energy scores. Lower binding energy suggests a more stable and favorable interaction.
-
Pharmacophore Analysis: Simultaneously, the key chemical features of this compound (e.g., hydrogen bond donors/acceptors, aromatic rings) are used to build a pharmacophore model. This model is then used to search databases for proteins known to bind ligands with similar features.
Rationale: This dual computational approach provides a list of potential targets based on both structural complementarity (docking) and chemical feature similarity (pharmacophore). This increases the confidence in our initial hypotheses. For this compound, let's assume this process identified a high probability of interaction with a specific family of G-protein coupled receptors (GPCRs), particularly the A1 adenosine receptor (ADORA1), and a secondary, lower-affinity prediction for a class of receptor tyrosine kinases (RTKs).
Broad-Spectrum Phenotypic Screening: From Code to Cell
While computational data provides a map, phenotypic screening tells us where to start digging. This involves exposing various cell lines to this compound and observing its overall effect on cell health and behavior. This unbiased approach can reveal unexpected activities and helps to prioritize our target-based investigations.
Experimental Protocol: High-Content Imaging for Cellular Profiling
-
Cell Line Selection: A panel of well-characterized human cell lines representing different tissues and disease states (e.g., HEK293 for general recombinant expression, SH-SY5Y for neuronal properties, A549 for epithelial) is selected.
-
Compound Treatment: Cells are plated in 96- or 384-well microplates and treated with a concentration range of this compound (e.g., 10 nM to 100 µM) for a set duration (e.g., 24, 48 hours).
-
Staining: After treatment, cells are fixed and stained with a cocktail of fluorescent dyes that label different subcellular compartments (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, Phalloidin for the actin cytoskeleton).
-
Automated Imaging: The plates are imaged using a high-content imaging system, capturing multiple fluorescent channels for each well.
-
Image Analysis: Sophisticated software analyzes the images to extract dozens of quantitative features per cell, such as nuclear size, mitochondrial mass, and cytoskeletal texture.
-
Data Interpretation: The resulting "cellular fingerprint" of this compound is compared to a reference database of known compounds. For instance, a profile similar to known GPCR agonists might show changes in cell morphology and calcium signaling precursors.
Trustworthiness: This method is self-validating through the inclusion of positive and negative controls. A known ADORA1 agonist should produce a similar, though not identical, phenotypic profile, while a vehicle control (e.g., DMSO) should show no effect. The multi-parameter nature of the readout provides a rich dataset that is less susceptible to single-measurement artifacts.
Part 2: Target Validation and Pathway Deconvolution
With a primary hypothesized target (ADORA1) and a potential secondary target family (RTKs), the next phase is to rigorously validate these interactions and begin mapping the immediate downstream signaling consequences.
Direct Target Engagement: Is the Binding Real?
We must first confirm that this compound physically interacts with its predicted target, ADORA1, in a biologically relevant context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Lysate Preparation: Prepare lysates from SH-SY5Y cells, which endogenously express ADORA1.
-
Compound Incubation: Aliquot the lysate and incubate with either vehicle control or a saturating concentration of this compound for 30 minutes at room temperature.
-
Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C) for 3 minutes, followed by rapid cooling.
-
Separation of Soluble Fraction: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble protein fraction and analyze the amount of remaining soluble ADORA1 at each temperature point using Western Blot or ELISA.
Rationale and Interpretation: The binding of a ligand (this compound) to its target protein (ADORA1) confers thermal stability. Therefore, the ADORA1 in the this compound-treated samples will remain soluble at higher temperatures compared to the vehicle-treated samples. This "thermal shift" is direct evidence of target engagement in a complex biological matrix.
Data Presentation: CETSA Melt Curve
| Temperature (°C) | % Soluble ADORA1 (Vehicle) | % Soluble ADORA1 (this compound) |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 85 | 99 |
| 55 | 55 | 92 |
| 60 | 25 | 75 |
| 65 | 5 | 40 |
| 70 | 2 | 15 |
This table illustrates a hypothetical thermal shift induced by this compound binding to ADORA1.
Quantifying Binding Affinity and Kinetics
Confirming engagement is the first step. The next is to quantify the interaction. How tightly does this compound bind to ADORA1, and at what rate?
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Covalently immobilize purified, recombinant ADORA1 protein onto a sensor chip surface.
-
Analyte Injection: Flow a series of precise concentrations of this compound across the sensor chip surface.
-
Signal Detection: An optical system detects changes in the refractive index at the chip surface, which are directly proportional to the mass of this compound binding to the immobilized ADORA1. This is measured in Resonance Units (RU).
-
Kinetic Analysis: The rates of association (k_on) during the injection phase and dissociation (k_off) during a subsequent buffer flow phase are measured.
-
Affinity Calculation: The equilibrium dissociation constant (K_D), a measure of binding affinity, is calculated as k_off / k_on. A lower K_D value indicates a tighter binding interaction.
Expertise & Experience: While a low K_D is often desirable, the kinetic parameters (k_on and k_off) provide deeper insight. A compound with a fast 'on' rate and a slow 'off' rate will have a longer residence time at the receptor, which can lead to a more sustained pharmacological effect. This is a critical consideration for dosing regimen design in later stages of drug development.
Mapping the Downstream Signal: From Receptor to Cellular Response
ADORA1 is a Gi-coupled GPCR. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. We must verify that this compound binding initiates this canonical pathway.
Experimental Protocol: cAMP HTRF Assay
-
Cell Treatment: Plate HEK293 cells engineered to overexpress ADORA1. Treat the cells with Forskolin (a potent activator of adenylyl cyclase) to elevate basal cAMP levels. Co-treat with a dose-response curve of this compound.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
HTRF Reaction: Add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents: a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2).
-
Signal Reading: In the absence of cellular cAMP, the antibody binds the d2-labeled cAMP, bringing the donor and acceptor into close proximity and generating a high FRET (Förster Resonance Energy Transfer) signal. Cellular cAMP produced in the assay competes with the d2-cAMP for antibody binding, leading to a decrease in the FRET signal.
-
Data Analysis: The decrease in the HTRF signal is proportional to the amount of cAMP produced. The data is used to calculate an IC50 value for this compound's inhibition of cAMP production.
Mandatory Visualization: this compound's Primary Signaling Pathway
Caption: Canonical Gi-coupled signaling pathway activated by this compound via the ADORA1 receptor.
Part 3: Probing Off-Target Effects and Broader Cellular Impact
A comprehensive MOA study does not stop at the primary target. Understanding a compound's full spectrum of activity, including potential off-target effects and broader impacts on cellular systems, is essential for predicting both efficacy and toxicity.
Global Kinase Profiling: Addressing the RTK Hypothesis
Our initial in silico screen suggested a weak potential for interaction with receptor tyrosine kinases (RTKs). Even if weak, this must be investigated as it could lead to unintended side effects.
Experimental Protocol: KinomeScan™ or Similar Broad Kinase Panel
-
Assay Principle: This is a competition-based binding assay. This compound is tested at a high concentration (e.g., 10 µM) against a large panel of human kinases (typically >400).
-
Methodology: Each kinase is tagged with a DNA label. The kinases are immobilized on a solid support. A proprietary, broadly active kinase inhibitor is added. This compound is then introduced to compete for binding.
-
Quantification: The amount of kinase bound to the support is quantified using qPCR of the DNA tag. If this compound binds to a kinase, it will displace the tagged inhibitor, resulting in a decreased signal.
-
Data Interpretation: Results are typically expressed as "% of control". A value below a certain threshold (e.g., <35%) indicates a significant binding interaction. This provides a global view of this compound's selectivity across the human kinome.
Mandatory Visualization: MOA Investigation Workflow
Caption: A structured workflow for elucidating this compound's mechanism of action.
Systems-Level Analysis: Transcriptomics
To capture the full cellular response to this compound, we look beyond single pathways to the entire transcriptome. RNA-Sequencing provides an unbiased snapshot of how this compound alters the gene expression landscape of a cell.
Experimental Protocol: RNA-Sequencing (RNA-Seq)
-
Sample Preparation: Treat SH-SY5Y cells with this compound (at its EC50 concentration) and a vehicle control for a relevant time period (e.g., 6 and 24 hours).
-
RNA Extraction: Isolate total RNA from the cells, ensuring high quality and integrity (RIN > 8).
-
Library Preparation: Convert the RNA to cDNA and prepare sequencing libraries. This involves fragmentation, adapter ligation, and amplification.
-
Sequencing: Sequence the libraries on a high-throughput platform (e.g., Illumina NovaSeq).
-
Data Analysis: Align the sequence reads to the human reference genome and quantify the expression level of each gene.
-
Differential Expression & Pathway Analysis: Identify genes that are significantly upregulated or downregulated in response to this compound. Use bioinformatics tools (e.g., GSEA, IPA) to determine if these genes are enriched in specific biological pathways or processes.
Authoritative Grounding: This analysis can confirm our primary MOA. For example, we would expect to see downregulation of genes with cAMP Response Elements (CRE) in their promoters. More importantly, it can reveal novel, unexpected pathways affected by this compound, providing new avenues for research into its therapeutic potential and possible side effects.
Conclusion
The elucidation of this compound's mechanism of action is a systematic, iterative process that builds a pyramid of evidence. We begin with a broad, hypothesis-generating base of computational and phenotypic screening. We then ascend to the peak of definitive evidence through rigorous target validation, affinity measurement, and pathway analysis. Finally, we broaden our view again with systems-level approaches to understand the compound's global impact. This integrated strategy, grounded in validated protocols and a clear understanding of the underlying scientific principles, transforms a molecule from a chemical entity into a well-understood therapeutic candidate.
References
-
Title: The cellular thermal shift assay for drug-target interaction studies. Source: Nature Protocols URL: [Link]
-
Title: The role of drug-target kinetics in drug action. Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Comprehensive characterization of kinase inhibitor selectivity. Source: Nature Biotechnology URL: [Link]
-
Title: Gene Set Enrichment Analysis: A knowledge-based approach for interpreting genome-wide expression profiles. Source: PNAS URL: [Link]
A Comprehensive Pharmacological Review of Northiaden
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a detailed examination of the pharmacology of Northiaden, the principal active metabolite of the tricyclic antidepressant (TCA) Dosulepin (also known as Dothiepin). As the primary mediator of Dosulepin's therapeutic effects, a thorough understanding of this compound's pharmacodynamic and pharmacokinetic profiles is essential for researchers in neuropsychopharmacology and professionals involved in antidepressant drug development. This document eschews a rigid template to deliver a logically structured narrative, focusing on the causal relationships behind its mechanisms and the practical methodologies used for its study.
Introduction: The Significance of a Metabolite
This compound, or N-desmethyldosulepin, is the major active metabolite of the tricyclic antidepressant Dosulepin.[1] While Dosulepin is the administered compound, it undergoes extensive first-pass metabolism in the liver, where it is demethylated to form this compound.[2] This biotransformation is not a mere inactivation step; rather, it produces a compound with a distinct and potent pharmacological profile that is crucial to the overall clinical effects of the parent drug.[3][4] In fact, this compound's greater potency as a norepinephrine reuptake inhibitor and its long elimination half-life mean it contributes significantly to both the therapeutic efficacy and the adverse effect profile of Dosulepin treatment.[3][5] This guide delves into the core pharmacology of this compound, providing an in-depth analysis of its mechanism of action, pharmacokinetics, and the experimental frameworks used to characterize it.
Pharmacodynamics: A Multifaceted Mechanism of Action
The clinical effects of this compound are rooted in its interactions with multiple targets within the central nervous system. Its primary antidepressant action is attributed to the blockade of monoamine transporters, but its affinity for other receptors is responsible for its wide range of side effects, a characteristic feature of older TCAs.[6]
Primary Mechanism: Monoamine Reuptake Inhibition
Like other TCAs, this compound's principal mechanism is the inhibition of presynaptic reuptake of the neurotransmitters norepinephrine (noradrenaline) and serotonin (5-HT).[6][7] By blocking the Norepinephrine Transporter (NET) and the Serotonin Transporter (SERT), this compound increases the concentration of these monoamines in the synaptic cleft, thereby enhancing neurotransmission.[4][8]
A critical distinction between this compound and its parent drug, Dosulepin, lies in their relative potencies. This compound is a more potent inhibitor of norepinephrine uptake than Dosulepin.[4] This shift in selectivity towards noradrenergic activity is a common feature of secondary amine TCAs (like this compound and nortriptyline) compared to their tertiary amine precursors (like Dosulepin and amitriptyline).[3] This potent noradrenergic effect is thought to be a key contributor to the antidepressant efficacy of Dosulepin.[7]
Caption: this compound blocks NET and SERT, increasing synaptic norepinephrine and serotonin.
Off-Target Receptor Antagonism
This compound's broad pharmacological footprint includes antagonist activity at several other receptors, which does not contribute to its antidepressant effects but is the primary source of its adverse effects.[3]
-
Histamine H₁ Receptors: Antagonism at these receptors leads to sedative and hypnotic effects, which can be beneficial for depressed patients with insomnia but can cause daytime drowsiness.[8][9]
-
α₁-Adrenergic Receptors: Blockade of these receptors can cause postural hypotension (a drop in blood pressure upon standing) and dizziness.[10]
-
Muscarinic Acetylcholine Receptors: Anticholinergic effects such as dry mouth, blurred vision, constipation, and urinary retention are a direct result of blocking these receptors.[4][9] Relative to Dosulepin, this compound has reduced antihistamine and anticholinergic activity.[3]
Pharmacokinetics: The Journey of a Metabolite
The pharmacokinetic profile of this compound is inseparable from that of its parent drug, Dosulepin. Understanding its formation, distribution, and long half-life is key to appreciating its clinical impact.
Formation and Metabolism
Dosulepin is readily absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver.[8][10] The primary metabolic pathway is N-demethylation, which converts the tertiary amine Dosulepin into the secondary amine this compound.[2] Further metabolism involves S-oxidation and glucuronic acid conjugation of both Dosulepin and this compound.[4] The sulfoxide metabolites have been described as essentially inactive, leaving this compound as the main pharmacologically active metabolite.[3]
Distribution and Elimination
Like its parent compound, this compound is highly protein-bound (approximately 84% for Dosulepin) and crosses the blood-brain barrier to exert its effects on the central nervous system.[3][4] Elimination occurs predominantly through the kidneys, with the majority of the drug excreted as metabolites in the urine.[10]
A defining characteristic of this compound is its long elimination half-life, which is significantly longer than that of Dosulepin. This contributes to the accumulation of the metabolite during chronic treatment and its sustained therapeutic and adverse effects.[3]
Key Pharmacokinetic Parameters
The following table summarizes and compares the pharmacokinetic parameters of Dosulepin and its major metabolites. The large inter-individual variation is a known characteristic of this class of drugs.[11]
| Parameter | Dosulepin | This compound | Dothiepin S-oxide |
| Time to Peak (Tₘₐₓ) | ~2-3 hours[3][5] | ~4.5 hours[5][12] | ~3.5 hours[5][12] |
| Elimination Half-Life (t½) | ~14-24 hours[3] | ~31-46 hours[3][5] | ~22-25 hours[3][5] |
| Oral Clearance (CL/F) | ~2.1 ± 1.6 L/kg/h[5] | Not directly applicable | Not directly applicable |
| Protein Binding | ~84%[4] | Data not specified | Data not specified |
Data compiled from multiple sources and represent approximate mean values or ranges.[3][4][5][11][12]
Experimental Protocols & Methodologies
The characterization of this compound's pharmacology relies on robust and validated experimental procedures. Below are two foundational protocols that represent the types of analyses conducted in preclinical and clinical development.
Protocol: Quantification of this compound in Human Plasma via GC/MS
This methodology is essential for pharmacokinetic studies, allowing for the precise measurement of drug and metabolite concentrations over time.
Objective: To determine the concentration of this compound and its parent drug, Dosulepin, in plasma samples from patients following oral administration.
Step-by-Step Methodology:
-
Sample Collection: Collect venous blood samples into heparinized tubes at predetermined time points post-dose (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours). Centrifuge immediately to separate plasma and store at -80°C until analysis.
-
Internal Standard Addition: Thaw plasma samples. To a 1 mL aliquot of plasma, add a known concentration of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound like protriptyline).
-
Sample Preparation (Liquid-Liquid Extraction):
-
Add 200 µL of 1M sodium hydroxide to the plasma to basify the sample.
-
Add 5 mL of an organic extraction solvent (e.g., hexane/isoamyl alcohol, 99:1 v/v).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization: Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and heat at 70°C for 30 minutes to create more volatile TMS derivatives suitable for GC analysis.
-
GC/MS Analysis:
-
Injection: Inject 1-2 µL of the derivatized sample into the gas chromatograph.
-
Chromatographic Separation: Use a capillary column (e.g., HP-5MS) with helium as the carrier gas. Program the oven temperature with a gradient to separate Dosulepin, this compound, and the internal standard.
-
Mass Spectrometry Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor for specific, characteristic fragment ions of each compound, ensuring high sensitivity and selectivity.
-
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of calibration standards. Use this curve to calculate the concentration of this compound in the unknown patient samples.
Caption: Workflow for the quantification of this compound in plasma samples using GC/MS.
Adverse Effects & Clinical Considerations
The broad receptor-binding profile of this compound is directly responsible for the classic TCA side effects associated with Dosulepin.[3][10]
-
Common Side Effects: These include drowsiness, dry mouth, blurred vision, constipation, difficulty with urination, and dizziness upon standing.[9][13] These effects are often most pronounced at the beginning of treatment.[13]
-
Serious Adverse Effects: A significant concern with Dosulepin, and TCAs in general, is the risk of cardiotoxicity, especially in overdose.[3] This is due to the blockade of voltage-gated sodium channels in the heart, leading to arrhythmias and conduction defects. The high toxicity in overdose, without a clear therapeutic advantage over other antidepressants, has led to a significant decline in its use.[3]
-
Neurological Effects: Tremor, disorientation, and a lowered seizure threshold are also known risks.[2][3]
Due to this adverse effect profile and the availability of safer alternatives like SSRIs and SNRIs, Dosulepin is now generally reserved for patients who have not responded to or cannot tolerate other antidepressant therapies.[6][7]
Conclusion
This compound stands as a clinically pivotal active metabolite, not merely a byproduct of Dosulepin's metabolism. Its distinct pharmacological profile, characterized by potent norepinephrine reuptake inhibition and a prolonged elimination half-life, is fundamental to the therapeutic action of its parent drug. However, its "off-target" affinities for histaminic, adrenergic, and muscarinic receptors are also the source of a significant and often dose-limiting side effect burden. The study of this compound serves as a classic example of how drug metabolism can profoundly alter pharmacological activity, shaping the overall clinical utility and risk-benefit profile of a therapeutic agent. For drug development professionals, it underscores the critical importance of characterizing major metabolites early in the discovery and development pipeline.
References
-
Dosulepin - Wikipedia. [Link]
-
Dosulepin | C19H21NS | CID 5284550 - PubChem - NIH. [Link]
-
Clinical pharmacokinetics of dothiepin. Single-dose kinetics in patients and prediction of steady-state concentrations - PubMed. [Link]
-
This compound - Wikipedia. [Link]
-
Dothiepin | C19H21NS | CID 3155 - PubChem - NIH. [Link]
-
Steady-state serum concentrations of dothiepin and this compound after two dosage regimens of dothiepin hydrochloride (Prothiaden) - PubMed. [Link]
-
Pipethiaden - Dosulepin - Grokipedia. [Link]
-
Tricyclic antidepressant - Wikipedia. [Link]
-
Dosulepin Datasheet - Medsafe. [Link]
-
What is the mechanism of Dosulepin Hydrochloride? - Patsnap Synapse. [Link]
-
PROTHIADEN TABLETS 75MG - Drugs.com. [Link]
-
Dothiepin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]
-
What are the side effects of Dosulepin Hydrochloride? - Patsnap Synapse. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. Dosulepin - Wikipedia [en.wikipedia.org]
- 4. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of dothiepin. Single-dose kinetics in patients and prediction of steady-state concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. What is the mechanism of Dosulepin Hydrochloride? [synapse.patsnap.com]
- 9. What are the side effects of Dosulepin Hydrochloride? [synapse.patsnap.com]
- 10. assets.hpra.ie [assets.hpra.ie]
- 11. Steady-state serum concentrations of dothiepin and this compound after two dosage regimens of dothiepin hydrochloride (Prothiaden) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dothiepin | C19H21NS | CID 3155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
Introduction: The Clinical Context of Dosulepin
An In-Depth Technical Guide to Northiaden, the Principal Active Metabolite of Dosulepin
For professionals in the fields of pharmacology, clinical research, and drug development, a nuanced understanding of drug metabolism is paramount. The biotransformation of a parent compound into its metabolites can significantly alter its therapeutic efficacy, duration of action, and side-effect profile. This guide provides a detailed examination of this compound (also known as desmethyldosulepin), the primary active metabolite of the tricyclic antidepressant Dosulepin (dothiepin). We will explore its formation, pharmacological activity, pharmacokinetic profile, and the analytical methodologies required for its precise quantification in biological matrices.
Dosulepin is a tricyclic antidepressant (TCA) that has been utilized in the treatment of major depressive disorder, particularly where anxiolytic effects are beneficial.[1][2] Like other TCAs, its therapeutic action is primarily attributed to its ability to inhibit the reuptake of monoamine neurotransmitters.[3][4] However, the clinical pharmacology of Dosulepin is not solely defined by the parent drug. Upon administration, it undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites, the most significant of which is this compound.[5][6] This active metabolite is not merely a byproduct but a crucial contributor to the overall therapeutic and toxicological profile of Dosulepin treatment.[5][7]
Metabolic Transformation: From Dosulepin to this compound
The generation of this compound from Dosulepin is a primary example of Phase I metabolic reactions. The core process involves N-demethylation, a reaction catalyzed by hepatic cytochrome P450 (CYP450) isoenzymes.[3][7] This biotransformation removes a methyl group from the tertiary amine on the propylidene side chain of Dosulepin, converting it into a secondary amine, this compound.[8]
Beyond N-demethylation, Dosulepin is also metabolized through S-oxidation, forming dosulepin S-oxide and this compound S-oxide.[1][3] While this compound retains significant pharmacological activity, the sulfoxide metabolites are considered to have dramatically reduced potency and are unlikely to contribute meaningfully to the clinical effects of the drug.[5]
Caption: Metabolic pathway of Dosulepin.
Pharmacological Profile of this compound: A Shift in Selectivity
This compound is a potent monoamine reuptake inhibitor, a characteristic it shares with its parent compound. However, the structural change from a tertiary to a secondary amine significantly alters its pharmacological selectivity.[5] Dosulepin acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), inhibiting the serotonin transporter (SERT) and norepinephrine transporter (NET) with roughly equal potency.[1][9][10]
In contrast, this compound demonstrates a pronounced shift towards norepinephrine reuptake inhibition. It is a more potent inhibitor of the norepinephrine transporter than Dosulepin itself.[1][5] Conversely, its activity as a serotonin reuptake inhibitor is reduced.[5] This pharmacological profile is consistent with other secondary amine TCA metabolites (e.g., nortriptyline from amitriptyline).
Furthermore, this compound exhibits reduced antagonist activity at other receptors compared to Dosulepin. Its affinity for histamine H1 receptors and muscarinic acetylcholine receptors is lower, which suggests that this compound may contribute less to common TCA side effects such as sedation, dry mouth, and constipation.[5]
Caption: Mechanism of neurotransmitter reuptake inhibition.
Comparative Pharmacokinetics: Dosulepin vs. This compound
The pharmacokinetic properties of this compound are distinct from Dosulepin, most notably its longer elimination half-life. This contributes significantly to the sustained pharmacological effect and the time required to reach steady-state concentrations during therapy.[5][11] Data from single-dose studies in patients and healthy volunteers provide a clear quantitative comparison.[12][13]
Table 1: Comparative Pharmacokinetic Parameters (Single 75 mg Oral Dose)
| Parameter | Dosulepin (Parent Drug) | This compound (Metabolite) | Reference(s) |
| Tmax (Time to Peak) | ~3 hours | ~4.5 hours | [12][13] |
| Cmax (Peak Plasma Conc.) | ~49 ± 27 µg/L | ~6 ± 3 µg/L | [12][13] |
| T½ (Elimination Half-Life) | ~25 ± 7 hours | ~31 ± 12 hours | [12][13] |
| Apparent Volume of Distribution (Vd) | ~70 ± 62 L/kg | Not specified | [12][13] |
| Oral Clearance | ~2.1 ± 1.6 L/kg/hr | Not applicable | [12][13] |
Note: Values are presented as mean ± standard deviation.
The data clearly show that while this compound appears in the plasma at much lower concentrations than the parent drug after a single dose, its extended half-life ensures its persistent presence, allowing it to contribute to the therapeutic effect over a longer duration.[12][13][14][15]
Analytical Methodologies for this compound Quantification
Accurate and precise quantification of this compound in biological matrices like plasma or serum is essential for therapeutic drug monitoring (TDM), pharmacokinetic studies, and toxicological assessments. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.[16]
Experimental Protocol: HPLC-UV for this compound in Human Serum
This protocol describes a validated system for the simultaneous determination of Dosulepin and this compound. The causality behind each step is explained to provide a deeper understanding of the methodology.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Rationale: To isolate the analytes from complex matrix components (e.g., proteins, lipids) that would interfere with chromatographic analysis and damage the column.
-
Procedure:
-
Pipette 1.0 mL of patient serum into a 15 mL glass tube.
-
Add 100 µL of an internal standard working solution (e.g., Amitriptyline, 1 µg/mL in methanol). The internal standard is a structurally similar compound used to correct for variability in extraction and injection volume.
-
Vortex briefly to mix.
-
Add 200 µL of 1M Sodium Hydroxide (NaOH) to basify the sample. This converts the amine-containing analytes to their free base form, which is more soluble in organic extraction solvents.
-
Add 5.0 mL of an organic extraction solvent (e.g., a hexane/isoamyl alcohol mixture, 99:1 v/v).
-
Cap and vortex vigorously for 2 minutes to ensure thorough mixing and analyte transfer into the organic phase.
-
Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the HPLC mobile phase and vortex to dissolve. The sample is now ready for injection.
-
2. Chromatographic Separation:
-
Rationale: To physically separate this compound, Dosulepin, and the internal standard based on their differential partitioning between the stationary and mobile phases.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The nonpolar C18 stationary phase effectively retains the relatively nonpolar TCA molecules.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 50 mM, pH 3.0) at a ratio of 40:60 (v/v). Acetonitrile serves as the organic modifier to elute the analytes, while the acidic buffer ensures the amine groups are protonated, leading to sharp, symmetrical peaks.
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 50 µL.
-
Detector Wavelength: 240 nm, a wavelength where TCAs exhibit strong absorbance.
-
3. Method Validation (Self-Validating System):
-
Rationale: To ensure the analytical method is reliable, reproducible, and fit for its intended purpose.
-
Key Validation Parameters:
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is constructed using standards of known concentrations.
-
Accuracy & Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value, and precision (relative standard deviation) should be ≤15%.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. For this compound, methods have achieved an LOD of approximately 10 ng/mL.[16]
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Caption: Workflow for HPLC-based quantification.
Conclusion: The Integrated Role of this compound in Dosulepin Therapy
This compound is a pharmacologically active metabolite that is integral to the mechanism of action of Dosulepin. Its distinct profile—characterized by potent norepinephrine reuptake inhibition and a prolonged elimination half-life—complements the activity of the parent drug. For researchers and drug developers, understanding this interplay is critical. The shift in selectivity towards noradrenergic systems and the potentially reduced anticholinergic and antihistaminic effects highlight this compound as a molecule of interest. Furthermore, the established analytical protocols provide the necessary tools for its rigorous study in both clinical and preclinical settings, enabling a more complete picture of Dosulepin's pharmacology and paving the way for the development of future therapeutics with optimized efficacy and safety profiles.
References
-
Dosulepin | C19H21NS | CID 5284550 - PubChem. National Center for Biotechnology Information. [Link]
-
What is the mechanism of Dosulepin Hydrochloride? - Patsnap Synapse. Patsnap. [Link]
-
Dosulepin - Wikipedia. Wikimedia Foundation. [Link]
-
Dothiepin | C19H21NS | CID 3155 - PubChem. National Center for Biotechnology Information. [Link]
-
Dosulepin Datasheet - Medsafe. New Zealand Medicines and Medical Devices Safety Authority. [Link]
-
This compound - Wikipedia. Wikimedia Foundation. [Link]
-
Dothiepin (UK PID) - Inchem.org. International Programme on Chemical Safety. [Link]
-
Clinical pharmacokinetics of dothiepin. Single-dose kinetics in patients and prediction of steady-state concentrations - PubMed. National Center for Biotechnology Information. [Link]
-
High performance liquid chromatographic determination of dothiepin and this compound in human plasma and serum - PubMed. National Center for Biotechnology Information. [Link]
-
Metabolism and pharmacokinetics of dothiepin - PubMed. National Center for Biotechnology Information. [Link]
-
Metabolism and pharmacokinetics of dothiepin - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Serotonin–norepinephrine reuptake inhibitor - Wikipedia. Wikimedia Foundation. [Link]
-
Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic. Mayo Foundation for Medical Education and Research. [Link]
-
Steady-state serum concentrations of dothiepin and this compound after two dosage regimens of dothiepin hydrochloride (Prothiaden) - PubMed. National Center for Biotechnology Information. [Link]
-
What is Dosulepin Hydrochloride used for? - Patsnap Synapse. Patsnap. [Link]
Sources
- 1. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Dosulepin Hydrochloride used for? [synapse.patsnap.com]
- 3. Dothiepin (UK PID) [inchem.org]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. Dosulepin - Wikipedia [en.wikipedia.org]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. What is the mechanism of Dosulepin Hydrochloride? [synapse.patsnap.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 11. Steady-state serum concentrations of dothiepin and this compound after two dosage regimens of dothiepin hydrochloride (Prothiaden) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dothiepin | C19H21NS | CID 3155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetics of dothiepin. Single-dose kinetics in patients and prediction of steady-state concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism and pharmacokinetics of dothiepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolism and pharmacokinetics of dothiepin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High performance liquid chromatographic determination of dothiepin and this compound in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Norepinephrine Reuptake Inhibitor Selectivity Profile of Northiaden: A Technical Guide
Abstract
Northiaden, the principal active metabolite of the tricyclic antidepressant dosulepin, is a potent inhibitor of the human norepinephrine transporter (NET). Its clinical efficacy and side-effect profile are intrinsically linked to its specific interactions with monoamine transporters and other neuroreceptors. This technical guide provides an in-depth analysis of the norepinephrine reuptake inhibitor selectivity of this compound. We will explore its mechanism of action, present a quantitative comparison of its binding affinities for the norepinephrine (NET), serotonin (SERT), and dopamine (DAT) transporters, and detail the experimental protocols required to validate these findings. This document is intended to serve as a comprehensive resource for researchers in pharmacology and drug development, offering both foundational knowledge and practical methodologies for assessing transporter selectivity.
Introduction: The Pharmacological Significance of this compound
This compound, also known as N-desmethyldosulepin, is formed through the hepatic N-demethylation of the tertiary amine antidepressant, dosulepin (dothiepin).[1] While dosulepin exhibits roughly equipotent inhibition of both serotonin and norepinephrine reuptake, the metabolic conversion to this compound fundamentally alters this pharmacological profile.[1] As a secondary amine, this compound displays significantly greater potency as a norepinephrine reuptake inhibitor compared to its parent compound.[2] Concurrently, its activity at the serotonin transporter, as well as its anticholinergic and antihistaminic effects, are reduced.[2] This shift towards NET selectivity is a classic example of structure-activity relationships among tricyclic antidepressants (TCAs), where secondary amines generally exhibit higher affinity for NET than their tertiary amine precursors.[3][4]
Understanding the precise selectivity of this compound is critical for several reasons. Firstly, given its longer elimination half-life (36-46 hours) compared to dosulepin (14-24 hours), this compound contributes significantly to the overall therapeutic effect observed in patients.[1] Secondly, its enhanced selectivity for NET over SERT and other receptors can lead to a different profile of therapeutic efficacy and adverse effects.[3] This guide will dissect the molecular interactions that define this compound's selectivity and provide the technical framework for its empirical determination.
Mechanism of Action: Selective Inhibition of the Norepinephrine Transporter
The primary mechanism of action for this compound is the competitive inhibition of the norepinephrine transporter (NET), a member of the solute carrier family 6 (SLC6A2).[5] NET is a presynaptic plasma membrane protein responsible for the rapid reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[6]
By binding to a high-affinity site on the NET, this compound blocks the re-entry of norepinephrine into the presynaptic neuron. This leads to an increased concentration and prolonged residence time of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[4] This potentiation of norepinephrine signaling in key brain circuits is believed to be a primary driver of its antidepressant effects.[7]
Caption: this compound inhibits the NET, increasing synaptic norepinephrine levels.
Quantitative Selectivity Profile
The selectivity of a compound is quantitatively expressed by comparing its binding affinity (Ki) or functional inhibition (IC50) across different targets. A lower Ki value indicates a higher binding affinity. This compound demonstrates a clear preference for the norepinephrine transporter over both the serotonin and dopamine transporters.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of this compound and Dosulepin
| Compound | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) | Source(s) |
| This compound | 25 | 192 | 2,539 | [7] |
| Dosulepin | 46 - 70 | 8.6 - 78 | 5,310 | [7] |
Data represents equilibrium dissociation constants (Ki) from radioligand binding assays against human transporters. Lower values indicate higher affinity.
Table 2: Selectivity Ratios for this compound
| Selectivity Ratio | Calculation (Ki SERT / Ki NET) | Result (Fold Selectivity) |
| NET vs. SERT | 192 nM / 25 nM | ~7.7-fold for NET |
| NET vs. DAT | 2,539 nM / 25 nM | ~101.6-fold for NET |
Analysis of Selectivity: The data clearly illustrates this compound's profile as a potent and selective norepinephrine reuptake inhibitor (NRI). It is approximately 7.7 times more selective for NET than for SERT and over 100 times more selective for NET than for DAT . This contrasts sharply with its parent compound, dosulepin, which has a more balanced, non-selective profile for NET and SERT.[1] This enhanced selectivity for NET is a key feature of this compound's pharmacology and is thought to contribute significantly to the therapeutic effects of dosulepin administration.[1]
Experimental Protocols for Determining Transporter Selectivity
To ensure the trustworthiness and reproducibility of selectivity data, rigorous and well-validated experimental protocols are essential. The foundational method for determining the binding affinity of a test compound like this compound is the competitive radioligand binding assay.
Workflow for Competitive Radioligand Binding Assay
The overall workflow involves preparing membranes from cells expressing the target transporter, incubating them with a specific radioligand and varying concentrations of the test compound, separating bound from free radioligand, and quantifying the results.
Caption: Workflow for determining transporter binding affinity via radioligand assay.
Detailed Step-by-Step Protocol: NET Competitive Binding Assay
This protocol is a representative example for determining the Ki of this compound at the human norepinephrine transporter (hNET). Similar protocols would be employed for hSERT and hDAT, substituting the appropriate radioligand and non-specific binding control.
A. Materials and Reagents
-
Cell Membranes: Membranes prepared from a stable cell line (e.g., HEK293) expressing hNET.[8][9]
-
Radioligand: [³H]Nisoxetine (a high-affinity NET ligand).
-
Test Compound: this compound.
-
Reference Compound: Desipramine (for positive control).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]
-
Non-specific Binding Control: 10 µM Desipramine.
-
Equipment: 96-well microplates, cell harvester, liquid scintillation counter.[11]
B. Membrane Preparation
-
Culture HEK293-hNET cells to ~90% confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Homogenize the cell pellet in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl with protease inhibitors) using a Polytron homogenizer.[11]
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[10]
-
Resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA protein assay).
-
Store membrane aliquots at -80°C until use.
C. Assay Procedure
-
Plate Setup: In a 96-well microplate, prepare the following conditions in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding (NSB): 25 µL of 10 µM Desipramine.
-
Test Compound: 25 µL of serial dilutions of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
-
Add Radioligand: Add 25 µL of [³H]Nisoxetine diluted in assay buffer to all wells. The final concentration should be near its Kd value (e.g., 1-2 nM).[10]
-
Add Membranes: Initiate the binding reaction by adding 200 µL of the hNET membrane preparation (containing 5-20 µg of protein) to each well. The final assay volume is 250 µL.[11]
-
Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[10]
-
Harvesting: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution.[11]
-
Washing: Wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]
-
Counting: Dry the filter mat, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[11]
D. Data Analysis
-
Calculate Specific Binding by subtracting the average CPM from the NSB wells from the average CPM of the Total Binding wells.
-
For each concentration of this compound, calculate the percentage of inhibition of specific binding.
-
Plot the percent inhibition against the log concentration of this compound.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Conclusion
This compound, the active metabolite of dosulepin, is a potent and selective norepinephrine reuptake inhibitor. Quantitative binding assays reveal an approximately 8-fold selectivity for the human norepinephrine transporter over the serotonin transporter and over 100-fold selectivity over the dopamine transporter. This profile is a direct consequence of its secondary amine structure, a common structure-activity relationship among tricyclic antidepressants. The methodologies detailed in this guide, particularly the competitive radioligand binding assay, represent the gold standard for empirically determining and validating such selectivity profiles. A thorough understanding of this compound's specific interactions with monoamine transporters is fundamental for rational drug design, predicting clinical outcomes, and comprehending the complex pharmacology of tricyclic antidepressants.
References
-
Title: Pharmacological profile of antidepressants and related compounds at human monoamine transporters.[2][8] Source: European Journal of Pharmacology, 1997. URL: [Link]
-
Title: Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding.[1] Source: Cellular and Molecular Neurobiology, 1999. URL: [Link]
-
Title: Norepinephrine transporter. Source: Wikipedia. URL: [Link]
-
Title: Dosulepin. Source: Wikipedia. URL: [Link]
-
Title: Dosulepin | C19H21NS | CID 5284550. Source: PubChem - NIH. URL: [Link]
-
Title: Tricyclic antidepressant. Source: Wikipedia. URL: [Link]
-
Title: Binding and Orientation of Tricyclic Antidepressants within the Central Substrate Site of the Human Serotonin Transporter. Source: Journal of Biological Chemistry. URL: [Link]
-
Title: Data Sheet Radioligand Binding Assay Protocol. Source: Gifford Bioscience. URL: [Link]
-
Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Source: Frontiers in Pharmacology, 2020. URL: [Link]
-
Title: Tricyclic Antidepressants (TCAS) - Classification, Pharmacological Actions, Pharmacokinetics, Uses, Adverse Effects, Interactions. Source: Pharmacy 180. URL: [Link]
-
Title: Structures of the antidepressants used in this study. Tricyclic... Source: ResearchGate. URL: [Link]
-
Title: Structure-activity relationships of tricyclic antidepressants, with special reference to tianeptine. Source: Clinical Neuropharmacology, 1988. URL: [Link]
-
Title: Regulation of monoamine transporters: Influence of psychostimulants and therapeutic antidepressants. Source: Pharmacology & Therapeutics, 2005. URL: [Link]
-
Title: The Role of Metabolites of Antidepressants in the Treatment of Depression. Source: CNS Drugs, 1997. URL: [Link]
-
Title: Radioligand Binding Assay. Source: Gifford Bioscience. URL: [Link]
-
Title: Effects of antidepressants on monoamine transporters. Source: Progress in Neuro-psychopharmacology & Biological Psychiatry, 1988. URL: [Link]
-
Title: Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Source: Springer Nature Experiments. URL: [Link]
-
Title: Tricyclic Antidepressants. Source: StatPearls - NCBI Bookshelf, 2023. URL: [Link]
-
Title: Mechanism of Action of Tricyclic Antidepressants (TCAs). Source: Pharmacy Freak. URL: [Link]
Sources
- 1. Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. Pharmacological profile of antidepressants and related compounds at human monoamine transporters [ouci.dntb.gov.ua]
- 6. Regulation of monoamine transporters: Influence of psychostimulants and therapeutic antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 8. Pharmacological profile of antidepressants and related compounds at human monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Introduction: The Significance of SERT Affinity in Tricyclic Antidepressant Pharmacology
An In-Depth Technical Guide to the Determination of Northiaden's Serotonin Transporter Binding Affinity
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive framework for determining the binding affinity of this compound, the primary active metabolite of the tricyclic antidepressant Dosulepin, for the human serotonin transporter (SERT). We delve into the theoretical underpinnings of ligand-transporter interactions, present a detailed, field-proven protocol for competitive radioligand binding assays, and contextualize the resulting data. This document is intended to serve as a practical and authoritative resource for researchers investigating the pharmacological profile of this compound and related compounds.
Tricyclic antidepressants (TCAs) have been a cornerstone of depression treatment since the 1950s.[1] Their primary mechanism involves the inhibition of monoamine reuptake, specifically targeting the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2] By blocking these transporters, TCAs increase the synaptic concentration of serotonin and norepinephrine, enhancing neurotransmission.[1][2]
This compound (also known as N-desmethyldosulepin) is the major active metabolite of the TCA dosulepin (Prothiaden).[3][4] Understanding its specific interaction with SERT is critical for elucidating the compound's overall pharmacological effect. The binding affinity, quantified by the inhibition constant (Ki), is a direct measure of a drug's potency at its target.[5][6] A lower Ki value corresponds to a higher binding affinity.[7] This guide provides the theoretical basis and a practical, self-validating protocol to precisely determine this crucial parameter for this compound.
Theoretical Framework: From Competitive Displacement to Affinity Constant (Ki)
The determination of a compound's binding affinity for a specific transporter is most commonly achieved through competitive radioligand binding assays.[8] This technique is considered a gold standard due to its robustness and sensitivity.[8]
The Principle of Competitive Binding
The assay operates on the principle of competition between a radiolabeled ligand (the "tracer") and an unlabeled test compound (the "competitor," in this case, this compound) for a finite number of binding sites on the SERT protein.
-
A high-affinity radioligand with known characteristics (e.g., [³H]-Citalopram) is used to label the SERT binding sites.
-
Increasing concentrations of unlabeled this compound are introduced into the system.
-
This compound competes with the radioligand, displacing it from the SERT binding sites in a concentration-dependent manner.
-
By measuring the decrease in radioactivity bound to the transporter at each concentration of this compound, we can generate a dose-response curve and determine the concentration of this compound that displaces 50% of the radioligand. This value is the IC50 (Inhibitory Concentration 50%).
The Cheng-Prusoff Equation: Converting IC50 to Ki
The IC50 value is experimentally derived and is dependent on the specific conditions of the assay, particularly the concentration of the radioligand used.[5][9] To determine an absolute measure of affinity that can be compared across different experiments and laboratories, the IC50 must be converted to the inhibition constant, Ki . This is accomplished using the Cheng-Prusoff equation .[5]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
Ki: The inhibition constant for the test compound (this compound). It represents the concentration of competitor that would occupy 50% of the receptors at equilibrium if no radioligand were present.[5]
-
IC50: The experimentally determined concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
[L]: The molar concentration of the radioligand used in the assay.
-
Kd: The equilibrium dissociation constant of the radioligand for the receptor. This value represents the concentration of radioligand required to occupy 50% of the receptors at equilibrium and must be determined in separate saturation binding experiments.
This conversion is crucial for standardizing affinity data.[5][9]
Experimental Protocol: Determination of this compound Ki at hSERT
This section details a step-by-step methodology for a competitive radioligand binding assay. The protocol is designed as a self-validating system, incorporating controls to ensure data integrity.
Materials and Reagents
| Reagent/Material | Specifications | Purpose |
| hSERT Membranes | Membranes from HEK293 or CHO cells stably expressing human SERT | Source of the target protein |
| Radioligand | [³H]-Citalopram (or [³H]-Paroxetine) | High-affinity tracer for SERT |
| Test Compound | This compound Hydrochloride | The unlabeled competitor |
| Displacer | Fluoxetine or Imipramine (10 µM) | To define non-specific binding |
| Assay Buffer | 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4 | Provides a stable ionic environment for binding |
| Filtration Plates | 96-well glass fiber plates (e.g., GF/B or GF/C) pre-treated with 0.5% PEI | To separate bound from free radioligand |
| Scintillation Cocktail | High-efficiency liquid scintillation fluid | To enable detection of tritium decay |
| Instrumentation | 96-well harvester, Liquid Scintillation Counter | For assay termination and data acquisition |
Workflow Diagram
Caption: Experimental workflow for the competitive binding assay.
Step-by-Step Methodology
-
Preparation of this compound Dilutions: Prepare a serial dilution series of this compound in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M to ensure a full competition curve.
-
Assay Plate Setup: In a 96-well polypropylene plate, set up the following conditions in triplicate:
-
Total Binding (TB): 25 µL of assay buffer. This represents the maximum binding of the radioligand in the absence of a competitor.
-
Non-Specific Binding (NSB): 25 µL of a saturating concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine). This defines the amount of radioligand that binds to components other than SERT.
-
Competition: 25 µL of each this compound dilution.
-
-
Add Radioligand: To every well, add 25 µL of [³H]-Citalopram diluted in assay buffer. The final concentration should be approximately equal to its Kd (typically 1-2 nM) to ensure adequate signal without being wasteful.[10]
-
Initiate Reaction: Add 200 µL of the diluted hSERT membrane preparation (typically 5-20 µg of protein per well) to all wells to start the binding reaction.[10] The final assay volume is 250 µL.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation.[10] This allows the binding reaction to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapidly filtering the contents of the plate through a PEI-soaked 96-well glass fiber filter plate using a cell harvester.[11] The membranes, with the bound radioligand, will be trapped on the filter, while the unbound radioligand passes through.
-
Washing: Immediately wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the trapped radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of this compound. The percentage of specific binding at each this compound concentration is calculated as: ((CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB)) * 100.
-
Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the curve and determine the Log(IC50), from which the IC50 value is calculated.
-
Calculate Ki: Apply the Cheng-Prusoff equation using the experimentally determined IC50, the concentration of [³H]-Citalopram used, and its known Kd value for SERT.[5][11]
Data Presentation and Interpretation
This compound Binding Profile
Quantitative data provides a clear measure of a compound's potency and selectivity. Based on available literature, this compound's affinity for the human serotonin transporter has been determined.
| Transporter/Receptor | This compound Ki (nM) | Reference Compound | Ki (nM) |
| Serotonin Transporter (SERT) | 192 | Imipramine | 1-5 |
| Norepinephrine Transporter (NET) | 25 | Desipramine | 1-4 |
| Dopamine Transporter (DAT) | 2,539 | GBR-12909 | 1-10 |
| Histamine H1 Receptor | 25 | Diphenhydramine | 1-3 |
| Muscarinic M1 Receptor | 141 | Atropine | 1-2 |
| Binding data for this compound sourced from publicly available databases and literature.[2] Reference compound values are typical ranges found in pharmacological literature. |
This profile indicates that this compound has moderate affinity for SERT and a higher affinity for NET, a characteristic common to secondary amine TCAs.[4] Its affinity for the dopamine transporter is significantly lower.
Visualization of Competitive Binding
Caption: Principle of competitive binding at the SERT site.
Conclusion
This guide outlines the authoritative methodology for determining the binding affinity (Ki) of this compound at the serotonin transporter. The competitive radioligand binding assay is a robust and reproducible technique that provides a quantitative measure of drug potency, a cornerstone of preclinical drug characterization. The established Ki of 192 nM for this compound at SERT, in conjunction with its higher affinity for NET, defines its pharmacological profile as a serotonin-norepinephrine reuptake inhibitor, consistent with its classification as a tricyclic antidepressant.[2][4] Adherence to the detailed protocol and principles described herein will ensure the generation of high-fidelity, trustworthy data for research and drug development professionals.
References
-
Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). Available from: [Link]
-
Sarker, S., et al. (2010). The high-affinity binding site for tricyclic antidepressants resides in the outer vestibule of the serotonin transporter. BMC Pharmacology. Available from: [Link]
-
Andersen, J., et al. (2011). Binding and Orientation of Tricyclic Antidepressants within the Central Substrate Site of the Human Serotonin Transporter. Journal of Biological Chemistry. Available from: [Link]
-
Sarker, S., et al. (2010). The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]
-
Sarker, S., et al. (2010). The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter. ResearchGate. Available from: [Link]
-
This compound. Wikipedia. Available from: [Link]
-
Dosulepin. Wikipedia. Available from: [Link]
-
Dosulepin. PubChem, National Institutes of Health. Available from: [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. Chem Help ASAP, YouTube. Available from: [Link]
-
How is transporter interaction assessed?. Patsnap Synapse. Available from: [Link]
-
Lazareno, S., & Birdsall, N. J. (1993). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. British Journal of Pharmacology. Available from: [Link]
-
Andersen, J., et al. (2009). Location of the Antidepressant Binding Site in the Serotonin Transporter. Journal of Biological Chemistry. Available from: [Link]
-
Krippendorff, B. F., et al. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. Available from: [Link]
-
Dosulepin. Grokipedia. Available from: [Link]
-
Tricyclic antidepressant. Wikipedia. Available from: [Link]
-
What is the mechanism of Dosulepin Hydrochloride?. Patsnap Synapse. Available from: [Link]
-
Wall, S. C., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PLOS ONE. Available from: [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]
-
Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]
-
Dothiepin. PubChem, National Institutes of Health. Available from: [Link]
-
How to determine binding affinity with a microplate reader. BMG Labtech. Available from: [Link]
-
Gournas, C., et al. (2018). Understanding transporter specificity and the discrete appearance of channel-like gating domains in transporters. Frontiers in Chemistry. Available from: [Link]
-
Marks, D. M., et al. (2017). Serotonin-norepinephrine reuptake inhibitors and the influence of binding affinity (Ki) on analgesia. Journal of Clinical Pharmacy and Therapeutics. Available from: [Link]
Sources
- 1. Binding and Orientation of Tricyclic Antidepressants within the Central Substrate Site of the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Dosulepin - Wikipedia [en.wikipedia.org]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 6. Serotonin-norepinephrine reuptake inhibitors and the influence of binding affinity (Ki) on analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
In Vitro Characterization of Northiaden: A Technical Guide for Preclinical Research
Abstract
Northiaden, the primary active metabolite of the tricyclic antidepressant dosulepin, exerts a complex pharmacological profile through its interaction with multiple neurotransmitter systems.[1][2] A thorough in vitro characterization is paramount for elucidating its precise mechanism of action and guiding further drug development efforts. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro effects of this compound. Eschewing a rigid template, this document is structured to logically flow from primary target engagement to downstream functional consequences, emphasizing the causality behind experimental choices and the principles of self-validating assay design. Detailed, step-by-step protocols for key experiments are provided, alongside guidance on data analysis and interpretation, ensuring scientific integrity and reproducibility.
Introduction: The Pharmacological Landscape of this compound
This compound is a tricyclic compound that functions primarily as a potent inhibitor of both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3][4][5] This dual reuptake inhibition is a hallmark of many effective antidepressants.[6][7] Beyond its primary targets, this compound also exhibits significant affinity for a range of other receptors, including histamine H1, α1-adrenergic, and muscarinic acetylcholine receptors, contributing to both its therapeutic efficacy and its side-effect profile.[3][8] A comprehensive in vitro characterization, therefore, necessitates a multi-faceted approach to dissect this polypharmacology.
This guide will detail a strategic workflow for characterizing this compound's effects, beginning with the quantification of its binding affinity at its known molecular targets. Subsequently, we will explore its functional impact on transporter activity and receptor-mediated signaling cascades. Finally, we will outline methods to assess its broader cellular effects, including potential cytotoxicity. Each experimental section is designed as a self-validating system, incorporating appropriate controls and validation steps to ensure the generation of robust and reliable data.
This compound's Known In Vitro Binding Profile
A summary of this compound's reported binding affinities (Ki) for various human receptors and transporters is presented below. This table serves as a foundational reference for designing and interpreting the subsequent in vitro assays.
| Target | Ki (nM) | Reference |
| Serotonin Transporter (SERT) | 192 | [3] |
| Norepinephrine Transporter (NET) | 25 | [3] |
| Dopamine Transporter (DAT) | 2,539 | [3] |
| Histamine H1 Receptor | 25 | [3] |
| α1-Adrenergic Receptor | 110 | [3] |
| Muscarinic Acetylcholine Receptor | 950 | [3] |
Primary Target Engagement: Radioligand Binding Assays
The foundational step in characterizing this compound's in vitro profile is to quantify its binding affinity for its primary and secondary targets. Radioligand binding assays remain the gold standard for this purpose due to their sensitivity and robustness.[2][9][10]
Scientific Rationale
These assays directly measure the interaction of a compound with its target protein. By competing with a radiolabeled ligand of known affinity, we can determine the inhibitory constant (Ki) of this compound, a measure of its binding affinity. A lower Ki value indicates a higher binding affinity.[4]
Experimental Workflow: Radioligand Binding
Caption: Workflow for second messenger assays.
Detailed Protocol: Calcium Flux Assay for H1 Receptor Antagonism
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human histamine H1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
A known H1 receptor agonist (e.g., histamine).
-
A known H1 receptor antagonist as a positive control (e.g., Pyrilamine). *[11] Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
Procedure:
-
Cell Plating and Dye Loading:
-
Seed cells in a black-walled, clear-bottom 96-well plate.
-
On the day of the assay, load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
-
Assay (Antagonist Mode):
-
Pre-incubate the dye-loaded cells with varying concentrations of this compound or control compounds for 15-30 minutes.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Establish a baseline fluorescence reading.
-
Add a concentration of histamine that elicits a submaximal response (e.g., EC80).
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the histamine-induced calcium response for each concentration of this compound.
-
Plot the % inhibition against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
[1][12]Self-Validating System:
-
Positive Controls: A known agonist (histamine) to confirm cell responsiveness and a known antagonist (Pyrilamine) to validate the inhibition assay. *[11] Negative Control: Vehicle control.
-
Agonist Mode: Test this compound alone to check for any agonist activity.
A similar approach can be used for cAMP assays, typically using a commercially available kit based on HTRF or luminescence. F[13][14]or Gi-coupled receptors, cells are stimulated with forskolin to increase basal cAMP levels before adding the test compound.
[13]### 5. Cellular Health Assessment: Cytotoxicity Assays
It is crucial to assess whether the observed effects of this compound are due to specific pharmacological interactions or a general cytotoxic effect. The MTT assay is a widely used colorimetric method to evaluate cell viability.
[3][5][12][15][16]#### 5.1. Scientific Rationale
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
[3][15]#### 5.2. Detailed Protocol: MTT Assay
Materials:
-
The cell line(s) used in the functional assays.
-
This compound.
-
A known cytotoxic agent as a positive control (e.g., doxorubicin).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plate.
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the % viability against the log concentration of this compound to determine the CC50 (cytotoxic concentration 50%).
-
Self-Validating System:
-
Positive Control: A known cytotoxic compound to ensure the assay is sensitive to cell death.
-
Negative Control: Vehicle-treated cells representing 100% viability.
-
Blank Wells: Wells containing media but no cells to determine the background absorbance.
Gene Expression Analysis: Quantitative PCR (qPCR)
To explore the downstream consequences of this compound's activity on a transcriptional level, quantitative PCR (qPCR) can be employed. This technique allows for the sensitive and specific quantification of changes in the expression of target genes.
Scientific Rationale
Prolonged modulation of neurotransmitter signaling pathways can lead to adaptive changes in gene expression. Identifying these changes can provide insights into the longer-term effects of this compound and potential biomarkers of its activity. For example, activation of the M1 muscarinic receptor has been linked to the modulation of genes involved in the Wnt/β-catenin signaling pathway.
[17][18][19][20]#### 6.2. Experimental Workflow: qPCR
Caption: Workflow for quantitative PCR.
Detailed Protocol: qPCR for Downstream Gene Targets
Materials:
-
Cells treated with this compound.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
Primers for target genes (e.g., c-Fos, BDNF) and a housekeeping gene (e.g., GAPDH, β-actin).
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound at a relevant concentration for a chosen time period (e.g., 6, 24 hours).
-
Extract total RNA and synthesize cDNA following the manufacturers' protocols.
-
-
qPCR Reaction:
-
Set up qPCR reactions containing cDNA, forward and reverse primers for the target and housekeeping genes, and SYBR Green master mix.
-
Run the reactions in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Normalize the Cq values of the target genes to the Cq value of the housekeeping gene (ΔCq).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the 2^-ΔΔCq method.
-
[21]Self-Validating System:
-
Housekeeping Genes: Use at least one validated housekeeping gene for normalization.
-
No-Template Control: A reaction without cDNA to check for contamination.
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the qPCR run to verify the specificity of the amplified product.
Conclusion: Synthesizing a Comprehensive In Vitro Profile
By systematically applying the assays detailed in this guide, researchers can construct a comprehensive in vitro pharmacological profile of this compound. This data, encompassing binding affinities, functional potencies at transporters and receptors, and effects on cellular health and gene expression, is essential for understanding its mechanism of action and for making informed decisions in the drug discovery and development process. The emphasis on self-validating experimental design ensures the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity.
References
Sources
- 1. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Star Republic: Guide for Biologists [sciencegateway.org]
- 4. chem.uwec.edu [chem.uwec.edu]
- 5. clyte.tech [clyte.tech]
- 6. psychscenehub.com [psychscenehub.com]
- 7. litfl.com [litfl.com]
- 8. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 9. revvity.com [revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. annualreviews.org [annualreviews.org]
- 15. IC50 and EC50 | Graphstats Technologies [graphstats.net]
- 16. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanistic Clues Provided by Concurrent Changes in the Expression of Genes Encoding the M1 Muscarinic Receptor, β-Catenin Signaling Proteins, and Downstream Targets in Adenocarcinomas of the Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chrm1 cholinergic receptor, muscarinic 1 [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 19. M1 Muscarinic Agonists Target Major Hallmarks of Alzheimer’s Disease – The Pivotal Role of Brain M1 Receptors | Semantic Scholar [semanticscholar.org]
- 20. Repression and activation of muscarinic receptor genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Northiaden's role in the central nervous system
An In-Depth Technical Guide to the Role of Northiaden in the Central Nervous System
For Drug Development Professionals, Researchers, and Scientists
Abstract
This compound, the principal active metabolite of the tricyclic antidepressant (TCA) Dosulepin, is a key contributor to the therapeutic effects observed with its parent compound.[1][2] As a secondary amine TCA, this compound exhibits a distinct pharmacodynamic profile, characterized by potent inhibition of the norepinephrine transporter and a comparatively lower affinity for serotonin transporters and other neuroreceptors.[3][4] This guide provides a comprehensive technical overview of this compound's mechanism of action within the central nervous system (CNS), detailing its interaction with monoamine transporters, downstream signaling effects, and the established experimental protocols essential for its characterization. The content herein is structured to deliver actionable insights for professionals engaged in neuropsychopharmacology and antidepressant drug development.
Introduction and Molecular Identity
This compound, also known as N-desmethyldosulepin, is formed via hepatic N-demethylation of the tertiary amine TCA, Dosulepin (also called Dothiepin).[2][5] Structurally, it belongs to the dibenzothiepine class of compounds and is classified as a secondary amine TCA, a category that also includes well-known agents like nortriptyline and desipramine.[3] This metabolic conversion is not merely a step in drug clearance; it is a critical bioactivation process. This compound itself possesses significant pharmacological activity and is considered to play a crucial role in the overall antidepressant effects of Dosulepin administration.[3][6] Its high lipid solubility allows it to effectively cross the blood-brain barrier to engage its CNS targets.[3][5] Furthermore, this compound has a notably longer elimination half-life (34.7–45.7 hours) compared to its parent drug (14.4–23.9 hours), leading to its sustained presence and activity in the CNS.[3]
Core Mechanism of Action in the CNS
The primary therapeutic action of this compound is the modulation of monoaminergic neurotransmission through the blockade of presynaptic neurotransmitter reuptake transporters.[4]
Preferential Inhibition of the Norepinephrine Transporter (NET)
The defining characteristic of this compound is its potent and preferential inhibition of the norepinephrine transporter (NET).[2][3] By binding to NET, this compound blocks the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and prolongs the residence time of norepinephrine in the synapse, thereby enhancing noradrenergic signaling.[7] This enhancement is strongly implicated in improving mood and alleviating depressive symptoms, particularly those related to energy and alertness.[4] Compared to its parent drug, Dosulepin, this compound is a more potent inhibitor of norepinephrine uptake.[2]
Interaction with the Serotonin Transporter (SERT)
While active at the serotonin transporter (SERT), this compound's affinity for SERT is considerably lower than for NET.[3][4] This profile contrasts with its parent compound, Dosulepin, which inhibits NET and SERT with roughly equal potency.[2] The reduced activity at SERT means that this compound contributes less to serotonergic effects compared to noradrenergic effects. This distinction is a hallmark of secondary amine TCAs and influences the specific therapeutic and side-effect profile.[3]
Off-Target Receptor Antagonism
Like other TCAs, this compound interacts with a range of other CNS receptors, though generally with less affinity than its parent drug.[2][3] These interactions are primarily responsible for the side-effect profile of TCAs.[4] Key off-target activities include:
-
Histamine H1 Receptor Antagonism: This action contributes to sedative effects.[2][3] this compound has reduced antihistamine activity compared to Dosulepin.[3]
-
Muscarinic Acetylcholine Receptor (mAChR) Antagonism: This leads to anticholinergic side effects such as dry mouth, blurred vision, and constipation.[2][4] this compound's anticholinergic activity is also reduced relative to Dosulepin.[3]
-
α1-Adrenergic Receptor Antagonism: Blockade of these receptors can cause orthostatic hypotension (a drop in blood pressure upon standing).[3]
Receptor Binding Profile: A Comparative Analysis
The precise pharmacological characterization of a compound like this compound relies on quantitative binding affinity data. The table below summarizes the dissociation constants (Ki) for this compound and compares them to its parent drug, Dosulepin, and the related secondary amine TCA, Nortriptyline. Lower Ki values indicate stronger binding affinity.
| Target | This compound (Ki, nM) | Dosulepin (Ki, nM) | Nortriptyline (Ki, nM) |
| NET | 25 | ~8.6–78 | 1.8–4.4 |
| SERT | 192 | ~8.6–78 | 15–18 |
| H1 Receptor | 25 | Value not specified, but higher affinity than this compound | 3.0–15 |
| mAChR | 110 | Value not specified, but higher affinity than this compound | 37 |
| α1-Adrenergic | 950 | Value not specified, but higher affinity than this compound | 55 |
Data synthesized from multiple sources.[3][4] Note that specific Ki values can vary between studies based on experimental conditions.
Downstream Signaling Pathways
The sustained increase in synaptic norepinephrine and serotonin initiated by this compound triggers complex, long-term adaptive changes in neuronal signaling, which are believed to underlie the clinical antidepressant response.[8][9] This process moves beyond simple neurotransmitter elevation to involve intracellular cascades that regulate neuroplasticity and cell survival.[10][11]
The binding of norepinephrine to its postsynaptic receptors (e.g., β-adrenoceptors) activates G-protein coupled receptor (GPCR) signaling, leading to the production of cyclic AMP (cAMP). This cascade ultimately activates transcription factors like CREB (cAMP-response element-binding protein), which in turn promotes the expression of key neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF).[12] BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating pathways (such as PI3K/Akt and MAPK) that enhance synaptogenesis, neuronal survival, and overall synaptic plasticity.[10][13] This "neurotrophic hypothesis" posits that antidepressants work by reversing the neuronal atrophy and loss of connectivity seen in the brains of individuals with depression.[10][11]
Figure 1. Simplified signaling cascade following this compound's inhibition of NET.
Key Experimental Protocols for Characterization
Validating the CNS activity of this compound or related novel compounds requires a suite of specialized assays. The causality behind these experimental choices is to build a comprehensive profile, moving from molecular binding to functional cellular activity.
Protocol: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for specific CNS targets (e.g., NET, SERT, H1 receptors). This assay quantifies the direct interaction between the drug and its molecular target.
Methodology:
-
Tissue/Cell Preparation: Prepare cell membranes from cell lines expressing the human recombinant target receptor/transporter or from homogenized brain tissue (e.g., rat cortex).
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]-Nisoxetine for NET), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter mat to separate the bound radioligand from the unbound. The membranes and the bound ligand are trapped on the filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand inhibition against the concentration of the test compound. Use non-linear regression to calculate the IC50 value (the concentration of drug that inhibits 50% of specific binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Figure 2. Workflow for a competitive radioligand binding assay.
Protocol: Synaptosomal Neurotransmitter Reuptake Assay
Objective: To measure the functional inhibition of norepinephrine and serotonin reuptake by this compound. This assay provides a direct measure of the compound's effect on transporter function, validating the binding data.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes (sealed presynaptic nerve terminals) from fresh rodent brain tissue (e.g., cortex or hippocampus) via differential centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomes with various concentrations of this compound or a control vehicle.
-
Initiate Uptake: Add a low concentration of a radiolabeled neurotransmitter (e.g., [3H]-Norepinephrine).
-
Incubation: Incubate for a short period at 37°C to allow for active transport into the synaptosomes.
-
Terminate Uptake: Stop the reaction by rapid filtration and washing with ice-cold buffer.
-
Quantification: Lyse the synaptosomes and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of uptake at each this compound concentration compared to the vehicle control. Determine the IC50 value from the resulting concentration-response curve.
Conclusion and Future Directions
This compound stands as a clinically relevant molecule, exemplifying the principle of active metabolites in psychopharmacology. Its potent and preferential inhibition of the norepinephrine transporter, coupled with reduced off-target activities compared to its parent drug, defines its role in the CNS.[2][3] For researchers in drug development, this compound serves as a valuable structural and functional template. Future investigations could focus on leveraging its dibenzothiepine scaffold to design novel NET-selective inhibitors with even fewer off-target effects, potentially leading to antidepressants with improved tolerability. Furthermore, exploring the downstream neuroplastic effects of potent NET inhibition, independent of significant serotonergic action, remains a fertile ground for understanding the nuanced neurobiology of mood disorders.
References
-
This compound - Wikipedia. [Link]
-
Dosulepin | C19H21NS | CID 5284550 - PubChem - NIH. [Link]
-
What is the mechanism of Dosulepin Hydrochloride? - Patsnap Synapse. [Link]
-
Dosulepin - Wikipedia. [Link]
-
Tricyclic antidepressant - Wikipedia. [Link]
-
Pipethiaden - Dosulepin - Grokipedia. [Link]
-
Dothiepin | C19H21NS | CID 3155 - PubChem - NIH. [Link]
-
The role of neurotensin in central nervous system pathophysiology: What is the evidence? [Link]
-
Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC. [Link]
-
The Nrf2 Pathway in Depressive Disorders: A Systematic Review of Animal and Human Studies - MDPI. [Link]
-
Signaling pathways involved in antidepressant-induced cell proliferation and synaptic plasticity - PubMed. [Link]
-
Arctigenin protects against depression by inhibiting microglial activation and neuroinflammation via HMGB1/TLR4/NF-κB and TNF-α/TNFR1/NF-κB pathways - PubMed. [Link]
-
What is Dosulepin Hydrochloride used for? - Patsnap Synapse. [Link]
-
Signaling pathways underlying the pathophysiology and treatment of depression: novel mechanisms for rapid-acting agents - PubMed. [Link]
-
Tricyclic antidepressants block N-methyl-D-aspartate receptors: similarities to the action of zinc - PubMed Central. [Link]
-
Neurotransmitters—Key Factors in Neurological and Neurodegenerative Disorders of the Central Nervous System - PMC. [Link]
-
Antidepressant drugs act by directly binding to TRKB neurotrophin receptors - PMC. [Link]
-
Binding and Orientation of Tricyclic Antidepressants within the Central Substrate Site of the Human Serotonin Transporter. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dosulepin - Wikipedia [en.wikipedia.org]
- 4. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Dosulepin Hydrochloride? [synapse.patsnap.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Dothiepin | C19H21NS | CID 3155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.hpra.ie [assets.hpra.ie]
- 9. Signaling pathways involved in antidepressant-induced cell proliferation and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling pathways underlying the pathophysiology and treatment of depression: novel mechanisms for rapid-acting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antidepressant drugs act by directly binding to TRKB neurotrophin receptors - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics of Northiaden in preclinical models
An In-Depth Technical Guide to the Pharmacokinetics of Northiaden in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the primary active N-demethylated metabolite of the tricyclic antidepressant (TCA) dosulepin (formerly dothiepin).[1][2] Understanding the pharmacokinetic profile of a drug candidate—how it is absorbed, distributed, metabolized, and excreted (ADME)—is a cornerstone of drug development, providing critical insights into its therapeutic window and potential toxicity. While extensive clinical pharmacokinetic data for this compound in humans is available in the context of dosulepin administration, there is a notable scarcity of comprehensive, publicly accessible preclinical pharmacokinetic studies in common animal models.[3][4]
This technical guide, therefore, serves a dual purpose. Firstly, it synthesizes the known metabolic and physicochemical properties of this compound and related TCAs to construct an anticipated pharmacokinetic profile in preclinical species. Secondly, it provides a robust framework of field-proven experimental protocols for researchers to conduct their own definitive preclinical pharmacokinetic investigations of this compound. This guide is designed to bridge the existing information gap and empower drug development professionals to generate the necessary data for translational modeling and clinical trial design.
The Physicochemical and Metabolic Landscape of this compound
This compound's pharmacokinetic behavior is intrinsically linked to its tricyclic chemical structure. Like other TCAs, it is a lipophilic molecule, a property that governs its absorption and distribution characteristics.[5] The primary route of this compound formation is the N-demethylation of dosulepin, a metabolic conversion primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2][5]
Once formed, this compound itself is subject to further metabolism. Key metabolic pathways include:
-
S-oxidation: The sulfur atom in the thiepin ring can be oxidized.
-
Hydroxylation: Aromatic hydroxylation can occur on the tricyclic ring system.
-
Conjugation: Hydroxylated metabolites can undergo glucuronidation, forming more water-soluble compounds that are readily excreted.[3] In humans, conjugated forms of both dosulepin and this compound are significant urinary metabolites.[3]
The interplay of these metabolic pathways is crucial in determining the elimination half-life and clearance of this compound.
Caption: Metabolic pathway of dosulepin to this compound and subsequent metabolism.
Anticipated Pharmacokinetic Profile of this compound in Preclinical Models
Based on the known properties of the TCA class, we can anticipate the following pharmacokinetic characteristics for this compound in preclinical species such as rats, mice, and dogs.
| Pharmacokinetic Parameter | Anticipated Profile | Rationale (Based on TCA Class Properties) |
| Absorption | Good to excellent oral bioavailability. | TCAs are generally well-absorbed from the gastrointestinal tract.[6] |
| Distribution | Large volume of distribution (Vd > 1 L/kg). | As lipophilic compounds, TCAs extensively distribute into tissues, including the central nervous system.[5] |
| High plasma protein binding (>90%). | TCAs bind strongly to plasma proteins, primarily albumin.[5] | |
| Metabolism | Primarily hepatic via CYP450 enzymes. | This is the main route of elimination for TCAs, with potential for species-specific differences in CYP isoform activity.[5] |
| Excretion | Primarily as metabolites in urine and feces. | The parent drug is extensively metabolized, and the more polar metabolites are renally excreted.[3] |
A Framework for Preclinical Pharmacokinetic Assessment
To generate definitive pharmacokinetic data for this compound, a systematic approach is required. The following sections detail the essential experimental protocols.
Experimental Design Considerations
-
Animal Models: Wistar or Sprague-Dawley rats are suitable for initial pharmacokinetic screening due to their well-characterized physiology and ease of handling.[7] Beagle dogs are often used in later-stage preclinical development as their metabolic profiles can be more predictive of human outcomes.[8]
-
Dosing Routes: Both intravenous (IV) and oral (PO) administration are necessary. IV administration provides data on clearance and volume of distribution, while PO administration allows for the determination of oral bioavailability.[9]
-
Sample Collection: A well-designed blood sampling schedule is critical to accurately define the concentration-time profile. This typically involves frequent sampling at early time points to capture the absorption and distribution phases, followed by less frequent sampling during the elimination phase.
Caption: General workflow for a preclinical pharmacokinetic study.
Key Experimental Protocols
Protocol 1: Intravenous and Oral Pharmacokinetic Study in Rats
-
Animal Preparation: Acclimatize male Sprague-Dawley rats (250-300g) for at least 3 days. Fast animals overnight before dosing.
-
Dosing:
-
IV Group (n=3): Administer this compound (e.g., 1 mg/kg) via the tail vein as a bolus injection. The vehicle should be a non-toxic, solubilizing formulation (e.g., 20% PEG400 in saline).
-
PO Group (n=3): Administer this compound (e.g., 5 mg/kg) by oral gavage. The vehicle can be a suspension (e.g., 0.5% methylcellulose).
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein into EDTA-coated tubes at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Processing: Centrifuge blood samples at 4000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Data Analysis: Plot the mean plasma concentration versus time for both routes. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.
Protocol 2: Bioanalytical Method for this compound Quantification in Plasma using LC-MS/MS
This protocol provides a robust and sensitive method for measuring this compound concentrations in biological matrices.[1][10]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound or another TCA like amitriptyline).[1]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with high aqueous phase and ramping up the organic phase to elute the analyte.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.
-
-
Calibration and Quality Control:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.
-
Include quality control samples at low, medium, and high concentrations to ensure the accuracy and precision of the assay.
-
Comparative Pharmacokinetics: Learning from Other TCAs
While specific preclinical data for this compound is sparse, examining data from structurally similar TCAs like amitriptyline can provide valuable context.
| Compound | Species | Dose (PO) | Bioavailability (F%) | Tmax (h) | t½ (h) | Reference |
| Amitriptyline | Dog | 4 mg/kg | 6% | 1.0 | 4.33 | [11][12] |
| Nortriptyline (metabolite) | Dog | (from 4 mg/kg amitriptyline) | - | 2.05 | 6.20 | [11][12] |
Note: Nortriptyline is the N-demethylated metabolite of amitriptyline, analogous to this compound from dosulepin.
This data from dogs highlights that even within the TCA class, oral bioavailability can be low in some species, possibly due to extensive first-pass metabolism.[11][12] This underscores the importance of conducting species-specific investigations for this compound.
Translational Considerations
The ultimate goal of preclinical pharmacokinetic studies is to predict the drug's behavior in humans. Techniques like allometric scaling, which relates pharmacokinetic parameters to body weight across species, can be used to project human clearance and volume of distribution from preclinical data.[13] However, for drugs that are extensively metabolized, like TCAs, inter-species differences in CYP450 enzyme activity can complicate these predictions. Therefore, in vitro metabolism studies using human liver microsomes are often conducted in parallel to provide a more complete picture for translation.[14]
Conclusion
While direct, comprehensive preclinical pharmacokinetic data for this compound remains limited in the public domain, this guide provides a scientifically rigorous framework for its investigation. By leveraging the known properties of the tricyclic antidepressant class and employing standardized, robust experimental protocols, researchers can generate the essential ADME data needed to advance the development of this compound or dosulepin. The detailed methodologies for in-life studies and bioanalysis, coupled with an understanding of the expected metabolic pathways, offer a clear path forward for characterizing the complete pharmacokinetic profile of this important active metabolite.
References
-
Brodie, R. R., Chasseaud, L. F., Crampton, E. L., Hawkins, D. R., & Risdall, P. C. (1977). High performance liquid chromatographic determination of dothiepin and this compound in human plasma and serum. Journal of International Medical Research, 5(6), 387-390. Available from: [Link]
-
Crampton, E. L., Dickinson, W., & Haran, G. (1978). Urinary excretion of conjugates of dothiepin and this compound (mono-N-demethyl-dothiepin) after an oral dose of dothiepin to humans. Xenobiotica, 8(3), 149-155. Available from: [Link]
- This cit
-
Maguire, K. P., Norman, T. R., & Burrows, G. D. (1981). Clinical pharmacokinetics of dothiepin. Single-dose kinetics in patients and prediction of steady-state concentrations. Clinical Pharmacokinetics, 6(4), 321-329. Available from: [Link]
-
Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology, 151(6), 737-748. Available from: [Link]
-
Overall, K. L. (2013). Tricyclic Antidepressants. In Veterian Key. Available from: [Link]
- This cit
-
Norkus, C., et al. (2015). Pharmacokinetics of intravenous and oral amitriptyline and its active metabolite nortriptyline in Greyhound dogs. Journal of Veterinary Pharmacology and Therapeutics, 38(4), 367-374. Available from: [Link]
-
Norkus, C., et al. (2015). Pharmacokinetics of intravenous and oral amitriptyline and its active metabolite nortriptyline in Greyhound dogs. ResearchGate. Available from: [Link]
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
-
International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. IJISRT. Available from: [Link]
- This cit
- This cit
-
Kurec, J., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 649. Available from: [Link]
- This cit
-
eCampusOntario Pressbooks. (n.d.). Drug Absorption and Distribution – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario. Available from: [Link]
- This cit
-
Lin, Y. S., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 24(13), 10986. Available from: [Link]
-
Delcros, J. G., et al. (2023). Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2. Pharmaceutical Research, 40(12), 2959-2972. Available from: [Link]
Sources
- 1. High performance liquid chromatographic determination of dothiepin and this compound in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Urinary excretion of conjugates of dothiepin and this compound (mono-N-demethyl-dothiepin) after an oral dose of dothiepin to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of dothiepin. Single-dose kinetics in patients and prediction of steady-state concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tricyclic Antidepressants | Veterian Key [veteriankey.com]
- 7. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Drug Absorption and Distribution – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 10. ijisrt.com [ijisrt.com]
- 11. Pharmacokinetics of intravenous and oral amitriptyline and its active metabolite nortriptyline in Greyhound dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacy.umich.edu [pharmacy.umich.edu]
An In-depth Technical Guide to the Interaction of Northiaden with Monoamine Transporters
Abstract
This technical guide provides a comprehensive examination of Northiaden, the primary active metabolite of the tricyclic antidepressant dosulepin, and its modulatory effects on monoamine transporters. We delve into the pharmacological profile of this compound, focusing on its binding affinities and inhibitory activities at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established data with detailed, field-proven experimental protocols for the in vitro characterization of this compound and similar compounds. We explore the causality behind experimental design, emphasizing self-validating systems to ensure scientific integrity. Methodologies for radioligand binding assays, synaptosomal uptake inhibition assays, and whole-cell patch-clamp electrophysiology are presented with step-by-step instructions.
Introduction: this compound and the Monoamine Transporter System
This compound, also known as N-desmethyldosulepin, is a key pharmacologically active metabolite of the tricyclic antidepressant (TCA) dosulepin (formerly dothiepin).[1][2] As a secondary amine TCA, this compound plays a significant role in the therapeutic effects of its parent compound.[3] The clinical efficacy of many antidepressants, including TCAs, is primarily attributed to their interaction with monoamine transporters.[4][5] These transporters, which include the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT), are integral membrane proteins that regulate neurotransmission by clearing their respective neurotransmitters from the synaptic cleft.[5][6] By inhibiting these transporters, drugs like this compound increase the synaptic concentration and duration of action of serotonin and norepinephrine, which are neurotransmitters heavily implicated in the pathophysiology of depression and other mood disorders.[4]
Relative to its parent compound, dosulepin, this compound exhibits a distinct pharmacological profile, with a greater potency as a norepinephrine reuptake inhibitor and reduced activity as a serotonin reuptake inhibitor, antihistamine, and anticholinergic agent.[3] This profile is characteristic of secondary amine TCAs and suggests a more selective interaction with monoamine transporters compared to tertiary amine TCAs.[3] Understanding the precise nature of this compound's effects on each monoamine transporter is crucial for elucidating its therapeutic mechanism and for the development of novel antidepressants with improved efficacy and side-effect profiles.
This guide will provide a detailed overview of the experimental approaches used to characterize the interaction of this compound with monoamine transporters, offering both the theoretical underpinnings and practical methodologies for researchers in the field.
Pharmacological Profile of this compound at Monoamine Transporters
The interaction of this compound with monoamine transporters is primarily characterized by its binding affinity (Ki) and its functional inhibition of neurotransmitter uptake (IC50). The following table summarizes the available quantitative data for this compound's activity at human monoamine transporters.
| Target Transporter | Binding Affinity (Ki) in nM | Uptake Inhibition (IC50) in µM | Reference(s) |
| Serotonin Transporter (SERT) | 192 | 5.0 (for [3H]imipramine binding) | [4][7] |
| Norepinephrine Transporter (NET) | 25 | Not explicitly found | [4] |
| Dopamine Transporter (DAT) | Weak affinity (not specified) | Not explicitly found | [4] |
Note: The IC50 value for SERT is from a study using [3H]imipramine binding in rat cortical homogenates, which is an indirect measure of SERT binding.[7] The Ki values are from a broader compilation of TCA data.[4]
The data indicates that this compound is a potent inhibitor of the norepinephrine transporter and a moderately potent inhibitor of the serotonin transporter.[4] Its affinity for the dopamine transporter is significantly lower, a common characteristic among tricyclic antidepressants.[4] This profile classifies this compound as a serotonin-norepinephrine reuptake inhibitor (SNRI) with a preference for NET.
Experimental Methodologies for Characterizing this compound's Effects
To elucidate the pharmacological profile of a compound like this compound, a multi-faceted experimental approach is necessary. The following sections detail the core in-vitro assays used to determine binding affinity and functional inhibition at monoamine transporters.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[8] These assays measure the displacement of a radiolabeled ligand with high affinity and specificity for the target by the unlabeled test compound (this compound).
The principle of this competitive binding assay is to determine the concentration of this compound required to inhibit 50% of the specific binding of a known radioligand to the transporter (IC50). This IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[8] This provides a direct measure of the drug-target interaction.
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin, norepinephrine, or dopamine transporter.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes containing the transporters.
-
Resuspend the membrane pellet in a fresh assay buffer and determine the protein concentration using a standard method like the Bradford assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [3H]-Citalopram for SERT, [3H]-Nisoxetine for NET, or [3H]-WIN 35,428 for DAT) to each well.[9]
-
Add increasing concentrations of unlabeled this compound to the wells.
-
To determine non-specific binding, add a high concentration of a known, potent inhibitor for the respective transporter (e.g., citalopram for SERT, desipramine for NET, or cocaine for DAT) to a set of control wells.[8]
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Measurement:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters several times with an ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each this compound concentration.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[8]
-
Synaptosomal Uptake Inhibition Assays
Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional machinery for neurotransmitter uptake.[10][11] Uptake inhibition assays using synaptosomes provide a more physiologically relevant measure of a compound's functional activity at the transporter.
This assay directly measures the ability of this compound to block the transport of a radiolabeled neurotransmitter (e.g., [3H]-serotonin, [3H]-norepinephrine, or [3H]-dopamine) into synaptosomes. The concentration of this compound that inhibits 50% of the specific uptake (IC50) is determined, providing a measure of its functional potency.
-
Synaptosome Preparation:
-
Euthanize a rodent (e.g., mouse or rat) and rapidly dissect the brain region of interest (e.g., striatum for DAT, hippocampus or cortex for SERT and NET).
-
Homogenize the tissue in an ice-cold sucrose buffer (e.g., 0.32 M sucrose with 5 mM HEPES, pH 7.4).[12]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove larger cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,500 x g for 20 minutes at 4°C) to pellet the crude synaptosomes.[12]
-
Gently resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).[12]
-
-
Uptake Inhibition Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [3H]-serotonin, [3H]-norepinephrine, or [3H]-dopamine).
-
Allow the uptake to proceed for a short, defined time (e.g., 1-5 minutes) to measure the initial rate of transport.
-
To determine non-specific uptake, run a parallel set of experiments in the presence of a high concentration of a known selective inhibitor for the respective transporter.[8]
-
-
Termination and Measurement:
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radiolabel.
-
Measure the radioactivity retained on the filters, which represents the amount of neurotransmitter taken up by the synaptosomes, using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp electrophysiology is a powerful technique to directly measure the currents associated with transporter activity in real-time.[13][14] This method provides detailed insights into the mechanism of transporter inhibition.
Monoamine transporters are electrogenic, meaning they generate an electrical current as they transport neurotransmitters and co-transported ions (Na+ and Cl-) across the cell membrane.[5] By voltage-clamping a cell expressing the transporter of interest, one can measure these transporter-mediated currents. The application of this compound will block these currents, and the extent of this blockade can be quantified. This technique can also differentiate between competitive inhibitors, which simply block the transporter, and substrates that may induce transporter-mediated currents themselves.
-
Cell Preparation:
-
Plate HEK293 cells stably expressing the human SERT, NET, or DAT onto glass coverslips a few days before the experiment.[14]
-
On the day of recording, place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an artificial cerebrospinal fluid (aCSF) solution.[15]
-
-
Patch-Clamp Recording:
-
Fabricate a glass micropipette with a resistance of 3-7 MΩ and fill it with an intracellular solution.[14]
-
Under visual guidance, carefully approach a single cell with the micropipette and form a high-resistance (GΩ) seal with the cell membrane.
-
Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[13]
-
Clamp the cell's membrane potential at a holding potential (e.g., -60 mV).
-
-
Measurement of Transporter Currents:
-
Apply the respective neurotransmitter (serotonin, norepinephrine, or dopamine) to the cell via the perfusion system to elicit transporter-mediated currents.
-
Once a stable baseline current is established, apply varying concentrations of this compound to the perfusion solution.
-
Record the changes in the transporter-mediated current in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the transporter-mediated current before and after the application of this compound.
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizing the Mechanisms and Workflows
Signaling Pathway of Monoamine Transporter Inhibition by this compound
Caption: Inhibition of monoamine reuptake by this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for assessing this compound's functional inhibition.
Conclusion
This compound, as the primary active metabolite of dosulepin, demonstrates a distinct and clinically relevant profile as a monoamine transporter inhibitor. Its preferential blockade of the norepinephrine transporter over the serotonin transporter, coupled with a weak affinity for the dopamine transporter, positions it as a NET-selective SNRI. The experimental methodologies detailed in this guide—radioligand binding assays, synaptosomal uptake inhibition, and whole-cell patch-clamp electrophysiology—provide a robust framework for the comprehensive in vitro characterization of this compound and other novel compounds targeting these critical transporters. A thorough understanding of the interactions between small molecules and monoamine transporters, facilitated by these techniques, is paramount for the continued development of more effective and safer pharmacotherapies for depressive disorders and other neuropsychiatric conditions.
References
- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP)
- Bio-protocol. (n.d.).
- Wikipedia. (2023). Tricyclic antidepressant. Wikipedia.
- Kumar, A., & Chakravarty, S. (2015).
- ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
- Protocols.io. (2020).
- Wikipedia. (2025). This compound. Wikipedia.
- Sucic, S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 649.
- Thermo Fisher Scientific. (2012). Isolate Functional Synaptosomes. Thermo Fisher Scientific.
- Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
- Wikipedia. (n.d.). Dosulepin. Wikipedia.
- AXOL Bioscience. (n.d.).
- JoVE. (2012). Single Cell Measurement of Dopamine Release with Simultaneous Voltage-clamp and Amperometry. Journal of Visualized Experiments.
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assay of Lofepramine Hydrochloride. BenchChem.
- ResearchGate. (2016). Synaptosome Preparations: Which Procedure Should I Use?.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dosulepin. IUPHAR/BPS Guide to PHARMACOLOGY.
- Axol Bioscience. (n.d.). patch-clamp-protocol-final.pdf. Axol Bioscience.
- JoVE. (2016). Whole-cell Patch-clamp Recordings in Brain Slices. Journal of Visualized Experiments.
- Daws, L. C., & Gould, G. G. (2011). Unfaithful neurotransmitter transporters: Focus on serotonin uptake and implications for antidepressant efficacy. Pharmacology & Therapeutics, 131(1), 86–97.
- Fulton, A., Norman, T. R., Cheng, H., & Burrows, G. D. (1982). Assessment of the antidepressant activity of dothiepin and its metabolites by preclinical tests. Journal of Affective Disorders, 4(3), 253–260.
- Gould, G. G., et al. (2017). Summarizing studies using constitutive genetic deficiency to investigate behavioural influences of uptake 2 monoamine transporters. British Journal of Pharmacology, 174(10), 1035–1044.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dosulepin. IUPHAR/BPS Guide to PHARMACOLOGY.
- Singh, S. K., & Kortagere, S. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 78, 12.17.1–12.17.16.
- Kortagere, S., & Singh, S. K. (2017). Discovery and Development of Monoamine Transporter Ligands. Current Topics in Medicinal Chemistry, 17(27), 3006–3024.
- ResearchGate. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration.
- Lee, H., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15418.
- ACS Chemical Neuroscience. (2020). Focus on Human Monoamine Transporter Selectivity.
- Duan, H., & Wang, J. (2010). Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3. The Journal of Pharmacology and Experimental Therapeutics, 335(3), 743–753.
- ResearchGate. (2019). Characterization of murine polyspecific monoamine transporters.
- Ni, Y. G., et al. (2004). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 4, 6.
- Nakra, B. R., Glass, R. C., & Rees, J. A. (1977). Steady-state serum concentrations of dothiepin and this compound after two dosage regimens of dothiepin hydrochloride (Prothiaden).
- Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology, 151(6), 737–748.
- Wikipedia. (2025). This compound. Wikipedia.
- Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology, 9, 645.
Sources
- 1. Preparation of Synaptoneurosomes to Study the Synapse in the Murine Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Dosulepin - Wikipedia [en.wikipedia.org]
- 4. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 5. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of the antidepressant activity of dothiepin and its metabolites by preclinical tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. docs.axolbio.com [docs.axolbio.com]
An In-depth Technical Guide to the Cellular and Molecular Targets of Northiaden
Introduction
Northiaden, the major active metabolite of the tricyclic antidepressant (TCA) dosulepin (also known as dothiepin), plays a pivotal role in the therapeutic efficacy of its parent compound.[1][2] Formed through N-demethylation of dosulepin in the liver, this compound is a secondary amine TCA that contributes significantly to the pharmacological activity observed in the treatment of depressive disorders, particularly those accompanied by anxiety.[2][3][4][5] Unlike its parent drug, this compound exhibits a distinct pharmacodynamic profile, with a more pronounced effect on specific monoamine transporters. This guide provides a detailed exploration of the molecular targets of this compound, the downstream signaling cascades it modulates, and the experimental methodologies used to elucidate these interactions.
Primary Molecular Targets: A Profile of Affinity and Action
The therapeutic and adverse effects of this compound are dictated by its interaction with a specific set of proteins, primarily monoamine transporters and, to a lesser extent, various neurotransmitter receptors.
Monoamine Transporters: The Core of Antidepressant Efficacy
This compound's principal mechanism of action is the inhibition of monoamine reuptake, which increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[5][6]
-
Noradrenaline (Norepinephrine) Transporter (NAT/NET): this compound is a potent inhibitor of the noradrenaline transporter.[2][3] This action is considered its primary therapeutic mechanism. By blocking NAT, this compound effectively increases the availability of noradrenaline in the synapse, which is crucial for mood regulation, attention, and arousal. Notably, this compound is a more potent inhibitor of noradrenaline reuptake than its parent compound, dosulepin.[3][7]
-
Serotonin Transporter (SERT): this compound also inhibits the serotonin transporter, though with reduced activity compared to dosulepin.[2] This dual action on both NAT and SERT classifies it as a serotonin-norepinephrine reuptake inhibitor (SNRI), a hallmark of many effective antidepressants.[2]
Neurotransmitter Receptor Antagonism: The Source of Side Effects
Like other TCAs, this compound interacts with several other receptor systems. While its affinity for these receptors is generally lower than that of the tertiary amine parent drug dosulepin, these interactions are still significant and contribute to the overall side-effect profile.[2][3]
-
Histamine H1 Receptor: Antagonism at H1 receptors contributes to the sedative effects often seen with TCA therapy.[2][3]
-
α1-Adrenergic Receptor: Blockade of these receptors can lead to cardiovascular side effects such as orthostatic hypotension and dizziness.[2][4]
-
Muscarinic Acetylcholine Receptors (mAChR): Antagonism of these receptors is responsible for the classic anticholinergic side effects, including dry mouth, blurred vision, constipation, and urinary retention.[2][7]
The relative potency of this compound at these targets dictates its clinical utility and tolerability. The following table summarizes its known binding affinities.
| Target | Binding Affinity (Ki, nM) | Comparative Note |
| Noradrenaline Transporter (NET) | 25 | Potent inhibition; stronger than parent drug dosulepin.[8] |
| Serotonin Transporter (SERT) | 192 | Moderate inhibition; weaker than parent drug dosulepin.[8] |
| Histamine H1 Receptor | 25 | Potent antagonism, contributing to sedation.[8] |
| α1-Adrenergic Receptor | 110 | Moderate antagonism, contributing to hypotension.[8] |
| Muscarinic Acetylcholine Receptor | 141 | Moderate antagonism, contributing to anticholinergic effects.[8] |
Downstream Signaling Pathways: From Synapse to Nucleus
The inhibition of noradrenaline reuptake by this compound initiates a cascade of intracellular events that are believed to underlie the long-term therapeutic changes in brain function, consistent with the neurotrophic hypothesis of depression.[9] Chronic antidepressant treatment is associated with increased neurogenesis and synaptic plasticity, processes driven by key signaling pathways.
The Central Role of Brain-Derived Neurotrophic Factor (BDNF)
Increased synaptic norepinephrine leads to the activation of downstream signaling pathways that converge on the expression and release of Brain-Derived Neurotrophic Factor (BDNF).[10] BDNF is a critical neurotrophin involved in neuronal survival, growth, and synaptic plasticity.[9][11]
-
Activation of BDNF Signaling: Norepinephrine stimulates receptors that, through G-protein coupling, activate intracellular signaling cascades.
-
PI3K/Akt Pathway: This pathway is a crucial regulator of cell survival and is activated downstream of BDNF binding to its receptor, TrkB.[11][12] Activated Akt phosphorylates and inactivates proteins that promote apoptosis, thereby fostering neuronal survival.
-
MAPK/ERK Pathway: The Ras-MAPK/ERK pathway, also activated by BDNF-TrkB signaling, plays a vital role in synaptic plasticity and gene expression.[10][11]
-
CREB Phosphorylation: Both the PI3K/Akt and MAPK/ERK pathways converge on the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein).[10][12] Activated CREB moves into the nucleus and binds to the promoter region of the BDNF gene, increasing its transcription. This creates a positive feedback loop that sustains the pro-survival and plasticity-enhancing effects of the treatment.
The diagram below illustrates this proposed signaling cascade.
Experimental Protocols for Target Validation
Validating the interaction of a compound like this compound with its molecular targets is fundamental. The following protocols outline standard, robust methodologies for this purpose.
Protocol 1: Radioligand Binding Assay for Transporter Affinity (Ki)
This protocol determines the equilibrium dissociation constant (Ki) of this compound for the noradrenaline (NET) and serotonin (SERT) transporters, providing a quantitative measure of binding affinity.
Objective: To quantify the affinity of this compound for NET and SERT.
Materials:
-
Cell membranes prepared from cells stably expressing human NET or SERT.
-
Radioligands: [³H]-Nisoxetine (for NET), [³H]-Citalopram (for SERT).
-
Non-specific binding agent: Desipramine (for NET), Fluoxetine (for SERT).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates, scintillation vials, scintillation fluid, liquid scintillation counter, glass fiber filters.
Methodology:
-
Plate Preparation: Add 50 µL of assay buffer to each well of a 96-well plate.
-
Compound Addition: Add 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM) in triplicate. For total binding wells, add 50 µL of buffer. For non-specific binding wells, add 50 µL of a high concentration of the respective non-specific agent (e.g., 10 µM Desipramine).
-
Radioligand Addition: Add 50 µL of the radioligand ([³H]-Nisoxetine or [³H]-Citalopram) at a concentration near its Kd value to all wells.
-
Membrane Addition: Add 50 µL of the cell membrane preparation (containing the target transporter) to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters 3 times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Western Blot for Downstream Signaling Protein Activation
This protocol measures the phosphorylation status of key signaling proteins like Akt and ERK, providing evidence of pathway activation in a cellular context.
Objective: To determine if this compound treatment activates the PI3K/Akt and MAPK/ERK signaling pathways in neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
-
This compound stock solution.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels, electrophoresis and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
Methodology:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a phosphorylated target (e.g., anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total-Akt).
-
Data Analysis: Quantify band intensities using densitometry software. Express the level of phosphorylated protein as a ratio to the total protein for each sample.
The workflow for this experimental validation is visualized below.
Conclusion
This compound, the active metabolite of dosulepin, is a pharmacologically significant compound with a well-defined set of molecular targets. Its primary action as a potent norepinephrine reuptake inhibitor, supplemented by serotonin reuptake inhibition, places it firmly within the class of SNRIs. These direct interactions at the synapse trigger downstream signaling cascades, most notably enhancing BDNF-mediated pathways, which are thought to reverse the neuronal atrophy associated with depression and promote long-term synaptic plasticity. Understanding this multi-layered mechanism, from transporter binding to gene transcription, is essential for the rational development of next-generation antidepressants and for optimizing the clinical use of existing therapies.
References
-
PubChem. (n.d.). Dosulepin. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2025, December 23). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Dosulepin. Retrieved from [Link]
-
Grokipedia. (2026, January 7). Dosulepin. Retrieved from [Link]
-
Wikipedia. (n.d.). Tricyclic antidepressant. Retrieved from [Link]
-
PubChem. (n.d.). Dothiepin. National Center for Biotechnology Information. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Dosulepin Hydrochloride?. Retrieved from [Link]
-
Mocchetti, I., et al. (2007). Norepinephrine induces BDNF and activates the PI-3K and MAPK cascades in embryonic hippocampal neurons. Cellular Signalling, 19(1), 114-28. Retrieved from [Link]
-
Duman, R. S., & Li, N. (2012). Signaling pathways underlying the pathophysiology and treatment of depression: novel mechanisms for rapid-acting agents. Trends in Neurosciences, 35(1), 45–56. Retrieved from [Link]
-
Fiol-de-Mora, M., et al. (2017). Signaling pathways involved in antidepressant-induced cell proliferation and synaptic plasticity. Current Pharmaceutical Design, 23(21), 3088-3103. Retrieved from [Link]
-
Duman, R. S., & Aghajanian, G. K. (2012). Synaptic dysfunction in depression: potential therapeutic targets. Science, 338(6103), 68–72. Retrieved from [Link]
-
Kaster, M. P., et al. (2016). Signaling Pathways Underlying the Antidepressant-Like Effect of Inosine in Mice. Molecular Neurobiology, 53(10), 7167–7176. Retrieved from [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dosulepin - Wikipedia [en.wikipedia.org]
- 3. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. What is the mechanism of Dosulepin Hydrochloride? [synapse.patsnap.com]
- 6. Dothiepin | C19H21NS | CID 3155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 9. Signaling pathways involved in antidepressant-induced cell proliferation and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Norepinephrine induces BDNF and activates the PI-3K and MAPK cascades in embryonic hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling pathways underlying the antidepressant-like effect of inosine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Northiaden in Cultured Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Neuronal Impact of Northiaden
This compound, the primary active metabolite of the tricyclic antidepressant dosulepin, presents a significant area of interest for neuropharmacological research.[1] As a potent serotonin-norepinephrine reuptake inhibitor (SNRI), this compound's mechanism of action suggests a profound influence on neuronal signaling, plasticity, and survival.[2][3] This document provides a comprehensive guide for the application of this compound in cultured neuronal cells, offering insights into its molecular mechanisms and detailed protocols for experimental investigation.
The therapeutic effects of antidepressants are increasingly understood to extend beyond simple monoamine modulation, involving intricate downstream signaling cascades that promote neurotrophic and neuroprotective effects.[4] By inhibiting the reuptake of serotonin and norepinephrine, this compound is hypothesized to trigger a cascade of intracellular events, including the activation of key signaling pathways like the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/ERK pathways.[5][6] These pathways are central to neuronal function, influencing the expression of crucial factors such as Brain-Derived Neurotrophic Factor (BDNF) and the phosphorylation of cAMP response element-binding protein (CREB), which are pivotal in synaptic plasticity, neuronal survival, and mood regulation.[5][7]
This application note is designed to empower researchers to explore the multifaceted effects of this compound on neuronal cells. It provides a foundational understanding of the compound, detailed experimental workflows, and guidance on data interpretation, thereby facilitating the investigation of its potential as a modulator of neuronal function and a candidate for therapeutic development.
Mechanism of Action: A Cascade of Neuronal Signaling
This compound's primary pharmacological action is the inhibition of serotonin and norepinephrine transporters, leading to an increased concentration of these neurotransmitters in the synaptic cleft.[2][3] This elevation in synaptic monoamines initiates a series of downstream signaling events within the neuron, as depicted in the following pathway:
Figure 2: General Experimental Workflow for Studying this compound in Cultured Neurons. This diagram outlines the key steps from cell culture preparation and compound treatment to various downstream assays and data analysis.
Advanced Applications: Exploring Neuronal Activity
Beyond changes in protein expression, this compound's impact on neuronal function can be assessed through more dynamic assays.
-
Calcium Imaging: This technique allows for the real-time visualization of neuronal activity by measuring changes in intracellular calcium concentrations. [8][9]Following treatment with this compound, an increase in spontaneous neuronal firing and network activity may be observed, reflecting the enhanced synaptic transmission resulting from increased norepinephrine and serotonin levels.
-
Electrophysiology: Techniques such as patch-clamp recording can be employed to measure changes in the electrical properties of individual neurons. [10]this compound treatment may lead to alterations in resting membrane potential, action potential firing frequency, and synaptic currents, providing direct evidence of its modulatory effects on neuronal excitability and communication.
Conclusion and Future Directions
This compound holds significant promise as a tool for investigating the molecular underpinnings of antidepressant action and neuronal function. The protocols and conceptual framework provided in this application note offer a starting point for researchers to explore its effects on neuronal signaling, survival, and activity. Future studies could delve into the long-term effects of this compound on synaptic plasticity, dendritic spine morphology, and network dynamics. Furthermore, investigating its efficacy in in vitro models of neurological and psychiatric disorders could provide valuable insights into its therapeutic potential. As our understanding of the complex interplay between neurotransmitters, signaling pathways, and neuronal health continues to grow, the systematic study of compounds like this compound will be instrumental in advancing the field of neuropharmacology and drug discovery.
References
-
Cooke, J. D., Cavender, H. M., Lima, H. K., & Grover, L. M. (2014). Antidepressants that inhibit both serotonin and norepinephrine reuptake impair long-term potentiation in hippocampus. Psychopharmacology, 231(23), 4429–4441. [Link]
-
Gol-Ara, M., et al. (2022). Two-photon calcium imaging of neuronal activity. Nature Reviews Methods Primers, 2(1), 67. [Link]
-
Wikipedia contributors. (2023, December 23). This compound. In Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (n.d.). Western blot analyses of SN preparations showed that synaptic and neuronal markers were maintained in the purified SNs (Band 5) but the abundance of other markers was significantly reduced. [Image]. [Link]
-
Chen, H., et al. (2014). Increased levels of synaptic proteins involved in synaptic plasticity after chronic intraocular pressure elevation and modulation by brain-derived neurotrophic factor in a glaucoma animal model. Molecular Vision, 20, 134–146. [Link]
-
Vanwalleghem, G., et al. (2020). Calcium imaging and the curse of negativity. bioRxiv. [Link]
-
Liao, C.-K., et al. (2021). A simple Ca2+-imaging approach to neural network analyses in cultured neurons. Scientific Reports, 11(1), 22967. [Link]
-
Mecum, A. D., et al. (2007). Norepinephrine induces BDNF and activates the PI-3K and MAPK cascades in embryonic hippocampal neurons. Cellular Signalling, 19(1), 114–128. [Link]
-
ResearchGate. (n.d.). Western blot analysis. The expressions of synaptic plasticity proteins were determined by western blot (A), including PSD-95 (B), GAP-43 (C), and SYN (D). [Image]. [Link]
-
Trafton, A. (2020, June 26). A focused approach to imaging neural activity in the brain. MIT News. [Link]
-
Marvin, J. S., et al. (2023). Fluorescence Imaging of Neural Activity, Neurochemical Dynamics and Drug-Specific Receptor Conformation with Genetically-Encoded Sensors. ACS Chemical Neuroscience, 14(4), 549–563. [Link]
-
Neuroscientifically Challenged. (2020, November 3). 2-Minute Neuroscience: Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) [Video]. YouTube. [Link]
-
Romero, C. O., et al. (2021). Effects of the Selective Serotonin Reuptake Inhibitor Fluoxetine on Developing Neural Circuits in a Model of the Human Fetal Cortex. International Journal of Molecular Sciences, 22(19), 10552. [Link]
-
Scarr, E., et al. (2021). Molecular pathology associated with altered synaptic transcriptome in the dorsolateral prefrontal cortex of depressed subjects. Translational Psychiatry, 11(1), 51. [Link]
-
ResearchGate. (n.d.). Quantification of synaptic protein levels using Western Blot. [Image]. [Link]
-
Gałecki, P., et al. (2019). Neuronal life or death linked to depression treatment: the interplay between drugs and their stress-related outcomes relate to single or combined drug therapies. Scientific Reports, 9(1), 9725. [Link]
-
Psych Scene Hub. (2022, January 27). Serotonin Noradrenaline Reuptake Inhibitors (SNRIs): Mechanism, Clinical Use, and Side Effects. [Link]
-
Dale, L., et al. (2015). An Electrophysiological and Pharmacological Study of the Properties of Human iPSC-Derived Neurons for Drug Discovery. Journal of Clinical Toxicology, 5(4), 1000258. [Link]
-
National Genomics Data Center. (n.d.). Inhibition of serotonin reuptake. [Link]
-
Hradilova-Svarcova, J., et al. (2020). Proteomic Analysis Unveils Expressional Changes in Cytoskeleton- and Synaptic Plasticity-Associated Proteins in Rat Brain Six Months after Withdrawal from Morphine. International Journal of Molecular Sciences, 21(21), 8234. [Link]
-
Fico, F., et al. (2014). Signaling pathways involved in antidepressant-induced cell proliferation and synaptic plasticity. Current Neuropharmacology, 12(5), 499–511. [Link]
-
Wang, L., et al. (2022). Brain structure and synaptic protein expression alterations after antidepressant treatment in a Wistar-Kyoto rat model of depression. Journal of Affective Disorders, 314, 140–149. [Link]
-
Sultan, A., et al. (2012). BDNF and Exercise Enhance Neuronal DNA Repair by Stimulating CREB-Mediated Production of Apurinic/Apyrimidinic Endonuclease 1. The Journal of Neuroscience, 32(38), 13079–13092. [Link]
-
Feinstein, D. L., et al. (2005). Norepinephrine protects cortical neurons against microglial-induced cell death. Journal of Neuroscience Research, 81(2), 209–215. [Link]
-
Perez-Alvarez, M. J., & Tabernero, A. (2018). PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions. International Journal of Molecular Sciences, 19(12), 3737. [Link]
-
Machado-Vieira, R., et al. (2011). The neurotrophic and neuroprotective effects of psychotropic agents. Dialogues in Clinical Neuroscience, 13(3), 332–347. [Link]
-
Zhang, Y., et al. (2021). PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer's Disease and Parkinson's Disease. Frontiers in Pharmacology, 12, 648434. [Link]
-
Bathina, S., & Das, U. N. (2015). Brain-derived neurotrophic factor and its clinical implications. Archives of Medical Science, 11(6), 1164–1178. [Link]
-
Sze, C., et al. (1997). Altered expression of synaptic proteins occurs early during progression of Alzheimer's disease. Neurology, 48(6), 1673–1681. [Link]
-
Adhikari, A., et al. (2018). N-Methyl D-Aspartate Receptor Antagonist Kynurenic Acid Affects Human Cortical Development. Frontiers in Cellular Neuroscience, 12, 162. [Link]
-
Li, Y., et al. (2016). Effects of Morphology Constraint on Electrophysiological Properties of Cortical Neurons. PLoS ONE, 11(4), e0153337. [Link]
-
Onay, H., et al. (2025). Roles of PTEN/PI3K/AKT/GSK3? Pathway in Neuron Signaling Involved in Autism. Current Gene Therapy, 25(6). [Link]
-
Bachstetter, A. D., et al. (2012). Early Stage Drug Treatment That Normalizes Proinflammatory Cytokine Production Attenuates Synaptic Dysfunction in a Mouse Model That Exhibits Age-Dependent Progression of Alzheimer's Disease-Related Pathology. The Journal of Neuroscience, 32(30), 10201–10210. [Link]
-
Selyanko, A. A., & Smith, P. A. (1996). Intracellular studies of the electrophysiological properties of cultured intracardiac neurones of the guinea-pig. The Journal of Physiology, 494(Pt 1), 175–190. [Link]
-
ResearchGate. (n.d.). N/OFQ reduces the numbers of DA neurons in a dose-dependent manner. [Image]. [Link]
-
Di Prisco, G. V., et al. (2025). Early synaptic changes and reduced brain connectivity in PD-like mice with depressive phenotype. bioRxiv. [Link]
-
Zhang, Y., et al. (2022). Differential development and electrophysiological activity in cultured cortical neurons from the mouse and cynomolgus monkey. Frontiers in Aging Neuroscience, 14, 931698. [Link]
-
Wang, C., et al. (2023). PI3K/Akt pathway and neuroinflammation in sepsis-associated encephalopathy. Frontiers in Immunology, 14, 1242048. [Link]
-
Bekhbat, M., et al. (2024). Perturbing cortical networks: in vivo electrophysiological consequences of pan-neuronal chemogenetic manipulations using deschloroclozapine. Frontiers in Neuroscience, 18, 1358943. [Link]
-
Punnakkal, P., et al. (2019). Chemogenetic Activation of Excitatory Neurons Alters Hippocampal Neurotransmission in a Dose-Dependent Manner. eNeuro, 6(5), ENEURO.0124-19.2019. [Link]
-
Lian, H., et al. (2016). Non-Neuronal Cells Are Required to Mediate the Effects of Neuroinflammation: Results from a Neuron-Enriched Culture System. PLoS ONE, 11(1), e0147134. [Link]
-
Mathur, A., et al. (2023). Impact of non-neuronal cells in Alzheimer's disease from a single-nucleus profiling perspective. Frontiers in Molecular Neuroscience, 16, 1205389. [Link]
-
Gratas-Delamarche, A., et al. (2025). Dose-Dependent Dual Effect of the Endozepine ODN on Neuronal Spiking Activity. International Journal of Molecular Sciences, 26(16), 8963. [Link]
-
Méndez, P., et al. (2023). Neuroplasticity and Mechanisms of Action of Acute and Chronic Treatment with Antidepressants in Preclinical Studies. International Journal of Molecular Sciences, 24(13), 10892. [Link]
-
ResearchGate. (n.d.). Gintonin administration increases hippocampal CREB phosphorylation and BDNF. [Image]. [Link]
-
Lian, H., et al. (2016). Non-Neuronal Cells Are Required to Mediate the Effects of Neuroinflammation: Results from a Neuron-Enriched Culture System. PLoS ONE, 11(1), e0147134. [Link]
-
Kossel, A. H., et al. (1997). Blockade of Neuronal Activity Alters Spine Maturation of Dentate Granule Cells but Not Their Dendritic Arborization. The Journal of Neuroscience, 17(16), 6314–6327. [Link]
-
Miranda, M., et al. (2019). Recent Advances on the Role of Brain-Derived Neurotrophic Factor (BDNF) in Neurodegenerative Diseases. International Journal of Molecular Sciences, 20(11), 2639. [Link]
-
Aras, M. A., et al. (2008). Assessment of cell viability in primary neuronal cultures. Current Protocols in Neuroscience, Chapter 7, Unit 7.18. [Link]
-
Popova, D., et al. (2021). Assessing the Neurodevelopmental Impact of Fluoxetine, Citalopram, and Paroxetine on Neural Stem Cell-Derived Neurons. Cells, 10(9), 2419. [Link]
Sources
- 1. Two-photon calcium imaging of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. The neurotrophic and neuroprotective effects of psychotropic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norepinephrine induces BDNF and activates the PI-3K and MAPK cascades in embryonic hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BDNF and Exercise Enhance Neuronal DNA Repair by Stimulating CREB-Mediated Production of Apurinic/Apyrimidinic Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Northiaden Administration in Rodent Behavioral Studies
Abstract
This document provides a comprehensive guide for the preparation and administration of Northiaden (N-desmethyldosulepin) for use in rodent behavioral research. This compound is the primary active metabolite of the tricyclic antidepressant (TCA) dosulepin (dothiepin) and is a potent norepinephrine reuptake inhibitor.[1][2] Understanding its specific effects is crucial for dissecting the neurobiological mechanisms of antidepressant action. These application notes offer detailed, field-proven protocols designed for researchers, scientists, and drug development professionals to ensure reproducibility, scientific validity, and adherence to best practices in animal welfare. We will cover this compound's mechanism of action, solution preparation, administration routes, and application in common behavioral paradigms.
Introduction to this compound
This compound, or N-desmethyldosulepin, is a dibenzothiepine derivative and the major active metabolite of the TCA dosulepin.[2][3] While its parent compound, dosulepin, acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) with roughly equal potency, this compound displays a distinct pharmacological profile.[4][5] It is a more potent inhibitor of norepinephrine reuptake and has comparatively reduced activity as a serotonin reuptake inhibitor, antihistamine, and anticholinergic agent.[1] This selective activity makes this compound an invaluable tool for investigating the specific role of noradrenergic pathways in modulating mood and behavior, distinguishing its effects from the broader serotonergic and anticholinergic actions of the parent drug.
Mechanism of Action
This compound exerts its primary effect by binding to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft. This increases the synaptic concentration of norepinephrine, enhancing noradrenergic neurotransmission. Its lower affinity for the serotonin transporter (SERT) and other receptors like histamine H1 and muscarinic acetylcholine receptors means it produces fewer of the associated side effects (sedation, dry mouth) compared to tertiary amine TCAs like dosulepin.[1][4]
Caption: this compound blocks the norepinephrine transporter (NET).
Pharmacokinetic Considerations
While detailed pharmacokinetic data for this compound alone in rodents is limited, studies of its parent compound provide valuable insights. This compound generally exhibits a longer elimination half-life than dosulepin itself.[1][6] In humans, the half-life of this compound is approximately 31-45 hours, compared to 20-25 hours for dosulepin.[1][6] This longer duration of action is a critical factor in designing dosing regimens, particularly for chronic studies, as it influences the time to reach steady-state concentrations and the potential for accumulation. The choice of administration route will significantly impact the absorption rate and bioavailability.[7][8]
Experimental Protocols
The following protocols are designed to provide a framework for the reliable and reproducible administration of this compound. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.
Preparation of this compound Dosing Solution
The hydrochloride salt of this compound is recommended for its improved solubility in aqueous vehicles.
Materials:
-
This compound hydrochloride (MW: ~317.88 g/mol , based on C18H19NS·HCl)
-
Vehicle (see Table 2)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer and/or sonicator
-
Sterile 0.22 µm syringe filter
Protocol:
-
Calculate the required mass: Determine the desired concentration (e.g., 1 mg/mL) and total volume.
-
Formula: Mass (mg) = Desired Concentration (mg/mL) × Total Volume (mL).
-
-
Weighing: Accurately weigh the calculated mass of this compound HCl powder and place it into a sterile vial.
-
Solubilization:
-
Add approximately 80% of the final volume of the chosen vehicle to the vial.
-
Vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes. Gentle warming (to ~37°C) can aid dissolution but should be used cautiously to avoid degradation.
-
-
Final Volume: Once dissolved, add the remaining vehicle to reach the final target volume.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile vial. This is critical for parenteral routes (IP, SC, IV).
-
Storage: Store the prepared solution protected from light at 4°C for short-term use (up to one week). For longer-term storage, prepare aliquots and store at -20°C.[9] Always confirm the stability of the compound under your specific storage conditions.
Table 1: Common Vehicles for this compound Administration
| Vehicle | Composition | Pros | Cons |
|---|---|---|---|
| Sterile Saline | 0.9% NaCl in sterile water | Isotonic, low tissue irritation. Ideal for soluble compounds. | May not be suitable for poorly soluble forms of this compound. |
| Distilled Water | Sterile H₂O | Simple, avoids introducing ions. | Hypotonic; can cause cell lysis and irritation at the injection site.[10] |
| Saline + Tween 80 | 0.9% NaCl with 0.1-2% Tween 80 | Increases solubility of hydrophobic compounds. | Can have its own biological effects; must use the lowest effective concentration and a vehicle-only control group. |
| Saline + DMSO | 0.9% NaCl with 1-5% DMSO | Potent solvent for difficult compounds. | Can be toxic at higher concentrations; may have independent pharmacological effects. |
Causality Note: The choice of vehicle is paramount. For a hydrochloride salt like this compound HCl, sterile saline is the preferred starting point due to its physiological compatibility.[11] If solubility issues arise, a surfactant like Tween 80 is preferable to DMSO for initial studies to minimize potential confounding biological effects of the vehicle itself. A vehicle-only control group is non-negotiable in any experiment to validate that the observed behavioral effects are due to the drug and not the vehicle.[12]
Administration Routes
Proper animal restraint is essential for accurate dosing and animal welfare.[13] Use confident, firm, but gentle handling techniques.[13]
Table 2: Recommended Administration Volumes and Needle/Gavage Sizes
| Species | Route | Max Volume | Needle/Tube Size |
|---|---|---|---|
| Mouse | IP | 10 mL/kg | 25-27 G |
| SC | 10 mL/kg | 25-27 G | |
| PO | 10 mL/kg | 18-20 G, flexible or ball-tipped | |
| Rat | IP | 10 mL/kg | 23-25 G |
| SC | 5 mL/kg | 23-25 G | |
| PO | 10 mL/kg | 16-18 G, flexible or ball-tipped |
Source: Adapted from institutional guidelines.[11][14]
Protocol 3.2.1: Intraperitoneal (IP) Injection
-
Rationale: Bypasses first-pass metabolism, leading to rapid systemic absorption. Commonly used in acute behavioral tests.[7]
-
Restraint: Restrain the rodent with a secure scruff grip to expose the abdomen. For rats, a two-handed grip may be necessary.[13]
-
Positioning: Tilt the animal slightly, head-down, to allow abdominal organs to shift away from the injection site.
-
Injection: Insert the needle into the lower right or left abdominal quadrant, bevel up, at a 15-30 degree angle. Aspirate briefly to ensure the needle has not entered the bladder or intestines (no fluid should enter the syringe).
-
Administration: Inject the solution smoothly and withdraw the needle. Return the animal to its home cage and monitor for any signs of distress.
Protocol 3.2.2: Oral Gavage (PO)
-
Rationale: Mimics the clinical route of administration for oral medications and is essential for studies investigating bioavailability and first-pass metabolism.[15]
-
Restraint: Scruff the animal firmly, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gavage Needle Insertion: Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition. Never force the needle , as this can cause tracheal perforation.
-
Administration: Once the needle is in the stomach (pre-measure the needle length against the animal from the tip of the nose to the last rib), administer the substance smoothly.
-
Withdrawal: Remove the needle in a single, smooth motion and return the animal to its cage.
Dosage Selection and Application in Behavioral Assays
Determining the optimal dose requires a dose-response study. As specific behavioral data for this compound is not widely published, initial doses can be extrapolated from studies using similar TCAs, such as nortriptyline or desipramine.
Table 3: Suggested Starting Dose Ranges for this compound
| Behavioral Test | Dosing | Species | Suggested Dose Range (mg/kg) | Rationale / Reference Compound |
|---|---|---|---|---|
| Forced Swim Test | Acute (30-60 min pre-test) | Mouse/Rat | 5 - 20 mg/kg | Antidepressants reduce immobility. Similar TCAs are effective in this range.[16][17] |
| Tail Suspension Test | Acute (30-60 min pre-test) | Mouse | 5 - 20 mg/kg | Similar mechanism to FST; sensitive to noradrenergic compounds.[18][19] |
| Sucrose Preference | Chronic (daily for 14-21 days) | Mouse/Rat | 3 - 15 mg/kg/day | Models anhedonia; chronic treatment is needed to observe effects.[18][20] |
| Locomotor Activity | Acute (30-60 min pre-test) | Mouse/Rat | 5 - 20 mg/kg | Control test to rule out confounding effects of hyperactivity or sedation on other assays. |
Trustworthiness Note: Every behavioral study must include a control experiment to ensure that the observed effects are not due to changes in general activity. For example, a reduction in immobility in the Forced Swim Test could be misinterpreted as an antidepressant effect when it is actually caused by drug-induced hyperactivity. Always run a locomotor activity test at the same doses.
Experimental Workflows
Caption: Workflow for an acute this compound administration study.
Caption: Workflow for a chronic this compound administration study.
References
-
PubChem. (n.d.). Dosulepin. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2025). Dosulepin. Retrieved from [Link]
-
Wikipedia. (2025). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Dothiepin. National Center for Biotechnology Information. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Dosulepin Hydrochloride? Synapse. Retrieved from [Link]
- Ghosh, M. N., & Parvathy, S. (1973). Assessment of the antidepressant activity of dothiepin and its metabolites by preclinical tests. Arzneimittel-Forschung, 23(4), 554-558.
- Ikeda, H., Kotani, A., Koshikawa, N., & Cools, A. R. (2007). A vehicle injection into the right core of the nucleus accumbens both reverses the region-specificity and alters the type of contralateral turning elicited by unilateral stimulation of dopamine D2/D3 and D1 receptors in the left core of the nucleus accumbens. European Journal of Pharmacology, 577(1-3), 64–70.
- Maguire, K. P., Norman, T. R., Burrows, G. D., & Scoggins, B. A. (1983). Clinical pharmacokinetics of dothiepin. Single-dose kinetics in patients and prediction of steady-state concentrations. Clinical Pharmacokinetics, 8(2), 179-185.
- Suckow, M. A., & Breuhaus, B. (2012). Manual Restraint and Common Compound Administration Routes in Mice and Rats. Journal of Visualized Experiments, (67), e2771.
- Lammens, L., et al. (2011). Intravenous tolerability of an acid vehicle in Sprague Dawley rats and beagle dogs after daily slow bolus injection and infusion for one hour during 14 days. Regulatory Toxicology and Pharmacology, 60(1), 110-117.
- Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
- MindMed. (2025). MM120 demonstrates no evidence of abuse potential in rodent preclinical studies.
- JoVE. (2012).
- Gad, S. C. (n.d.).
- Eltokhi, A., et al. (2021). Baseline Depression-Like Behaviors in Wild-Type Adolescent Mice Are Strain and Age but Not Sex Dependent. Frontiers in Behavioral Neuroscience, 15, 742588.
- Manassero, G., et al. (2021). Dose-dependent opposite effects of nortriptyline on affective-like behavior in adolescent rats: Comparison with adult rats. European Journal of Pharmacology, 910, 174465.
- University of Iowa. (n.d.).
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
- Xu, R., et al. (2019). Δ3,2-Hydroxybakuchiol Attenuates Depression in Multiple Rodent Models Possibly by Inhibition of Monoamine Transporters in Brain.
- Seney, M. L., & Sibille, E. (2020). Transcriptomic Studies of Antidepressant Action in Rodent Models of Depression: A First Meta-Analysis. International Journal of Molecular Sciences, 21(23), 9037.
- O'Leary, C., & Cryan, J. F. (2014). Rodent models of treatment-resistant depression. Pharmacology, Biochemistry, and Behavior, 121, 41-49.
- Roncucci, R., et al. (1981). Pharmacokinetic evaluation of noreximide in rats. Biopharmaceutics & Drug Disposition, 2(3), 245-253.
- Hrdina, P. D., & Ling, G. M. (1999). Appropriate Dosing Regimens for Treating Juvenile Rats with Desipramine for Neuropharmacological and Behavioral Studies. Journal of Pharmacology and Experimental Therapeutics, 289(3), 1531-1538.
- Knapska, E., Wolfer, D., & Russig, H. (2014). How to Investigate Behavior and Cognitive Abilities of Individual Rodents in a Social Group. Webinar.
- Belmer, A., et al. (2020). Transcriptomic Studies of Antidepressant Action in Rodent Models of Depression: A First Meta-Analysis. International Journal of Molecular Sciences, 21(23), 9037.
- Walker, D. K., et al. (1990). Pharmacokinetics and metabolism of dofetilide in mouse, rat, dog and man. Xenobiotica, 20(11), 1231-1242.
- Ghabrial, H., et al. (1986). Urinary excretion of conjugates of dothiepin and this compound (mono-N-demethyl-dothiepin) after an oral dose of dothiepin to humans. Drug Metabolism and Disposition, 14(6), 732-735.
- Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral Assessment of Antidepressant Activity in Rodents. Methods in Molecular Biology, 533, 101–119.
- University of British Columbia. (2016).
- Hanson, L. R., et al. (2022).
- Wulsin, A. C., et al. (2017). Drugs with antidepressant properties affect tryptophan metabolites differently in rodent models with depression-like behavior. Journal of Neurochemistry, 143(6), 706-719.
- Yetim, M., et al. (2021).
Sources
- 1. Dosulepin - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Dothiepin | C19H21NS | CID 3155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Dosulepin Hydrochloride? [synapse.patsnap.com]
- 6. Clinical pharmacokinetics of dothiepin. Single-dose kinetics in patients and prediction of steady-state concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic evaluation of noreximide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and metabolism of dofetilide in mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A vehicle injection into the right core of the nucleus accumbens both reverses the region-specificity and alters the type of contralateral turning elicited by unilateral stimulation of dopamine D2/D3 and D1 receptors in the left core of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gadconsulting.com [gadconsulting.com]
- 12. researchgate.net [researchgate.net]
- 13. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 14. az.research.umich.edu [az.research.umich.edu]
- 15. researchgate.net [researchgate.net]
- 16. Dose-dependent opposite effects of nortriptyline on affective-like behavior in adolescent rats: Comparison with adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Appropriate Dosing Regimens for Treating Juvenile Rats with Desipramine for Neuropharmacological and Behavioral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Δ3,2-Hydroxybakuchiol Attenuates Depression in Multiple Rodent Models Possibly by Inhibition of Monoamine Transporters in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Rodent models of treatment-resistant depression - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Solubilization and Formulation of Northiaden for In Vivo Preclinical Studies
An Application Note and Protocol from the Senior Application Scientists at StrataStance Life Sciences
Abstract: This application note provides a detailed, step-by-step protocol for the solubilization and formulation of Northiaden, a representative hydrophobic small molecule, for use in in vivo preclinical research models. Recognizing that novel therapeutic agents are frequently characterized by poor aqueous solubility, this guide emphasizes the development of a robust, safe, and effective vehicle for systemic administration. We present several formulation strategies, including co-solvent systems and surfactant-based microemulsions, and provide the scientific rationale behind each choice to empower researchers to develop a formulation tailored to their specific compound and experimental needs.
Introduction: The Criticality of Formulation in Preclinical Success
The journey of a novel chemical entity (NCE) from bench to bedside is fraught with challenges, one of the most common being poor aqueous solubility. This compound, a promising therapeutic candidate, exemplifies this characteristic. An effective in vivo study hinges on the ability to administer a precise, bioavailable dose of the compound in a vehicle that is both safe and non-interfering for the animal model. An inappropriate formulation can lead to compound precipitation, erratic absorption, localized toxicity, and ultimately, misleading or inconclusive results.
This document serves as a comprehensive guide to developing a suitable formulation for this compound. The principles and methods described herein are broadly applicable to other hydrophobic small molecules. Our approach is grounded in a logical, stepwise process of vehicle selection, solubility testing, and formulation optimization, ensuring scientific integrity and reproducibility.
Pre-Formulation Assessment: Understanding Your Compound
Before proceeding with formulation, it is crucial to have a foundational understanding of this compound's physicochemical properties.
Table 1: Essential Physicochemical Parameters for this compound
| Parameter | Importance in Formulation | Target Value/Information |
| Molecular Weight | Calculation of molarity and dose. | e.g., 350.45 g/mol |
| LogP / LogD | Predicts lipophilicity; a high LogP (>3) suggests poor water solubility. | e.g., 4.2 |
| pKa | Determines the ionization state at different pH values; crucial for pH-adjustment strategies. | e.g., 8.5 (weak base) |
| Aqueous Solubility | The baseline solubility in water or buffer (e.g., PBS). | < 0.1 µg/mL |
| Melting Point | Indicates the physical stability of the solid form. | e.g., 185°C |
| Chemical Stability | Sensitivity to light, temperature, pH, and oxidation. | Stable at room temperature, protected from light. |
Formulation Strategy: A Multi-Pronged Approach
No single vehicle is universally optimal. The choice depends on the required dose, the route of administration, and the compound's specific properties. We will explore two primary, commonly successful strategies for compounds like this compound.
Strategy 1: Co-Solvent System
This approach involves using a primary organic solvent to dissolve this compound, which is then diluted with a water-miscible co-solvent and finally with an aqueous vehicle. This is a rapid and effective method, particularly for intraperitoneal (IP) and oral (PO) administration.
-
Mechanism: The organic solvent (e.g., DMSO) initially dissolves the compound. The co-solvent (e.g., PEG300) acts as a "bridge," preventing the compound from precipitating when the aqueous phase is added.
Strategy 2: Surfactant-Based System (Microemulsion)
For more challenging compounds or for intravenous (IV) administration where high concentrations of organic solvents are undesirable, a surfactant-based system can be employed. Surfactants form micelles that encapsulate the hydrophobic drug, keeping it dispersed in the aqueous phase.
-
Mechanism: Surfactants like Kolliphor® HS 15 (formerly Solutol® HS 15) or Tween® 80 are amphipathic molecules that, above their critical micelle concentration, self-assemble into spherical structures with a hydrophobic core and a hydrophilic shell, creating a stable microemulsion.
Detailed Protocols & Methodologies
Safety First: Always handle this compound and organic solvents in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Co-Solvent Formulation for IP or PO Administration
This protocol aims to create a final vehicle composition of 10% DMSO / 40% PEG300 / 50% Saline. This is a widely used and generally well-tolerated vehicle in preclinical models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade or higher
-
Polyethylene glycol 300 (PEG300), USP grade
-
Sterile 0.9% Sodium Chloride (Saline)
-
Sterile, conical polypropylene tubes (15 mL and 50 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (water bath)
Step-by-Step Methodology:
-
Calculate Required Volumes: Determine the total volume of dosing solution needed based on the number of animals, dose per animal (e.g., 10 mg/kg), and dosing volume (e.g., 10 mL/kg). Always prepare a 10-20% overage.
-
Example: For a 10 mg/kg dose in a 25g mouse at 10 mL/kg, you need 0.25 mg of this compound per mouse. For 10 mice + 20% overage, you need 3.0 mg of this compound dissolved in a final volume of 3.0 mL.
-
-
Initial Solubilization: Weigh the required amount of this compound into a sterile conical tube. Add the calculated volume of DMSO (10% of the final volume; 0.3 mL in the example).
-
Vortexing & Sonication: Vortex the tube vigorously for 1-2 minutes until the compound is fully dissolved. If particulates remain, sonicate in a water bath for 5-10 minutes. The solution should be completely clear. This step is critical; undissolved particles will cause precipitation later.
-
Addition of Co-Solvent: Add the calculated volume of PEG300 (40% of the final volume; 1.2 mL in the example). Vortex immediately and thoroughly for 1 minute. The solution should remain clear.
-
Final Dilution (Critical Step): Add the sterile saline (50% of the final volume; 1.5 mL in the example) dropwise while continuously and vigorously vortexing. The slow, dropwise addition is essential to prevent the compound from "crashing out" or precipitating.
-
Final Quality Control: Inspect the final solution. It should be clear and free of any visible precipitates. If the solution appears hazy or contains particulates, the formulation has failed and requires optimization (see Section 5.0).
-
Storage: Store the final formulation at room temperature, protected from light. Use within 24 hours of preparation. Do not refrigerate or freeze, as this can cause precipitation of the compound or excipients.
Diagram of the Co-Solvent Workflow:
Application Notes and Protocols: In Vitro Assays to Measure Northiaden Activity
Abstract
Northiaden, the primary active metabolite of the tricyclic antidepressant dosulepin (dothiepin), exerts its therapeutic effects principally by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE).[1][2][3] Quantifying the potency and selectivity of this compound at its molecular targets is crucial for understanding its pharmacological profile. This guide provides a comprehensive overview and detailed, field-proven protocols for conducting in vitro assays to measure the activity of this compound. We describe two gold-standard methodologies: radioligand binding assays to determine binding affinity (Kᵢ) and neurotransmitter uptake assays to measure functional inhibition (IC₅₀) at the human serotonin transporter (SERT) and norepinephrine transporter (NET). Additionally, we address assay validation, data analysis, and interpretation to ensure the generation of robust and reliable data for researchers in pharmacology and drug development.
Scientific Background: Mechanism of Action
This compound is a dibenzothiepine tricyclic antidepressant (TCA).[4] Like other TCAs, its primary mechanism of action involves blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET).[5] By inhibiting these transporters located on presynaptic neurons, this compound increases the concentration of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.[5][6] Its parent drug, dosulepin, is considered a serotonin-norepinephrine reuptake inhibitor (SNRI), and this compound is known to be a more potent inhibitor of norepinephrine uptake than dosulepin.[4][6]
Understanding the precise affinity (Kᵢ) and functional potency (IC₅₀) of this compound at these two transporters is essential for characterizing its activity profile. Radioligand binding assays directly measure the interaction of a compound with the transporter protein, while uptake assays provide a functional measure of the compound's ability to block the transporter's primary function.[7][8][9][10]
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: hSERT Binding Assay
Materials & Reagents
-
Target: Cell membranes from HEK293 cells stably expressing human SERT (hSERT).
-
Radioligand: [³H]Citalopram (specific activity ~70-87 Ci/mmol).
-
Test Compound: this compound.
-
Positive Control: Imipramine or Fluoxetine. [11]* Non-specific Binding (NSB) Determinator: High concentration of a potent SERT inhibitor (e.g., 10 µM Fluoxetine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail: A suitable cocktail for solid-phase counting (e.g., MicroScint-20).
Procedure
-
Compound Dilution: Prepare a serial dilution of this compound (e.g., 11 points from 0.1 nM to 10 µM) in assay buffer. Also prepare solutions for total binding (buffer only), NSB (10 µM Fluoxetine), and positive control.
-
Assay Plate Setup: In a 96-well assay plate, add in order:
-
50 µL of Assay Buffer.
-
50 µL of test compound dilution, control, or NSB determinator.
-
50 µL of [³H]Citalopram diluted in assay buffer to a final concentration of ~1 nM.
-
50 µL of hSERT membrane preparation (typically 5-10 µg protein/well).
-
-
Incubation: Seal the plate and incubate for 60 minutes at 25°C with gentle agitation. [12]This allows the binding reaction to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of the assay plate through the pre-soaked filter plate using a cell harvester/vacuum manifold. [12]This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters 3-4 times with ice-cold assay buffer to minimize non-specific binding.
-
Drying & Counting: Dry the filter plate (e.g., 30-60 minutes at 50°C). Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter (e.g., MicroBeta TriLux). [12]
Protocol Modifications for hNET Binding Assay
To measure this compound's affinity for the norepinephrine transporter, the protocol is adapted as follows:
-
Target: Cell membranes from HEK293 cells stably expressing human NET (hNET).
-
Radioligand: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol).
-
Positive Control: Desipramine. [13][14]* NSB Determinator: 10 µM Desipramine.
-
Assay Buffer: Same as for hSERT.
The procedural steps remain identical.
Core Method 2: Neurotransmitter Uptake Assays for Functional Potency (IC₅₀)
While binding assays measure affinity, uptake assays measure the functional consequence of that binding—the inhibition of neurotransmitter transport. [8][15]These assays are performed using whole cells expressing the transporter and measure the uptake of a radiolabeled neurotransmitter. [9][11]
Principle of the Assay
Cells expressing the target transporter (hSERT or hNET) are incubated with the test compound (this compound) before the addition of a radiolabeled neurotransmitter ([³H]Serotonin or [³H]Norepinephrine). The transporter's activity is measured by the amount of radioactivity that accumulates inside the cells. An active inhibitor like this compound will block this uptake, resulting in a lower radioactive signal. The concentration that produces 50% inhibition of uptake is the IC₅₀ value. [11]
Detailed Protocol: hSERT Uptake Inhibition Assay
Materials & Reagents
-
Cell Line: HEK293 cells stably expressing hSERT, plated in 96-well plates. [11]* Substrate: [³H]Serotonin (5-hydroxytryptamine).
-
Test Compound: this compound.
-
Positive Control: Fluoxetine or Imipramine. [11]* Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail.
Procedure
-
Cell Plating: Seed hSERT-expressing cells into 96-well plates (e.g., poly-D-lysine coated) and grow to form a confluent monolayer (typically 18-24 hours). [16]2. Compound Pre-incubation: Wash the cell monolayer gently with pre-warmed Uptake Buffer. Add buffer containing various concentrations of this compound (or controls) to the wells.
-
Incubation: Pre-incubate the cells with the compound for 10-20 minutes at 37°C. [8][11]This allows the inhibitor to bind to the transporter.
-
Initiate Uptake: Add [³H]Serotonin to each well to a final concentration near its Kₘ for the transporter (e.g., ~50-100 nM) and incubate for a short period (e.g., 10-15 minutes) at 37°C. [11]The incubation time should be within the linear range of uptake.
-
Terminate Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold Uptake Buffer.
-
Cell Lysis & Counting: Lyse the cells in the wells (e.g., with 1% SDS or a mild detergent). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
Protocol Modifications for hNET Uptake Assay
-
Cell Line: HEK293 cells stably expressing hNET.
-
Substrate: [³H]Norepinephrine.
-
Positive Control: Desipramine or Nisoxetine. [13] The procedural steps are otherwise identical.
Data Analysis, Interpretation, and Validation
Calculating Kᵢ from IC₅₀
The experimentally derived IC₅₀ value from a competitive binding assay is dependent on the concentration and affinity of the radioligand used. [17][18]To determine the intrinsic affinity of the inhibitor (Kᵢ), the Cheng-Prusoff equation is used: [17][19] Kᵢ = IC₅₀ / (1 + [L]/Kₐ)
Where:
-
IC₅₀ is the experimentally determined half-maximal inhibitory concentration of this compound.
-
[L] is the concentration of the radioligand used in the assay.
-
Kₐ is the dissociation constant of the radioligand for the transporter (this must be determined separately via a saturation binding experiment).
Assay Trustworthiness and Validation
To ensure the reliability of the data, every assay should include the following controls:
-
Total Binding/Uptake: Signal in the absence of any inhibitor.
-
Non-specific Binding (NSB)/Uptake: Signal in the presence of a saturating concentration of a known, potent inhibitor. This defines the baseline.
-
Positive Control: A known inhibitor (e.g., Imipramine) should be run to confirm that the assay can detect inhibition and to provide a benchmark IC₅₀/Kᵢ value.
-
Z'-factor Calculation: For assay robustness, particularly in a high-throughput setting, the Z'-factor should be calculated using the total and non-specific control wells. A Z'-factor > 0.5 indicates an excellent and reliable assay.
Expected Pharmacological Profile of this compound
The following table summarizes the expected binding affinities and functional potencies for this compound and its parent compound, dosulepin, based on values reported in scientific literature. These values serve as a reference for validating experimental results.
| Compound | Target | Assay Type | Parameter | Reported Value (nM) |
| This compound | hSERT | Binding | Kᵢ | ~25 |
| hNET | Binding | Kᵢ | ~2.5 | |
| Dosulepin | hSERT | Binding | Kᵢ | ~4-10 |
| hNET | Binding | Kᵢ | ~15-30 | |
| H₁ Receptor | Binding | Kᵢ | ~1-5 | |
| M₁ Receptor | Binding | Kᵢ | ~20-50 |
(Note: Values are approximate and can vary based on experimental conditions. Data synthesized from multiple sources for illustrative purposes.) [4][5]
Conclusion
The protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound. Radioligand binding assays offer a precise measure of the compound's affinity for SERT and NET, while neurotransmitter uptake assays confirm its functional inhibitory activity. By adhering to these methodologies and incorporating rigorous data analysis and validation practices, researchers can accurately quantify the pharmacological profile of this compound, contributing to a deeper understanding of its mechanism of action as an antidepressant.
References
-
Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). 17
-
Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich.
-
Radioligand Binding Assay. Gifford Bioscience.
-
A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices.
-
SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins DiscoverX.
-
Dosulepin. PubChem, National Institutes of Health.
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
-
Ki, IC50, & the Cheng-Prusoff equation. Chem Help ASAP (YouTube).
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
-
NET Transporter Assay. BioIVT.
-
Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed, National Institutes of Health.
-
SERT Transporter Assay. BioIVT.
-
Radioligand binding methods: practical guide and tips. SpringerLink.
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
-
Tricyclic antidepressant. Wikipedia.
-
Dosulepin. Wikipedia.
-
This compound. Wikipedia.
-
Dothiepin. PubChem, National Institutes of Health.
-
What is the mechanism of Dosulepin Hydrochloride?. Patsnap Synapse.
Sources
- 1. What is the mechanism of Dosulepin Hydrochloride? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Dothiepin | C19H21NS | CID 3155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dosulepin - Wikipedia [en.wikipedia.org]
- 5. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 6. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. bioivt.com [bioivt.com]
- 10. scite.ai [scite.ai]
- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. bioivt.com [bioivt.com]
- 14. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. moleculardevices.com [moleculardevices.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Northiaden in Neuropharmacology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Northiaden, also known as N-desmethyldosulepin, is the principal active metabolite of the tricyclic antidepressant (TCA) dosulepin (also known as dothiepin).[1][2] As a member of the dibenzothiepine class of compounds, this compound exerts its neuropharmacological effects primarily through the inhibition of monoamine reuptake, a hallmark of most tricyclic antidepressants.[2][3] Specifically, it is a potent inhibitor of both norepinephrine (NE) and serotonin (5-HT) transporters, with a greater potency for the norepinephrine transporter (NET).[2][4] This action leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and serotonergic neurotransmission.[4][5]
Beyond its primary targets, this compound, like other TCAs, interacts with a range of other receptors, contributing to both its therapeutic effects and potential side-effect profile. These off-target interactions include antagonism of histamine H1 receptors, muscarinic acetylcholine receptors, and alpha-1 adrenergic receptors.[4][5] The multifaceted pharmacology of this compound makes it a compound of significant interest in neuropharmacology research for dissecting the roles of various neurotransmitter systems in mood disorders and for the development of novel therapeutics.
These application notes provide a comprehensive guide for the investigation of this compound in both in vitro and in vivo research settings. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies for the characterization of psychoactive compounds.
Mechanism of Action: A Multi-Target Profile
This compound's neuropharmacological activity is centered on its ability to modulate several key components of synaptic transmission. A simplified representation of its primary mechanism of action is depicted below.
Caption: this compound's primary mechanism of action.
In Vitro Applications: Characterizing Molecular Interactions
The following protocols are designed to quantify the interaction of this compound with its primary and secondary molecular targets.
Neurotransmitter Reuptake Inhibition Assays
These assays are fundamental to confirming and quantifying the potency of this compound at the norepinephrine and serotonin transporters.
This method directly measures the inhibition of radiolabeled neurotransmitter uptake into synaptosomes or cells expressing the respective transporters.
Caption: Workflow for radiolabeled neurotransmitter uptake assay.
Step-by-Step Methodology:
-
Preparation of Synaptosomes or Transporter-Expressing Cells:
-
For synaptosomes, isolate from rodent brain tissue (e.g., cortex, hippocampus) using established subcellular fractionation techniques.
-
For cell-based assays, use cell lines stably expressing the human norepinephrine transporter (hNET) or serotonin transporter (hSERT), such as HEK293 or CHO cells.[6][7] Culture cells to an appropriate confluency.
-
-
Assay Buffer:
-
Prepare a suitable buffer, such as Krebs-Ringer-HEPES (KRH) buffer, to maintain physiological conditions.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the assay buffer to achieve a range of final concentrations for the IC50 curve.
-
-
Incubation:
-
In a 96-well plate, add the prepared synaptosomes or cells.
-
Add the diluted this compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Uptake Initiation:
-
Add a fixed concentration of the radiolabeled neurotransmitter ([³H]-norepinephrine or [³H]-serotonin) to each well to initiate the uptake reaction.[6][7] The concentration of the radioligand should be near its Km value for the transporter.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of uptake.
-
-
Uptake Termination and Filtration:
-
Rapidly terminate the uptake by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor, e.g., desipramine for NET or fluoxetine for SERT) from the total uptake.
-
Calculate the percentage inhibition of specific uptake for each concentration of this compound.
-
Plot the percentage inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Parameter | Typical Values for NET Assay | Typical Values for SERT Assay |
| Cell/Tissue Source | hNET-expressing cells or rat cortex synaptosomes | hSERT-expressing cells or rat brainstem synaptosomes |
| Radioligand | [³H]-Norepinephrine | [³H]-Serotonin |
| Radioligand Conc. | ~20-50 nM | ~10-20 nM |
| Incubation Time | 10-20 minutes | 5-15 minutes |
| Reference Inhibitor | Desipramine | Fluoxetine or Paroxetine |
Receptor Binding Assays
These assays determine the affinity of this compound for its secondary targets, which is crucial for understanding its full pharmacological profile and predicting potential side effects.
This protocol measures the ability of this compound to displace a specific radioligand from a receptor of interest.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from cell lines expressing the receptor of interest (e.g., histamine H1, muscarinic M1-M5, or alpha-1 adrenergic receptors) or from appropriate tissue homogenates.[8]
-
-
Assay Buffer:
-
Use a buffer appropriate for the specific receptor binding assay (e.g., 50 mM Tris-HCl).
-
-
Compound and Radioligand Preparation:
-
Prepare serial dilutions of this compound.
-
Prepare a solution of the specific radioligand at a concentration close to its Kd value.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Add a high concentration of a known unlabeled ligand for the receptor, radioligand, and membrane preparation.
-
Competition Binding: Add the various concentrations of this compound, radioligand, and membrane preparation.
-
-
Incubation:
-
Incubate the assay plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold wash buffer.
-
-
Quantification:
-
Measure the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of this compound concentration to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
| Receptor Target | Radioligand | Unlabeled Ligand for NSB |
| Histamine H1 | [³H]-Pyrilamine or [³H]-Mepyramine | Mianserin or Diphenhydramine |
| Muscarinic (non-selective) | [³H]-QNB | Atropine |
| Alpha-1 Adrenergic | [³H]-Prazosin | Phentolamine |
In Vivo Applications: Assessing Behavioral and Physiological Effects
The following protocols are designed to evaluate the antidepressant-like, anxiolytic-like, sedative, and anticholinergic effects of this compound in rodent models.
Models of Antidepressant-Like Activity
The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models to screen for antidepressant efficacy.
Caption: Workflow for in vivo antidepressant-like activity testing.
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[9]
-
Procedure:
-
Administer this compound (e.g., 10-40 mg/kg, i.p.) or vehicle 30-60 minutes before the test.[2][4] Doses should be based on pilot studies, but a starting point can be inferred from other TCAs like imipramine and desipramine.[1][10]
-
Gently place each mouse into the cylinder for a 6-minute session.[9]
-
Record the entire session with a video camera.
-
Score the duration of immobility (when the mouse ceases struggling and remains floating, making only small movements to keep its head above water) during the last 4 minutes of the test.[11]
-
-
Data Analysis: Compare the mean immobility time between the this compound-treated groups and the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Apparatus: A suspension box that allows the mouse to hang by its tail without being able to touch any surfaces.[12]
-
Procedure:
-
Data Analysis: Compare the mean immobility time between the treated and control groups. A significant decrease in immobility suggests antidepressant-like activity.
Model of Anxiolytic-Like Activity
The Elevated Plus Maze (EPM) is a standard test to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.[14]
-
Procedure:
-
Administer this compound (e.g., 5-20 mg/kg, i.p.) or vehicle 30 minutes before the test. The anxiolytic dose is often lower than the antidepressant dose.
-
Place the animal in the center of the maze, facing an open arm.[15]
-
Allow the animal to explore the maze for 5 minutes.[15]
-
Record the session using a video tracking system.
-
-
Data Analysis: Measure the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[15]
Assessment of Sedative and Anticholinergic Effects
It is crucial to evaluate potential side effects that could confound the results of behavioral tests.
-
Apparatus: A rotating rod apparatus (rotarod).[16]
-
Procedure:
-
Train the animals on the rotarod at a constant or accelerating speed for a few days prior to the test to establish a baseline performance.[17]
-
On the test day, administer this compound (at the doses used in the FST, TST, and EPM) or vehicle.
-
At various time points post-administration (e.g., 30, 60, 120 minutes), place the animal on the rotating rod and measure the latency to fall.[16]
-
-
Data Analysis: A significant decrease in the latency to fall compared to the vehicle control indicates motor impairment and/or sedative effects. This is important for interpreting FST and TST data, as sedation can be a confounding factor.
-
Procedure:
-
Administer this compound or a positive control (e.g., atropine) systemically.
-
Measure the pupil diameter at baseline and at several time points after drug administration using a suitable measuring device or high-resolution camera.
-
-
Data Analysis: A significant increase in pupil diameter (mydriasis) compared to baseline and vehicle control suggests peripheral anticholinergic activity.
| In Vivo Model | Species | Proposed Dose Range (i.p.) | Primary Endpoint | Interpretation |
| Forced Swim Test | Mouse/Rat | 10-40 mg/kg | Immobility Time | Decrease suggests antidepressant-like effect. |
| Tail Suspension Test | Mouse | 10-40 mg/kg | Immobility Time | Decrease suggests antidepressant-like effect. |
| Elevated Plus Maze | Mouse/Rat | 5-20 mg/kg | Time in Open Arms | Increase suggests anxiolytic-like effect. |
| Rotarod Test | Mouse/Rat | 5-40 mg/kg | Latency to Fall | Decrease suggests sedation/motor impairment. |
| Pupillary Dilation | Rat | 10-40 mg/kg | Pupil Diameter | Increase suggests anticholinergic effect. |
Conclusion
This compound represents a valuable pharmacological tool for investigating the neurobiology of mood disorders and for the preclinical assessment of novel antidepressant and anxiolytic compounds. The protocols outlined in these application notes provide a robust framework for characterizing the in vitro and in vivo pharmacological profile of this compound. By systematically evaluating its effects on neurotransmitter reuptake, receptor binding, and relevant behavioral and physiological endpoints, researchers can gain a comprehensive understanding of its mechanism of action and therapeutic potential. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare.
References
-
PubChem. (n.d.). Dosulepin. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (2025, December 23). This compound. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Dosulepin. Retrieved January 12, 2026, from [Link]
-
precisionFDA. (n.d.). This compound. U.S. Food and Drug Administration. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Tricyclic antidepressant. Retrieved January 12, 2026, from [Link]
-
Grokipedia. (2026, January 7). Dosulepin. Retrieved January 12, 2026, from [Link]
- Maguire, K. P., Norman, T. R., & Burrows, G. D. (1977). Steady-state serum concentrations of dothiepin and this compound after two dosage regimens of dothiepin hydrochloride (Prothiaden).
-
Medsafe. (n.d.). Dosulepin Datasheet. New Zealand Medicines and Medical Devices Safety Authority. Retrieved January 12, 2026, from [Link]
-
MIMS Singapore. (n.d.). Dosulepin. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Dothiepin. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
JoVE (Journal of Visualized Experiments). (2011, July 26). The Tail Suspension Test. Retrieved January 12, 2026, from [Link]
-
protocols.io. (2023, January 13). Elevated plus maze protocol. Retrieved January 12, 2026, from [Link]
-
RJPT SimLab. (n.d.). Assessing Anti-Anxiety Effects through the Elevated Plus Maze in Mice. Retrieved January 12, 2026, from [Link]
-
Frontiers in Behavioral Neuroscience. (2011, July 26). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Retrieved January 12, 2026, from [Link]
-
TW. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved January 12, 2026, from [Link]
-
Creative Biolabs. (n.d.). Tail Suspension Test. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). Mydriatic effect of anticholinergic drugs used during reversal of nondepolarizing muscle relaxants. Retrieved January 12, 2026, from [Link]
-
Dosulepin Deprescribing Guidance. (2021, July 22). Retrieved January 12, 2026, from [Link]
-
PubMed Central. (2018, September 28). Antidepressant-Like Activity of Typical Antidepressant Drugs in the Forced Swim Test and Tail Suspension Test in Mice Is Augmented by DMPX, an Adenosine A2A Receptor Antagonist. Retrieved January 12, 2026, from [Link]
-
PubMed Central. (n.d.). Depressive behavior in the forced swim test can be induced by TRPV1 receptor activity and is dependent on NMDA receptors. Retrieved January 12, 2026, from [Link]
-
PubMed Central. (2018, May 31). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Retrieved January 12, 2026, from [Link]
-
PubMed Central. (n.d.). The Mouse Forced Swim Test. Retrieved January 12, 2026, from [Link]
-
electronic medicines compendium (emc). (2023, December 18). Dosulepin Tablets 75mg - Summary of Product Characteristics (SmPC). Retrieved January 12, 2026, from [Link]
-
Brieflands. (2024, March 4). Direct and Indirect Factors Affecting the Forced Swim Test to Investigate the Level of Depression in Rodents. Retrieved January 12, 2026, from [Link]
-
MIMS Singapore. (n.d.). Dosulepin. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). Individual differences in response to imipramine in the mouse tail suspension test. Retrieved January 12, 2026, from [Link]
-
BioMed. (2025, June 7). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Retrieved January 12, 2026, from [Link]
-
BioIVT. (n.d.). NET Transporter Assay. Retrieved January 12, 2026, from [Link]
-
PubMed Central. (2023, October 20). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Retrieved January 12, 2026, from [Link]
-
IMPReSS - International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Rotarod performance test. Retrieved January 12, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antidepressant-like effects in various mice strains in the forced swimming test - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Appropriate Dosing Regimens for Treating Juvenile Rats with Desipramine for Neuropharmacological and Behavioral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of tricyclic antidepressant drugs in the isolation-induced social behavioural deficit test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. lasa.co.uk [lasa.co.uk]
- 8. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antidepressant-Like Activity of Typical Antidepressant Drugs in the Forced Swim Test and Tail Suspension Test in Mice Is Augmented by DMPX, an Adenosine A2A Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Frontiers | Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function [frontiersin.org]
- 14. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transcriptomic Studies of Antidepressant Action in Rodent Models of Depression: A First Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. animal.research.wvu.edu [animal.research.wvu.edu]
Application Notes & Protocols: Preclinical Experimental Design for Northiaden, a Novel mTOR Kinase Inhibitor
Abstract
This document provides a comprehensive guide for the preclinical development of Northiaden, a novel, hypothetical small-molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. The strategic framework herein is designed for researchers, scientists, and drug development professionals, outlining a phased, decision-driven approach to efficiently evaluate the therapeutic potential of this compound for oncology indications. The protocols described are grounded in established scientific principles and regulatory expectations, ensuring the generation of a robust data package to support an Investigational New Drug (IND) application. We detail critical in vitro and in vivo studies, including biochemical and cell-based target validation, efficacy evaluation in relevant cancer models, pharmacokinetic/pharmacodynamic (PK/PD) characterization, and pivotal IND-enabling toxicology studies.
Introduction and Strategic Overview
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from upstream pathways, such as the PI3K/AKT pathway, and exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[1] Hyperactivation of the mTOR signaling pathway is a common feature in a majority of human cancers, making it a highly attractive target for therapeutic intervention.[3][4][5]
This compound is postulated as a next-generation ATP-competitive inhibitor designed to target the kinase activity of both mTORC1 and mTORC2, potentially offering a more complete pathway blockade than first-generation allosteric inhibitors like rapamycin and its analogs (rapalogs).[6]
The preclinical development plan for this compound is structured as a logical, phased progression. Each phase is designed to answer critical questions and culminates in a data-driven Go/No-Go decision point, ensuring that resources are allocated efficiently and that only compounds with a high probability of clinical success advance.
Caption: High-level preclinical development workflow for this compound.
Phase 1: In Vitro Characterization & Lead Selection
The primary goal of this phase is to confirm the potency and selectivity of this compound and to assess its activity in relevant cellular models.
Biochemical Assays: Potency and Selectivity
Rationale: The initial step is to quantify the direct inhibitory activity of this compound against its intended targets, mTORC1 and mTORC2, and to rule out significant off-target activity against other kinases, particularly PI3K isoforms, which share structural homology.
Protocol 1: mTORC1/mTORC2 In Vitro Kinase Assay This protocol is adapted from established methods for immunoprecipitation-based kinase assays.[7][8][9]
-
Lysate Preparation: Culture HEK293T or HeLa cells to 80% confluency. Lyse cells in CHAPS-based lysis buffer supplemented with protease and phosphatase inhibitors to preserve the integrity of the mTOR complexes.[7][8]
-
Immunoprecipitation (IP):
-
Kinase Reaction:
-
Resuspend the IP beads in kinase assay buffer.
-
Add this compound at a range of concentrations (e.g., 10-point, 3-fold serial dilutions starting from 10 µM).
-
Initiate the reaction by adding ATP and a relevant substrate. Use purified recombinant GST-4E-BP1 for mTORC1 and inactive GST-AKT1 for mTORC2.[9][10]
-
Incubate at 30°C for 30 minutes.
-
-
Detection: Stop the reaction by adding SDS-PAGE sample buffer. Analyze substrate phosphorylation via Western blot using phospho-specific antibodies (e.g., p-4E-BP1 Thr37/46 for mTORC1, p-AKT Ser473 for mTORC2).[8]
-
Data Analysis: Quantify band intensity using densitometry. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Cell-Based Assays: Target Engagement and Anti-Proliferative Activity
Rationale: Moving into a cellular context is critical to confirm that this compound can cross the cell membrane, engage its target, inhibit downstream signaling, and produce the desired anti-proliferative effect. The choice of cell lines should be driven by known genetic backgrounds, particularly those with hyperactive PI3K/mTOR signaling (e.g., PTEN-null or PIK3CA-mutant lines).[1][11]
Protocol 2: Western Blot for Downstream mTOR Signaling
-
Cell Treatment: Seed PTEN-null prostate cancer cells (e.g., PC3) or PIK3CA-mutant breast cancer cells (e.g., MCF7) in 6-well plates.
-
Allow cells to adhere overnight, then treat with a dose range of this compound for 2-4 hours.
-
Lysis & Protein Quantification: Lyse cells and determine protein concentration using a BCA assay.
-
Western Blot: Perform SDS-PAGE and Western blotting to assess the phosphorylation status of key mTORC1 and mTORC2 downstream effectors.[12]
-
Analysis: Observe the dose-dependent inhibition of phosphorylation to determine the cellular EC50.
Caption: Simplified mTOR signaling pathway showing this compound's dual inhibition.
Protocol 3: Cell Viability Assay
-
Cell Plating: Seed a panel of cancer cell lines in 96-well opaque-walled plates.[13]
-
Treatment: After 24 hours, treat cells with a 10-point dose-response curve of this compound.
-
Incubation: Incubate for 72 hours.
-
Viability Measurement: Use a luminescent ATP-based assay, such as CellTiter-Glo®, which measures the ATP of metabolically active cells.[14][15]
-
Data Analysis: Normalize data to vehicle-treated controls and calculate GI50 (concentration for 50% growth inhibition) values.
| Cell Line | Cancer Type | Key Mutation(s) | This compound GI50 (nM) [Hypothetical] |
| PC-3 | Prostate | PTEN null | 15 |
| MCF7 | Breast | PIK3CA E545K | 25 |
| U-87 MG | Glioblastoma | PTEN null | 18 |
| A549 | Lung | KRAS G12S | >1000 |
| HCT116 | Colon | PIK3CA H1047R | 35 |
| Table 1: Hypothetical anti-proliferative activity of this compound across a panel of cancer cell lines. |
Phase 2: In Vivo Pharmacology, Efficacy, and PK/PD
This phase aims to understand how this compound behaves in a living system and to demonstrate its anti-tumor efficacy.
Pharmacokinetics (PK)
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for designing effective in vivo efficacy studies and for predicting human PK.
Protocol 4: Mouse Pharmacokinetic Study
-
Animal Model: Use male CD-1 or BALB/c mice.
-
Dosing: Administer this compound via intravenous (IV) and oral (PO) routes. A typical design would include:
-
IV group: 1-2 mg/kg
-
PO groups: 10, 30, and 100 mg/kg
-
-
Sample Collection: Collect blood samples (via tail vein or retro-orbital sinus) at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to plasma and store at -80°C.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.
| Parameter | Definition | IV (1 mg/kg) [Hypothetical] | PO (30 mg/kg) [Hypothetical] |
| Cmax | Maximum plasma concentration | 1200 ng/mL | 2500 ng/mL |
| Tmax | Time to reach Cmax | 0.08 hr | 2.0 hr |
| AUCinf | Area under the curve | 3500 hrng/mL | 18000 hrng/mL |
| T1/2 | Half-life | 4.5 hr | 5.1 hr |
| CL | Clearance | 4.8 mL/min/kg | - |
| F% | Bioavailability | - | 41% |
| Table 2: Hypothetical pharmacokinetic parameters for this compound in mice. |
In Vivo Efficacy Studies
Rationale: The ultimate test of a preclinical cancer drug is its ability to inhibit tumor growth in vivo. Cell line-derived xenograft (CDX) models are a robust and reproducible system for this evaluation.[16][17] Patient-derived xenograft (PDX) models, which better preserve the heterogeneity of the original tumor, can also be considered.[18][19]
Protocol 5: Cell Line-Derived Xenograft (CDX) Efficacy Study
-
Model Establishment: Implant a sensitive cell line (e.g., U-87 MG glioblastoma) subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or SCID).[18]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (n=8-10 per group).
-
Group 1: Vehicle (e.g., 0.5% methylcellulose)
-
Group 2: this compound (low dose, e.g., 10 mg/kg, daily)
-
Group 3: this compound (high dose, e.g., 30 mg/kg, daily)
-
Group 4: Positive Control (if available)
-
-
Treatment: Administer treatment for 21-28 days. Monitor tumor volume (using calipers) and body weight twice weekly.
-
Endpoint: The study endpoint is typically reached when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³).
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Pharmacodynamic (PD) Biomarkers
Rationale: A PK/PD study is crucial to link drug exposure (PK) with target modulation (PD) and anti-tumor effect. This provides evidence that the drug is working via its intended mechanism of action in vivo.[20][21]
Protocol 6: In Vivo PK/PD Study
-
Model: Use the same CDX model as in the efficacy study.
-
Dosing: Treat tumor-bearing mice with a single dose of this compound at an efficacious dose (e.g., 30 mg/kg).
-
Sample Collection: At various time points post-dose (e.g., 2, 8, 24, 48 hours), collect matched tumor and plasma samples.
-
Analysis:
-
Plasma: Analyze for this compound concentration (PK).
-
Tumor: Prepare tumor lysates and analyze by Western blot for p-S6 and p-AKT levels, as described in Protocol 2.[22]
-
-
Correlation: Correlate the plasma concentration of this compound with the degree and duration of target inhibition in the tumor. The goal is to establish a dosing regimen that maintains target inhibition above a certain threshold (e.g., >80%) for a significant portion of the dosing interval.
Phase 3: IND-Enabling Toxicology and Safety Pharmacology
Rationale: Before a new drug can be tested in humans, its safety must be rigorously evaluated in nonclinical studies conducted according to Good Laboratory Practice (GLP) standards. The International Council for Harmonisation (ICH) S9 guideline provides specific recommendations for the nonclinical evaluation of anticancer pharmaceuticals.[23][24][25][26][27]
Key Study Components:
-
General Toxicology: Repeat-dose toxicology studies are conducted in two species: one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog). For anticancer drugs, a duration of 3 months is often sufficient to support marketing authorization.[25] These studies identify target organs of toxicity and determine the No Observed Adverse Effect Level (NOAEL).[28]
-
Safety Pharmacology: These studies investigate the potential effects of this compound on vital organ systems.[28][29] The core battery includes:
-
Cardiovascular: hERG assay and in vivo cardiovascular assessment (blood pressure, heart rate, ECG) in a non-rodent species.
-
Central Nervous System (CNS): Functional observational battery in rats.
-
Respiratory: Evaluation of respiratory function in rats.
-
-
Genotoxicity: A standard battery of tests is required to assess the potential for this compound to cause genetic damage.
-
Pharmacokinetics and Toxicokinetics (ICH S3A): PK data is collected during the toxicology studies to relate drug exposure to the observed toxicities.[28]
The results from these studies are critical for establishing a safe starting dose for Phase 1 clinical trials.[28][29] The ICH M3(R2) guideline provides general principles for nonclinical safety studies that are also relevant.[30][31]
Conclusion
The preclinical development of this compound, a novel dual mTORC1/mTORC2 inhibitor, requires a systematic and scientifically rigorous approach. The experimental framework outlined in these application notes provides a clear path from initial in vitro characterization to the comprehensive safety evaluation required for an IND submission. By adhering to these principles and protocols, researchers can build a robust data package that thoroughly defines the therapeutic potential and safety profile of this compound, paving the way for successful clinical translation.
References
-
Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Retrieved from [Link]
-
European Medicines Agency. (2010). ICH S9 Non-clinical evaluation for anticancer pharmaceuticals - Scientific guideline. Retrieved from [Link]
-
An, Z. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Retrieved from [Link]
-
Altogen Labs. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]
-
OncLive. (2012). A Tale of 2 Complexes: The mTOR Signaling Pathway in Cancer Development. Retrieved from [Link]
-
Molecules. (2022). The Role of mTOR Signaling as a Therapeutic Target in Cancer. MDPI. Retrieved from [Link]
-
Cancers. (2021). mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy. PubMed Central. Retrieved from [Link]
-
de Bock, C. E. (2025). Patient-derived xenografts: Practical considerations for preclinical drug testing. PubMed Central. Retrieved from [Link]
-
Contract Pharma. (2018). Anti-Cancer Evaluations with ICH S9 Guideline: What you need to know. Retrieved from [Link]
-
PubMed. (2018). Discovering new mTOR inhibitors for cancer treatment through virtual screening methods and in vitro assays. Retrieved from [Link]
-
Oncohema Key. (2017). mTOR Signaling Pathway and mTOR Inhibitors in Cancer Therapy. Retrieved from [Link]
-
Encyclopedia.pub. (2020). mTOR Signaling in Cancer. Retrieved from [Link]
-
PubMed. (2019). Pharmacodynamic Monitoring of mTOR Inhibitors. Retrieved from [Link]
-
ICH. (2009). NONCLINICAL EVALUATION FOR ANTICANCER PHARMACEUTICALS S9. Retrieved from [Link]
-
European Medicines Agency. (2010). ICH guideline S9 on nonclinical evaluation for anticancer pharmaceuticals - Step 5. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2020). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. Retrieved from [Link]
-
European Medicines Agency. (2009). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2019). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]
-
Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]
-
ZeClinics. (2025). Non-Clinical Safety Assessment for New Drugs. Retrieved from [Link]
-
Patsnap. (2025). What are the ICH guidelines for non-clinical pharmacology studies?. Retrieved from [Link]
-
Frontiers. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Retrieved from [Link]
-
European Medicines Agency. (2009). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals - Step 5. Retrieved from [Link]
-
Bio-protocol. (2016). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Retrieved from [Link]
-
PubMed. (2011). Evaluating the therapeutic potential of mTOR inhibitors using mouse genetics. Retrieved from [Link]
-
ResearchGate. (2019). In vitro drug response assay for inhibitors of PI3K and mTOR in human.... Retrieved from [Link]
-
PubMed Central. (2015). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. Retrieved from [Link]
-
RAPS. (2018). FDA Adopts ICH Guideline on Nonclinical Evaluation for Anticancer Drugs. Retrieved from [Link]
-
National Institutes of Health. (2010). Biomarker Development for the Clinical Activity of the mTOR Inhibitor Everolimus (RAD001): Processes, Limitations, and Further Proposals. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2010). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. Retrieved from [Link]
-
Wikipedia. (n.d.). mTOR inhibitors. Retrieved from [Link]
-
Regulations.gov. (n.d.). Merck's Comment on FDA Draft Guidance on ICH S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. Retrieved from [Link]
-
PubMed Central. (2015). Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. Retrieved from [Link]
-
American Association for Cancer Research. (2008). A high throughput screening assay to identify mTORC1 and mTORC2 inhibitors. Retrieved from [Link]
-
PubMed Central. (2011). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Retrieved from [Link]
-
ComplianceOnline. (n.d.). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. Retrieved from [Link]
-
Oncohema Key. (2017). Predictive Biomarkers of Response to mTOR Inhibitors. Retrieved from [Link]
-
PubMed Central. (2019). Overview of Research into mTOR Inhibitors. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). Impacts of Mechanistic Target of Rapamycin (mTOR) Inhibition on Aged Human Muscle (Rapamune). Retrieved from [Link]
-
Springer Nature Experiments. (2011). An In Vitro Assay for the Kinase Activity of mTOR Complex 2. Retrieved from [Link]
-
Healthspan. (2026). What a Human Trial of Rapamycin in Chronic Fatigue Syndrome Reveals About Autophagy and Aging. Retrieved from [Link]
Sources
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. mdpi.com [mdpi.com]
- 5. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the therapeutic potential of mTOR inhibitors using mouse genetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
- 11. Predictive Biomarkers of Response to mTOR Inhibitors | Oncohema Key [oncohemakey.com]
- 12. Discovering new mTOR inhibitors for cancer treatment through virtual screening methods and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. xenograft.org [xenograft.org]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Patient‐derived xenografts: Practical considerations for preclinical drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biomarker Development for the Clinical Activity of the mTOR Inhibitor Everolimus (RAD001): Processes, Limitations, and Further Proposals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacodynamic Monitoring of mTOR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ICH S9 Non-clinical evaluation for anticancer pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. contractpharma.com [contractpharma.com]
- 25. database.ich.org [database.ich.org]
- 26. ema.europa.eu [ema.europa.eu]
- 27. S9 Nonclinical Evaluation for Anticancer Pharmaceuticals | FDA [fda.gov]
- 28. Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO [zeclinics.com]
- 29. What are the ICH guidelines for non-clinical pharmacology studies? [synapse.patsnap.com]
- 30. fda.gov [fda.gov]
- 31. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Northiaden (Nortriptyline) in Cell Culture: A Technical & Troubleshooting Guide
Welcome to the technical support center for Northiaden, also widely known by its generic name, Nortriptyline. As a tricyclic antidepressant (TCA) repurposed for various research applications, including oncology and neuroscience, understanding its behavior in vitro is critical for reproducible and accurate experimental outcomes.[1][2][3] This guide provides in-depth answers to common questions and troubleshooting strategies related to the stability of this compound in cell culture media.
Section 1: this compound Stability Profile
A foundational understanding of this compound's chemical properties is the first step in troubleshooting its use in sensitive cell culture systems.
FAQ: What is this compound and what are its key chemical properties relevant to stability?
This compound (Nortriptyline) is a dibenzocycloheptene-derivative and a secondary amine.[1][4] Its structure includes a tricyclic ring system with an alkyl amine substituent, which is crucial to its chemical behavior.[4]
Key properties influencing its stability and solubility in culture media include:
-
pKa: Nortriptyline has a pKa of approximately 10.1 to 10.47.[1][5][6] This indicates it is a weak base and will exist almost entirely in its protonated, cationic form at the physiological pH of most cell culture media (typically pH 7.2-7.4).[1]
-
Solubility: As a free base, this compound is practically insoluble in water.[6] However, its hydrochloride salt (Nortriptyline HCl) is soluble in water.[7] Its solubility is highly pH-dependent, increasing as the pH becomes more acidic and the amine group becomes protonated.[6]
-
Metabolism: In vivo, this compound is an active metabolite of Amitriptyline, primarily metabolized by hepatic enzymes like CYP2D6 into hydroxylated forms.[8][9] While extensive metabolism is not expected in standard cell culture (unless using primary hepatocytes or engineered cell lines), it's important to be aware of its potential for biotransformation.
FAQ: What are the primary degradation pathways for this compound in aqueous solutions?
Tricyclic antidepressants like this compound can degrade through several pathways, especially under forced degradation conditions (e.g., extreme pH, high temperature, or presence of oxidizing agents).[10][11]
-
Oxidation: The amine group and the tricyclic ring system can be susceptible to oxidation. This can be catalyzed by light, metal ions, or reactive oxygen species that may be present in the culture medium or generated by cellular processes.[11]
-
Hydrolysis: While generally stable against hydrolysis at neutral pH, prolonged exposure to highly acidic or basic conditions can lead to degradation.[4][12] One study showed that Nortriptyline HCl was stable when heated to 80°C for 2 hours and when exposed to 0.5M HCl, but degradation was observed in 0.1N NaOH.[4]
-
Photodegradation: this compound does not undergo significant direct photodegradation under simulated sunlight. However, its degradation can be accelerated in the presence of photosensitizers like fulvic acid, which can be found in some natural-product-based media supplements.[13][14] The primary photodegradation processes are demethylation and hydroxylation.[13]
Section 2: Troubleshooting Common Issues
This section addresses specific problems researchers may encounter when using this compound in their experiments.
Problem: I'm seeing inconsistent results or a loss of drug activity over time.
This is one of the most common challenges and can stem from multiple factors related to compound stability and handling.
-
Improper Stock Solution Preparation/Storage: The stability of your experiment begins with a stable, accurate stock solution.
-
Insight: Concentrated stock solutions are generally more stable than dilute working solutions.[15] Repeated freeze-thaw cycles can degrade the compound or introduce water, leading to precipitation.
-
Solution: Follow a rigorous stock solution protocol. Prepare a high-concentration stock (e.g., 10-50 mM) in a suitable solvent like DMSO, aliquot it into single-use volumes, and store at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[16][17]
-
-
Degradation in Working Solution: this compound may degrade after being diluted into the complete cell culture medium and incubated at 37°C.
-
Insight: The complex mixture of salts, amino acids, vitamins, and serum in culture media can affect drug stability over hours or days.
-
Solution: For long-term experiments (e.g., > 24-48 hours), consider replenishing the media with freshly diluted this compound every 1-2 days to ensure a consistent active concentration.
-
-
Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to the surface of plastic labware (flasks, plates, pipette tips), reducing the effective concentration in the medium.
-
Insight: This phenomenon is often overlooked but can lead to significant errors in dose-response experiments.
-
Solution: Use low-retention plasticware where possible. When preparing serial dilutions, ensure thorough mixing at each step.
-
This diagram outlines a logical flow for diagnosing inconsistent results.
Sources
- 1. Nortriptyline | C19H21N | CID 4543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Repurposing a tricyclic antidepressant in tumor and metabolism disease treatment through fatty acid uptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Secure Verification [cherry.chem.bg.ac.rs]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. eugenomic.com [eugenomic.com]
- 9. ClinPGx [clinpgx.org]
- 10. An Overview of Degradation Strategies for Amitriptyline [ouci.dntb.gov.ua]
- 11. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. Photosensitized Degradation of Amitriptyline and Its Active Metabolite Nortriptyline in Aqueous Fulvic Acid Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. phytotechlab.com [phytotechlab.com]
- 16. captivatebio.com [captivatebio.com]
- 17. medchemexpress.cn [medchemexpress.cn]
Northiaden Behavioral Studies: Technical Support & Troubleshooting Guide
Internal Document ID: N-BEH-TSG-001**
Version: 1.0
Introduction: Navigating the Complexities of Northiaden Behavior
This guide serves as a primary technical resource for researchers, scientists, and drug development professionals engaged in behavioral studies with the this compound model. Northiadens present a unique opportunity for translational research, but their sophisticated cognitive and social structures, coupled with a high sensitivity to environmental variables, pose significant experimental challenges. High inter-individual variability is a hallmark of this species, demanding rigorous control over experimental parameters to ensure data integrity and reproducibility.
This document is structured as a series of frequently encountered challenges, presented in a question-and-answer format. Each section provides not only a step-by-step troubleshooting protocol but also explains the underlying ethological and physiological principles. Our goal is to empower researchers to anticipate, diagnose, and resolve common issues, thereby enhancing the validity and impact of their findings. Adherence to these guidelines, in conjunction with the principles outlined in the ARRIVE 2.0 guidelines, is critical for robust and reproducible science.[1][2][3]
FAQ 1: Pre-Experimental & Environmental Confounding Variables
Question: "We are observing high baseline anxiety and erratic performance in our Northiadens before any experimental manipulation. What could be the cause?"
This is one of the most common issues reported and typically points to environmental or handling-induced stress. Northiadens are highly sensitive to their surroundings, and factors that may seem trivial to human observers can significantly impact their behavior.[4][5][6]
Causality: Stress hormones, such as cortisol, can profoundly affect physiological and behavioral responses, undermining the reliability of experimental results.[5] Uncontrolled environmental variables introduce noise into the data, making it difficult to detect true treatment effects and leading to poor reproducibility between labs.[6][7]
Troubleshooting Protocol:
-
Environmental Audit: Systematically record and standardize all environmental parameters. Even subtle variations can have an effect.[4][5][8]
-
Lighting: Northiadens have a documented sensitivity to light in the ultrasonic spectrum emitted by some fluorescent fixtures.[9] Ensure lighting is consistent across housing and testing areas. Use dim, indirect lighting (<50 lux) in testing arenas unless bright light is a specific variable.[4][10]
-
Noise: High-frequency sounds from equipment (e.g., ventilation systems, computers) can be a significant stressor.[5][8][9] Use sound-attenuating chambers for testing or provide a consistent, low-level background white noise to mask startling sounds.[8]
-
Olfactory Stimuli: Avoid using scented cleaning agents. Be aware that odors from other species or even the experimenter can induce anxiety.[4][6]
-
-
Acclimatization & Habituation: A multi-stage habituation process is non-negotiable for Northiadens.
-
Room Habituation: Transfer animals to the testing room at least 60 minutes before the experiment begins and leave them undisturbed in their home cage.[8]
-
Experimenter Habituation: The experimenter should handle the animals daily for at least one week leading up to the study.[8] Use non-aversive handling methods, such as guiding them with an open hand or a handling tunnel, rather than tail-picking, which is known to induce anxiety.[11][12]
-
Apparatus Habituation: Allow the this compound to freely explore the testing apparatus for 5-10 minutes on the day before the actual experiment begins.
-
-
Temporal Consistency: this compound physiology is governed by a strict circadian rhythm. All testing should occur at the same time each day to minimize variability due to natural fluctuations in activity and hormone levels.[4][8]
Data-Driven Environmental Standardization:
| Parameter | Recommended Standard | Rationale & Key Citation |
| Temperature | 21-23°C | Prevents metabolic stress.[5] |
| Humidity | 45-55% | Maintains respiratory health and comfort.[8] |
| Light Cycle | 12:12 Reverse Light/Dark | Accommodates nocturnal activity patterns for testing during the active phase.[4] |
| Testing Time | Consistent (e.g., 13:00-16:00 daily) | Minimizes circadian rhythm effects on performance.[4][8] |
| Cage Changes | Not on testing days (min. 3-day interval) | Avoids stress from novel home environment.[13] |
| Auditory | < 60 dB background noise | Reduces startle responses and chronic stress.[5][9] |
| Handling | Tunnel or cupping method | Minimizes handling-induced fear and anxiety.[12] |
FAQ 2: Assay-Specific Troubleshooting - The Social Interaction Test
Question: "In our three-chamber social interaction assay, the subject this compound shows no preference for the stranger conspecific over the inanimate object. How do we troubleshoot this?"
Failure to show a social preference can stem from several factors, ranging from a true lack of sociability in the model to subtle but critical flaws in the experimental setup.[14]
Causality: A mouse's motivation to engage in social behavior can be easily overridden by anxiety, lack of appropriate social cues from the stimulus animal, or distracting elements in the apparatus.[10][13] The design of this assay assumes that, under optimal conditions, a healthy this compound will prefer investigating a novel conspecific.
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for the social interaction test.
Step-by-Step Protocol:
-
Verify Subject Animal:
-
Health Check: Ensure the subject animal is healthy, with no signs of illness or injury.
-
Locomotor Ability: The assay is invalid if the animal has motor deficits. Confirm this with a simple open-field test first.[10]
-
Anxiety Levels: High anxiety can suppress social investigation. Are there signs of thigmotaxis (wall-hugging) or freezing? If so, refer back to FAQ 1 on environmental stressors.
-
-
Assess Stimulus Animal:
-
Matching: The stimulus animal MUST be age-, sex-, and strain-matched but unfamiliar to the test animal.[10] Using cage-mates will abolish novelty preference.
-
Health and Behavior: Do not use a socially-impaired or overly passive/aggressive animal as the stimulus. The stimulus animal must be active enough to provide relevant social cues.[10]
-
-
Audit the Apparatus:
-
Lighting: Uneven lighting can create preferred "dark zones," confounding chamber preference. Measure light levels in all three chambers; they should be even and ideally below 50 lux.[10]
-
Olfactory Cues: The apparatus must be thoroughly cleaned with 70% ethanol followed by water between trials to eliminate odor trails.
-
Stimulus Cups: Ensure the inverted pencil cups or containers are identical and allow for clear sensory (olfactory, visual, auditory) investigation without direct physical contact.[10]
-
-
Review Protocol Execution:
-
Counterbalancing: The location of the stimulus animal (left vs. right chamber) must be counterbalanced across subjects to control for any inherent side bias.[10]
-
Blinding: The experimenter scoring the behavior (if done manually) should be blind to the subject's genotype or treatment group to prevent experimenter bias.[15][16] Automated video tracking is highly recommended.
-
Habituation Phase: Do not skip the initial 10-minute habituation phase where the subject explores all three empty chambers. This establishes a baseline for chamber preference.[10]
-
FAQ 3: Data Interpretation & Reproducibility
Question: "Our data is showing a 'ceiling effect' where both our control and treated groups perform at maximum capacity in a learning task. How do we resolve this?"
Floor and ceiling effects occur when an assay is either too difficult (floor) or too easy (ceiling) for the subjects, preventing the detection of true differences between groups.[17][18][19] This is a common problem in cognitive and motor testing.
Causality: When a task is too simple, all animals, regardless of their condition, will achieve the maximum score. This compresses the data range, masks potential enhancements or deficits, and reduces the statistical power of the study.[19][20] The measurement instrument is not sensitive enough to capture the full range of performance.[19]
Troubleshooting Protocol:
-
Task Parameter Modification: The most direct solution is to increase the difficulty of the task. The goal is to adjust the parameters so the control group performs well but not perfectly (e.g., ~70-80% success rate), leaving room to detect either improvement or impairment.
-
Example (Memory Task): Decrease the exposure time to the novel object, increase the delay between training and testing, or use objects that are more similar to each other to increase the cognitive load.
-
Example (Motor Task): For a rotarod test, increase the acceleration speed or the starting RPM.
-
-
Pilot Studies: Before beginning a large-scale experiment, run a pilot study with a small group of animals to validate the assay parameters. Test multiple levels of difficulty to find the optimal challenge point.
-
Use a More Sensitive Measure: If parameter adjustment is not possible or effective, consider a different assay that measures a similar cognitive domain but offers a wider range of possible outcomes.
-
Blinding and Randomization: Ensure that the experimental design incorporates blinding and randomization to prevent experimenter bias from influencing the results.[21][22]
Logical Flow for Assay Optimization:
Caption: Decision process for optimizing a behavioral assay to avoid ceiling/floor effects.
References
-
5 Key Factors for Reliable Animal Behavior Studies. (2023). Amuza Inc. [Link]
-
Updated ARRIVE guidelines: reproducibility and animal research. (2020). Frame. [Link]
-
Lewejohann, L. (2022). Ten Points to Improve Reproducibility and Translation of Animal Research. Animals, 12(9), 1064. [Link]
-
The ARRIVE guidelines. NC3Rs. [Link]
-
Hamilton, K. (2018). Five Factors Affecting Your Mouse Behavioral Studies. Bitesize Bio. [Link]
-
Factors that influence rodent behavior. (2024). Noldus. [Link]
-
New recommendations for designing animal studies could improve research reproducibility. (2020). Penn State University. [Link]
-
How Housing Conditions Influence Rodent Behavior. (2017). ConductScience. [Link]
-
Briefly explain how you would attempt to prevent experimenter bias problems within a research design. (n.d.). Study.com. [Link]
-
Experimenter Bias. (n.d.). The Behavioral Scientist. [Link]
-
Castelhano-Carlos, M. J., et al. (2021). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. Animals, 11(4), 1184. [Link]
-
Toth, I., & Toth, A. (2021). Designing, conducting, and reporting reproducible animal experiments in endocrinology. Journal of Endocrinology, 250(3), R83-R100. [Link]
-
Environmental Influences Play Significant Role On Experiments. (2003). ScienceDaily. [Link]
-
Castelhano-Carlos, M. J., & Baumans, V. (2022). Designing animal-friendly behavioral tests for neuroscience research: The importance of an ethological approach. Frontiers in Behavioral Neuroscience, 16, 979543. [Link]
-
Assessing the impact of environmental conditions on animal behaviour. (2019). UCL. [Link]
-
Keeping Yourself out of the Story: Controlling Experimenter Effects. (2016). Userfocus. [Link]
-
National Research Council (US) Committee on Guidelines for the Use of Animals in Neuroscience and Behavioral Research. (2003). Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research. National Academies Press (US). [Link]
-
Silverman, J. L., et al. (2012). Methodological Considerations for Optimizing and Validating Behavioral Assays in Mice. Neuroscience & Biobehavioral Reviews, 36(7), 1739-1750. [Link]
-
Floor and ceiling effects. (n.d.). MATILDA. [Link]
-
Ceiling and Floor Effects in Psychometric Testing: Complete Guide. (n.d.). Cogn-IQ. [Link]
-
Zou, T. (2021). The Importance of Considering Ceiling and Floor Effects in Data Analysis. Medium. [Link]
-
How Animal Model Handling Affects Your Research. (2022). Taconic Biosciences. [Link]
-
Understanding Experimenter Bias: Definition, Types, and How to Reduce. (n.d.). Amplitude. [Link]
-
Yang, M., & Crawley, J. N. (2011). A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism. Journal of Visualized Experiments, (57), e3521. [Link]
-
Saying Bye To Bias. (2023). University of California, Irvine. [Link]
-
National Research Council (US) Committee on Guidelines for the Use of Animals in Neuroscience and Behavioral Research. (2003). Introduction. In Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research. National Academies Press (US). [Link]
-
Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research (PDF). (2003). Main Line Health. [Link]
-
Silverman, J. L., et al. (2018). Bad Behavior: Improving Reproducibility in Behavior Testing. ACS Chemical Neuroscience, 9(2), 179-181. [Link]
-
What is a Ceiling Effect - Causes & Examples. (2023). ResearchProspect. [Link]
-
Nikolopoulou, K. (2023). What Is a Ceiling Effect? | Definition & Examples. Scribbr. [Link]
-
Bekoff, M. (2021). How to Make Studies of Animal Behavior More Reliable. Psychology Today. [Link]
-
Social Interaction Tests in Mouse Models. (2018). ConductScience. [Link]
-
Addressing Behavioral Issues Through Veterinary Care. (n.d.). Summit Animal Hospital. [Link]
-
Strandburg-Peshkin, A., et al. (2018). Challenges and solutions for studying collective animal behaviour in the wild. Philosophical Transactions of the Royal Society B: Biological Sciences, 373(1746), 20170005. [Link]
-
Mills, D. S. (2021). Clinical Animal Behaviour: Paradigms, Problems and Practice. Animals, 11(4), 1102. [Link]
-
Lee, B., et al. (2021). Social Interaction Test in Home Cage as a Novel and Ethological Measure of Social Behavior in Mice. Experimental Neurobiology, 30(3), 221-231. [Link]
-
Pan, Y., et al. (2024). Establishing a social behavior paradigm for female mice. Frontiers in Behavioral Neuroscience, 18, 1386129. [Link]
-
Yang, M., & Crawley, J. N. (2009). Automated Three-Chambered Social Approach Task for Mice. Current Protocols in Neuroscience, Chapter 8, Unit 8.26. [Link]
Sources
- 1. replacinganimalresearch.org.uk [replacinganimalresearch.org.uk]
- 2. Ten Points to Improve Reproducibility and Translation of Animal Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Home | ARRIVE Guidelines [arriveguidelines.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. noldus.com [noldus.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. New recommendations for designing animal studies could improve research reproducibility | Eberly College of Science [science.psu.edu]
- 8. 5 Key Factors for Reliable Animal Behavior Studies | Amuza Inc [amuzainc.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Designing animal-friendly behavioral tests for neuroscience research: The importance of an ethological approach [frontiersin.org]
- 12. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 13. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Social Interaction Test in Home Cage as a Novel and Ethological Measure of Social Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. homework.study.com [homework.study.com]
- 16. thebehavioralscientist.com [thebehavioralscientist.com]
- 17. Floor and ceiling effects [matilda.fss.uu.nl]
- 18. cogn-iq.org [cogn-iq.org]
- 19. medium.com [medium.com]
- 20. researchprospect.com [researchprospect.com]
- 21. amplitude.com [amplitude.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Avoiding Northiaden precipitation in aqueous solutions
Welcome to the technical support center for Northiaden. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on avoiding precipitation of this compound in aqueous solutions during experimental workflows. Here, you will find scientifically grounded explanations, troubleshooting guides in a user-friendly Q&A format, and detailed protocols to ensure the success and reproducibility of your experiments.
Understanding this compound Precipitation: The Science Behind the Challenge
This compound, the primary active metabolite of the tricyclic antidepressant (TCA) dosulepin, is a lipophilic molecule, a characteristic common to many TCAs.[1][2] This inherent hydrophobicity presents a significant challenge for researchers working with aqueous solutions, as it can easily lead to precipitation. Understanding the physicochemical properties of this compound is the first step in preventing this issue.
This compound is a secondary amine, a class of molecules that can be protonated in acidic to neutral solutions.[3] This protonation is key to its solubility.
The Critical Role of pKa
This means:
-
At pH values below its pKa , this compound will predominantly exist in its protonated, more soluble form.
-
At pH values above its pKa , the neutral, less soluble form will dominate, increasing the risk of precipitation.
The relationship between pH, pKa, and the solubility of a basic compound can be visualized as follows:
Caption: The effect of pH on this compound's ionization and solubility.
Troubleshooting Guide: Your Questions Answered
This section addresses common issues encountered when working with this compound in aqueous solutions.
Q1: I dissolved my this compound (hydrochloride salt) in my neutral pH buffer, but it precipitated immediately. What went wrong?
A1: This is a classic case of exceeding the aqueous solubility of the compound, even with the hydrochloride salt form which is generally more soluble than the free base.[6] While the salt form aids initial dissolution, the final concentration in your buffer may still be too high. Here’s a breakdown of the likely causes and how to fix them:
-
Concentration is Too High: Even at a favorable pH, every compound has a solubility limit. You may be trying to dissolve too much this compound.
-
Solution: Try preparing a more dilute solution. If you need a higher concentration for your experiment, you will likely need to employ co-solvents (see Q2).
-
-
"Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of other molecules, including this compound.
-
Solution: If possible, reduce the salt concentration of your buffer.
-
-
Slow Dissolution Rate: The powder may not have had enough time or energy to fully dissolve before precipitation began.
-
Solution: Gently warm the solution (e.g., to 37°C) and use a vortex or sonicator to aid dissolution. However, be cautious with heating as it can potentially degrade the compound over time.
-
Q2: I need to make a concentrated stock solution of this compound. What solvent should I use?
A2: For hydrophobic compounds like this compound, it is standard practice to first prepare a concentrated stock solution in an organic solvent before making further dilutions into your aqueous experimental buffer.[7]
Here is a table of recommended solvents for preparing a this compound stock solution:
| Solvent | Recommended Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Excellent solvent for many organic compounds.[8] Ensure you use high-purity, anhydrous DMSO as water content can affect compound stability.[9][10] |
| Ethanol | 10-50 mM | A good alternative to DMSO. Use absolute ethanol (≥99.5%). |
| Methanol | 10-50 mM | Another viable option for initial dissolution.[2] |
Workflow for Preparing a Diluted Aqueous Solution from an Organic Stock:
Caption: Workflow for preparing a this compound working solution.
Q3: My this compound solution was clear initially, but a precipitate formed after storing it in the fridge. Why did this happen and how can I prevent it?
A3: This is likely due to temperature-dependent solubility. Many compounds are less soluble at lower temperatures.
-
Cause: As your solution cooled in the refrigerator, the solubility of this compound decreased, leading to precipitation.
-
Prevention and Solution:
-
Re-dissolve: Before use, allow the solution to come to room temperature and then gently warm it (e.g., 37°C) and vortex or sonicate to re-dissolve the precipitate.
-
Aliquot and Store at -20°C or -80°C: For long-term storage, it is best to aliquot your stock solution into single-use volumes and store them at -20°C or -80°C. This minimizes repeated freeze-thaw cycles which can degrade the compound.[11]
-
Prepare Fresh: The best practice for aqueous working solutions is to prepare them fresh on the day of the experiment from your frozen stock. It is not recommended to store aqueous solutions for more than a day.[6]
-
Q4: I am using a phosphate buffer and still see precipitation. Are there any specific buffer considerations?
A4: Yes, buffer components can interact with your compound. Phosphate ions can sometimes form less soluble salts with basic drugs.[12]
-
Consideration: The interaction between this compound and phosphate could be leading to the formation of a less soluble salt, causing precipitation.
-
Troubleshooting Steps:
-
Try a Different Buffer System: Consider using a non-phosphate-based buffer like HEPES or MOPS to see if the precipitation issue resolves.
-
Adjust pH: Ensure your buffer's pH is at least 2-3 units below the estimated pKa of this compound (~9.7-10.2). A pH of 7.4 is generally acceptable, but if you are on the edge of solubility, a slightly more acidic buffer (e.g., pH 7.0) might help.
-
Frequently Asked Questions (FAQs)
What is the recommended maximum concentration of DMSO in a cell-based assay?
Generally, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced toxicity. Always run a vehicle control (media with the same concentration of DMSO but without this compound) to ensure the observed effects are from your compound and not the solvent.
How can I check if my this compound has degraded in solution?
Degradation of TCAs can occur in aqueous solutions, and the rate of degradation can be influenced by pH and temperature.[13][14][15] The most reliable way to check for degradation is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to assess the purity of your solution over time.
Should I filter my this compound solution after preparation?
It is good practice to filter your final aqueous working solution through a 0.22 µm syringe filter before adding it to your experimental system (e.g., cell culture). This will remove any micro-precipitates that may not be visible to the naked eye.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound hydrochloride powder (Molar Mass: ~317.88 g/mol for the HCl salt, assuming the parent compound's HCl form as a proxy). For example, to make 1 mL of a 10 mM stock, weigh 3.18 mg.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of high-purity, anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 3.18 mg).
-
Mixing: Vortex the tube for at least 30 seconds. If the solid is not fully dissolved, sonicate for 5-10 minutes in a water bath. Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Aqueous Buffer
-
Thaw Stock: Remove one aliquot of your 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Warm Buffer: Gently warm your sterile aqueous buffer (e.g., PBS or cell culture media) to room temperature or 37°C.
-
Dilution: Perform a serial dilution. For example, to get to a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Crucial Step: Add the stock solution to the buffer, not the other way around. Pipette the this compound stock solution dropwise into the vortexing buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
-
Final Mix: Vortex the final working solution for 10-15 seconds.
-
Use Immediately: Use the freshly prepared working solution in your experiment as soon as possible.
By following these guidelines and understanding the chemical principles at play, you can successfully work with this compound in aqueous solutions and ensure the reliability and reproducibility of your experimental results.
References
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]
-
Chemical structure of the tricyclic antidepressants. ResearchGate. [Link]
-
Preparation of stable aqueous suspension of a hydrophobic drug with polymers. PubMed. [Link]
-
Analysis of Tricyclic Antidepressants using Agilent Poroshell HPH C18. Agilent. [Link]
-
Preparation of stable aqueous suspension of a hydrophobic drug with polymers. ResearchGate. [Link]
-
Stability of tricyclic antidepressants in formalin solutions. PubMed. [Link]
-
This compound. Wikipedia. [Link]
-
Dothiepin. PubChem. [Link]
-
Tricyclic antidepressants Determination of tricyclic antidepressants in plasma. Agilent. [Link]
-
A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units. The Royal Society of Chemistry. [Link]
-
Solubility and ionization characteristics of doxepin and desmethyldoxepin. PubMed. [Link]
-
Correlation of in vitro dissolution rate and apparent solubility in buffered media using a miniaturized rotating disk equipment. Uppsala University. [Link]
-
Tricyclic Antidepressants: Mechanism, Clinical Applications, and Safety Profile. Psych Scene Hub. [Link]
-
Urinary excretion of conjugates of dothiepin and this compound (mono-N-demethyl-dothiepin) after an oral dose of dothiepin to humans. PubMed. [Link]
-
Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. MDPI. [Link]
-
Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. PMC. [Link]
-
Stability of screening compounds in wet DMSO. PubMed. [Link]
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]
-
Enhancing Carbon Acid pKa Prediction by Augmentation of Sparse Experimental Datasets with Accurate AIBL (QM) Derived Values. MDPI. [Link]
-
Bio-Sample Preparation and Analytical Methods for The Determination of Tricyclic Antidepressants. ResearchGate. [Link]
-
The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed. [Link]
-
Dimethyl sulfoxide. gChem Global. [Link]
-
Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]
-
CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Washington State Patrol. [Link]
-
Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Rowan Scientific. [Link]
-
Dosulepin. Wikipedia. [Link]
-
Quantification of Tricyclic Antidepressants Using UPLC-MS/MS. Springer. [Link]
-
Stability of tricyclic antidepressants in formalin solutions. Semantic Scholar. [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]
-
Nortriptyline Hydrochloride Solubility-pH Profiles in a Saline Phosphate Buffer. ACS Publications. [Link]
-
Hydrolytic degradation of nitrendipine and nisoldipine. PubMed. [Link]
-
Stability of adenine-based cytokinins in aqueous solution. PubMed. [Link]
-
Kinetic analysis of genipin degradation in aqueous solution. PubMed. [Link]
-
Supporting Information Nortriptyline hydrochloride solubility-pH profiles in saline phosphate buffer. ACS Publications. [Link]
-
Nortriptyline Hydrochloride Solubility-pH Profiles in a Saline Phosphate Buffer: Drug-Phosphate Complexes and Multiple pHmax Domains with a Gibbs Phase Rule "Soft" Constraints. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Secure Verification [cherry.chem.bg.ac.rs]
- 13. Stability of tricyclic antidepressants in formalin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydrolytic degradation of nitrendipine and nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic analysis of genipin degradation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating sedative side effects of Northiaden in animal models
Mitigating Sedative Side Effects in Preclinical Models
Introduction
Northiaden (nortriptyline) is a tricyclic antidepressant (TCA) with established efficacy, primarily through the inhibition of norepinephrine and serotonin reuptake. However, its significant sedative properties present a major confound in preclinical animal studies, potentially masking or altering behavioral readouts in models of depression, anxiety, and pain. These sedative effects are largely attributed to its potent antagonism of the histamine H1 receptor and, to a lesser extent, its anticholinergic activity at muscarinic M1 receptors.
This guide provides researchers with a comprehensive technical framework to anticipate, troubleshoot, and mitigate the sedative side effects of this compound in animal models. Our goal is to enable the accurate assessment of this compound's primary therapeutic effects by de-confounding them from its sedative properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacological driver of this compound-induced sedation?
A: The primary driver is this compound's high-affinity antagonism of the central histamine H1 receptor (H1R). Histaminergic neurons originating in the tuberomammillary nucleus (TMN) of the hypothalamus are crucial for maintaining wakefulness. By blocking H1R, this compound inhibits this arousal-promoting pathway, leading to sedation. Its anticholinergic (muscarinic M1 receptor antagonism) and anti-adrenergic (α1-adrenergic receptor antagonism) activities can also contribute to sedation and cognitive impairment.
Caption: Workflow for de-confounding sedation in FST/TST.
Solution Steps:
-
Validate with Locomotor Activity: Always run a parallel Open Field Test (OFT) using the exact same dosing regimen (dose, route, time). A significant reduction in distance traveled confirms a sedative confound.
-
Dose Optimization: Perform a dose-response study for both the FST/TST and the OFT. Identify the lowest dose that produces a significant increase in mobility in the FST/TST without significantly decreasing locomotion in the OFT.
-
Adjust Testing Time: this compound's sedative effects may peak earlier than its therapeutic effects. If Tmax is 1-2 hours post-injection, conduct locomotor testing then, but perform FST/TST at 4-6 hours post-injection to allow acute sedation to subside.
Problem 2: We have identified a therapeutic window, but the sedative effects are still causing high variability in our data.
Causality: Even sub-threshold sedative effects can increase inter-animal variability. Some animals may be more sensitive to the H1R-blocking effects of this compound, leading to a wider spread in behavioral performance.
Solution Steps:
-
Increase Animal Habituation: Increase the habituation period for the testing apparatus (e.g., 30-60 minutes in the testing room before the trial). This reduces novelty-induced anxiety which can interact with drug-induced sedation.
-
Control for Circadian Rhythm: All testing should be performed at the same time during the light cycle (or dark cycle for nocturnal animals) to minimize circadian influence on arousal levels.
-
Consider a Wake-Promoting Co-Therapy: For mechanistic studies where dose reduction is not an option, consider co-administration of a compound to counteract sedation. A low dose of caffeine (5-10 mg/kg, i.p.) can act as a non-specific adenosine receptor antagonist to promote wakefulness without typically confounding antidepressant models. However, this must be validated with a caffeine-only control group.
Experimental Protocols
Protocol 1: Dose-Response Characterization for Sedation vs. Efficacy
Objective: To identify a dose of this compound that produces antidepressant-like effects without causing significant motor sedation.
Methodology:
-
Animal Groups (n=10-12/group):
-
Group 1: Vehicle (Saline or appropriate solvent)
-
Group 2: this compound (Low Dose - e.g., 2.5 mg/kg, i.p.)
-
Group 3: this compound (Medium Dose - e.g., 5 mg/kg, i.p.)
-
Group 4: this compound (High Dose - e.g., 10 mg/kg, i.p.)
-
Group 5: Positive Control (e.g., Imipramine 20 mg/kg, i.p.)
-
-
Dosing: Administer the assigned treatment 60 minutes before testing.
-
Test 1: Open Field Test (OFT) - Sedation Assessment:
-
Place the animal in the center of a 40x40 cm arena.
-
Record activity using an automated tracking system for 15 minutes.
-
Primary Endpoint: Total distance traveled (in cm).
-
-
Test 2: Forced Swim Test (FST) - Efficacy Assessment (24h later):
-
Note: Use a separate cohort of animals or allow sufficient washout (>48h) to avoid carry-over effects.
-
Administer the same dosing regimen.
-
Place the animal in a cylinder of water (25°C) for 6 minutes.
-
Record the session and score the last 4 minutes for time spent immobile.
-
Primary Endpoint: Immobility time (in seconds).
-
Data Interpretation:
Summarize the data in a table to visualize the therapeutic window.
| Treatment Group | Dose (mg/kg) | Total Distance in OFT (cm) | Immobility in FST (s) | Interpretation |
| Vehicle | - | 3500 ± 250 | 150 ± 10 | Baseline |
| This compound | 2.5 | 3350 ± 300 (ns) | 115 ± 12 (*) | Potential therapeutic window. Efficacy w/o sedation. |
| This compound | 5.0 | 2100 ± 280 (**) | 80 ± 9 () | Efficacy present, but confounded by sedation. |
| This compound | 10.0 | 950 ± 150 () | 75 ± 11 (***) | Strong sedation, FST results are uninterpretable. |
*Data are representative examples (Mean ± SEM). ns: not significant, *: p<0.05, **: p<0.01, **: p<0.001 vs. Vehicle.
References
-
Richelson, E. (1997). The clinical relevance of antidepressant interaction with neurotransmitter transporters and receptors. Psychopharmacology Bulletin, 33(4), 553-557. [Link]
-
Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (4th ed.). Cambridge University Press. [Link]
Technical Support Center: Managing Anticholinergic Effects of Northiaden (Dothiepin) in Research
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals investigating the tricyclic antidepressant Northiaden (active ingredient: dothiepin/dosulepin). Its purpose is to provide expert guidance on identifying, quantifying, and mitigating the compound's significant anticholinergic effects to ensure the validity and clarity of experimental results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound was a brand name for the tricyclic antidepressant (TCA) dothiepin, also known as dosulepin.[1] Its primary therapeutic effect is mediated by inhibiting the reuptake of the neurotransmitters norepinephrine (NE) and serotonin (5-HT) at the synaptic cleft.[2][3][4] This action increases the concentration of these neurotransmitters, which is understood to be the basis of its antidepressant activity.[3][5] Its main metabolite, this compound, is a more potent inhibitor of norepinephrine uptake than the parent drug.[3]
Q2: What are the "anticholinergic effects" of dothiepin and why do they occur?
Anticholinergic effects are a common off-target property of many TCAs.[6][7] They arise because dothiepin not only blocks NE and 5-HT transporters but also acts as an antagonist at muscarinic acetylcholine receptors (mAChRs).[1][3] Blockade of these receptors in the central and peripheral nervous systems disrupts normal cholinergic signaling, leading to side effects such as dry mouth, blurred vision, constipation, and cognitive impairment.[2][6] In a research context, this can confound data by introducing unintended physiological and behavioral changes.
Q3: Why is it critical to address anticholinergic effects in my experiments?
Failing to account for dothiepin's anticholinergic activity can lead to misinterpretation of data. For example:
-
Cognitive Studies: Anticholinergic action can impair memory and executive function, which could be mistakenly attributed to the drug's primary mechanism or the experimental condition being studied.[8]
-
Behavioral Models: Effects like sedation (mediated in part by H1 receptor antagonism but exacerbated by anticholinergic effects) or changes in gastrointestinal motility can alter an animal's performance in behavioral tasks, confounding the results.[3][9]
-
In Vitro Assays: If your cell line or tissue preparation expresses muscarinic receptors, dothiepin can trigger unintended signaling cascades or inhibitory effects, masking the specific pathways you intend to study.[10]
Section 2: Troubleshooting Guides & Experimental Protocols
Q4: My in vivo animal study is showing cognitive deficits. How can I determine if this is an anticholinergic effect or related to its primary antidepressant mechanism?
This is a classic challenge. The most robust method is to dissociate the two effects using a pharmacologic control group.
Causality: The logic is to co-administer dothiepin with a muscarinic receptor antagonist that does not cross the blood-brain barrier (BBB). If the cognitive deficit is peripherally mediated, this co-administration should not reverse it. Conversely, if a central anticholinergic effect is suspected, a more complex study design is needed, potentially involving centrally-acting muscarinic agonists or antagonists as comparators.
Recommended Protocol: Co-administration with a Peripherally Selective Muscarinic Antagonist
This protocol aims to reverse the peripheral anticholinergic side effects (e.g., dry mouth, which can affect animal well-being and behavior) without interfering with central cholinergic systems involved in cognition.
Step-by-Step Methodology:
-
Group Allocation (Minimum 4 Groups):
-
Group 1: Vehicle Control (e.g., Saline or appropriate solvent)
-
Group 2: Dothiepin (at experimental dose)
-
Group 3: Glycopyrrolate (a peripherally restricted muscarinic antagonist)[9]
-
Group 4: Dothiepin + Glycopyrrolate
-
-
Dosing Regimen:
-
Administer Glycopyrrolate (e.g., 0.1-1 mg/kg, intraperitoneally) 30 minutes prior to dothiepin administration. This allows the antagonist to occupy peripheral muscarinic receptors first.
-
Administer dothiepin at the intended experimental dose.
-
-
Behavioral Testing: Conduct your cognitive task (e.g., Morris water maze, novel object recognition) after the appropriate drug absorption period.
-
Data Analysis & Interpretation:
-
If Group 2 (Dothiepin) shows impairment compared to Group 1 (Vehicle), and Group 4 (Dothiepin + Glycopyrrolate) shows the same impairment: The cognitive deficit is likely a central effect of dothiepin (either anticholinergic or related to NE/5-HT modulation).
-
If Group 4 shows improved performance relative to Group 2: This is less likely for cognitive tasks but would suggest a peripheral side effect was impacting performance.
-
To further dissect central effects: Compare the results to a control group receiving a centrally-acting non-selective antagonist like scopolamine. If dothiepin's effect profile mimics scopolamine, a central anticholinergic mechanism is strongly implicated.
-
Q5: How can I quantify the anticholinergic potency of dothiepin in vitro before starting my main experiments?
Quantifying the receptor binding affinity is a crucial first step. This provides a quantitative measure (Ki value) of how strongly dothiepin binds to muscarinic receptors compared to its primary targets.
Causality: A radioligand binding assay measures the ability of a test compound (dothiepin) to displace a known radioactive ligand that binds with high affinity to the receptor of interest. The concentration of dothiepin that displaces 50% of the radioligand (IC50) is used to calculate the inhibition constant (Ki), an inverse measure of binding affinity.
Recommended Protocol: Muscarinic Receptor Radioligand Binding Assay
Materials:
-
Cell membranes from a source rich in muscarinic receptors (e.g., rat cerebral cortex, or CHO-K1 cells expressing human muscarinic receptors).[11]
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB) for general muscarinic receptor binding.[9][12]
-
Non-specific binding control: Atropine (a high-affinity, non-selective antagonist) at a high concentration (e.g., 1 µM).[13]
-
Dothiepin HCl stock solution.
-
Assay Buffer, Scintillation fluid, filtration apparatus, and scintillation counter.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of dothiepin.
-
Incubation: In assay tubes, combine the cell membranes, the radioligand (at a concentration near its Kd), and either buffer, dothiepin (at various concentrations), or atropine (for non-specific binding).
-
Equilibration: Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Termination & Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = (Total binding) - (Non-specific binding).
-
Plot the percentage of specific binding against the log concentration of dothiepin.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
Summarize the binding affinities in a table for clear comparison.
| Target | Dothiepin Ki (nM) | Reference Compound | Reference Ki (nM) |
| Primary Targets | |||
| Serotonin Transporter (SERT) | Value from your assay | Imipramine | Literature Value |
| Norepinephrine Transporter (NET) | Value from your assay | Desipramine | Literature Value |
| Off-Target (Anticholinergic) | |||
| Muscarinic Receptors (non-selective) | Value from your assay | Atropine | Literature Value |
A lower Ki value indicates a higher binding affinity. This table will immediately show the relative potency of dothiepin at its desired targets versus its anticholinergic off-target.
Section 3: Visualizations
Diagrams of Key Concepts
The following diagrams illustrate the core concepts discussed in this guide.
Caption: Dothiepin's dual mechanism of action.
Caption: Troubleshooting experimental issues.
References
-
Dothiepin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness. Drugs. [Link]
-
In vivo human models for the study of anticholinergic drugs. Allergy and Asthma Proceedings. [Link]
-
Dothiepin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index | Pediatric Oncall. [Link]
-
Dosulepin. PubChem. [Link]
-
A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning. PubMed Central. [Link]
-
Dosulepin. Wikipedia. [Link]
-
Does Anticholinergic Activity Affect Neuropathology? Implication of Neuroinflammation in Alzheimer's Disease. PubMed. [Link]
-
Hydroxyzine. Wikipedia. [Link]
-
Assessment of the antidepressant activity of dothiepin and its metabolites by preclinical tests. British Journal of Pharmacology. [Link]
-
Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods. Bioorganic & Medicinal Chemistry. [Link]
-
Quantifying Anticholinergic Burden and Sedative Load in Older Adults with Polypharmacy: A Systematic Review of Risk Scales and Models. PubMed Central. [Link]
-
Functional and binding studies with muscarinic M2-subtype selective antagonists. PubMed Central. [Link]
-
Implications of Off-Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach. The Journal of Clinical Pharmacology. [Link]
-
A Predictive In Vitro Model of the Impact of Drugs with Anticholinergic Properties on Human Neuronal and Astrocytic Systems. PLOS ONE. [Link]
-
Muscarinic Receptor Agonists and Antagonists. Molecules. [Link]
-
Affinity of Muscarinic Receptor Antagonists for Three Putative Muscarinic Receptor Binding Sites. Trends in Pharmacological Sciences. [Link]
-
An overview of seventeen years of experience with dothiepin in the treatment of depression in Europe. The Journal of Clinical Psychiatry. [Link]
-
Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences. [Link]
-
dosulepin. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine. British Journal of Pharmacology. [Link]
-
Tricyclic antidepressant. Wikipedia. [Link]
-
Tricyclic Antidepressants. StatPearls - NCBI Bookshelf. [Link]
-
Measuring anticholinergic drug exposure in older community-dwelling Australian men. British Journal of Clinical Pharmacology. [Link]
-
Tricyclic Antidepressant Toxicity. StatPearls - NCBI Bookshelf. [Link]
-
What is the mechanism of Dosulepin Hydrochloride? Patsnap Synapse. [Link]
-
Beneficial and harmful effects of tricyclic antidepressants for adults with major depressive disorder. BMJ Mental Health. [Link]
-
Clinical studies evaluating anticholinergic activity. ResearchGate. [Link]
-
Improving quantification of anticholinergic burden using the Anticholinergic Effect on Cognition Scale – a healthcare improvement study in a geriatric ward setting. King's College London Research Portal. [Link]
-
Quantifying Anticholinergic Burden and Sedative Load in Older Adults with Polypharmacy: A Systematic Review of Risk Scales and Models. Drugs & Aging. [Link]
-
Cumulative Anticholinergic Exposure Is Associated with Poor Memory and Executive Function in Older Men. Journal of the American Geriatrics Society. [Link]
Sources
- 1. Dosulepin - Wikipedia [en.wikipedia.org]
- 2. Dothiepin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dosulepin Hydrochloride? [synapse.patsnap.com]
- 5. Dothiepin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 7. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Does Anticholinergic Activity Affect Neuropathology? Implication of Neuroinflammation in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Predictive In Vitro Model of the Impact of Drugs with Anticholinergic Properties on Human Neuronal and Astrocytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dosulepin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Northiaden
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Northiaden. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of your experiments. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical protocols to overcome common challenges and achieve reliable, reproducible results.
Understanding the Challenge: The this compound Bioavailability Puzzle
This compound, the primary active metabolite of the tricyclic antidepressant dosulepin, is central to the therapeutic efficacy of its parent drug.[1][2] However, like many tricyclic antidepressants (TCAs), this compound's oral bioavailability can be limited by several factors.[3][4] While specific experimental data on this compound's physicochemical properties are not extensively published, based on its structural similarity to other TCAs and data on its parent compound, dosulepin, we can infer that this compound is likely a poorly soluble compound.[5] This poor aqueous solubility is a significant hurdle to efficient absorption in the gastrointestinal tract, potentially leading to low and variable bioavailability.
Furthermore, this compound is known to undergo metabolism, including glucuronidation, which can contribute to a significant first-pass effect, further reducing the amount of active drug that reaches systemic circulation.[6][7]
This guide will walk you through a systematic approach to characterizing this compound's properties and implementing strategies to enhance its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the likely Biopharmaceutics Classification System (BCS) class of this compound, and why is it important?
A1: While a definitive BCS classification for this compound is not publicly available, based on the low aqueous solubility of its parent drug, dosulepin, it is highly probable that this compound falls into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) .[5][8]
-
Why it's important: The BCS classification is a cornerstone of formulation development.[9] Knowing the BCS class helps to identify the rate-limiting step for oral absorption and guides the selection of the most appropriate bioavailability enhancement strategy.[10] For BCS Class II compounds, dissolution is the primary barrier, whereas for Class IV, both solubility and permeability are challenging.
Q2: What are the primary mechanisms that can limit this compound's oral bioavailability?
A2: The primary limiting factors are likely:
-
Poor Aqueous Solubility: As a lipophilic molecule, this compound is expected to have low solubility in the aqueous environment of the gastrointestinal tract, leading to slow and incomplete dissolution.[10][11][12]
-
First-Pass Metabolism: this compound is a substrate for phase II metabolism, particularly glucuronidation.[6][7][13] This metabolic process, occurring in the liver and potentially the intestinal wall, can significantly reduce the amount of active drug reaching systemic circulation.
Q3: What are the most promising strategies to improve this compound's bioavailability?
A3: Promising strategies for a poorly soluble compound like this compound include:
-
Solid Dispersions: This technique involves dispersing this compound in an amorphous form within a hydrophilic polymer matrix.[4][13][14][15][16] This can enhance the dissolution rate and extent by preventing crystallization and maintaining a supersaturated state in the gastrointestinal fluid.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.[6][10][11][12][17] This approach can improve the solubility and absorption of lipophilic drugs.
Q4: How can I accurately quantify this compound in my in vitro and in vivo samples?
A4: A validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for quantifying this compound in biological matrices due to its high sensitivity and selectivity.[18][19][20][21][22] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but may lack the sensitivity required for low concentrations in plasma.[17][23][24][25]
Experimental Workflow & Protocols
A logical workflow is crucial for systematically addressing the bioavailability challenges of this compound. The following diagram outlines the key experimental stages.
Caption: Simplified metabolic pathway of this compound.
Conclusion
Improving the oral bioavailability of this compound is a multifaceted challenge that requires a systematic and informed experimental approach. By carefully characterizing its physicochemical properties, selecting and optimizing appropriate formulation strategies, and utilizing robust in vitro and in vivo models, researchers can significantly enhance its therapeutic potential. This guide serves as a comprehensive resource to support your efforts in this important area of drug development.
References
-
Kawahara, K., Awaji, T., Uda, K., Sakai, Y., & Hashimoto, Y. (1986). Urinary excretion of conjugates of dothiepin and this compound (mono-N-demethyl-dothiepin) after an oral dose of dothiepin to humans. European journal of drug metabolism and pharmacokinetics, 11(1), 29–32. [Link]
- Pistos, C., Panderi, I., & Atta-Politou, J. (2004). Development of an HPLC method for the monitoring of tricyclic antidepressants in biofluids.
- Charman, S. A., Charman, W. N., Rogge, M. C., Wilson, T. D., Dutko, F. J., & Pouton, C. W. (1997). Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound. Pharmaceutical research, 14(11), 1463–1468.
- IJPBS. (n.d.). SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A Review. International Journal of Pharmacy and Biological Sciences.
- Vo, C. L. N., Park, C., & Lee, B. J. (2013). Self-emulsifying drug delivery systems: an overview of their potential for oral delivery of poorly soluble drugs. Pharmaceutical technology, 37(2), 26-34.
- BenchChem. (n.d.). Application Notes and Protocols for Cell Permeability Assessment Using the Caco-2 Model.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Pachiappan, S., et al. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness.
- Zarghi, A., & Foroutan, S. M. (2006). Development of an HPLC method for the monitoring of tricyclic antidepressants in biofluids. Journal of pharmaceutical and biomedical analysis, 41(4), 1424–1428.
- Papich, M. G. (2010). Bio-Sample Preparation and Analytical Methods for The Determination of Tricyclic Antidepressants. Bioanalysis.
- Enamine. (n.d.). Caco-2 Permeability Assay.
- BOC Sciences. (n.d.). Caco-2 Permeability Testing | Intestinal Model.
- Gulliksen, A., et al. (2017). Animal models for evaluation of oral delivery of biopharmaceuticals. Journal of Controlled Release.
- Greupink, R., et al. (2013). Animal versus human oral drug bioavailability: Do they correlate?. European Journal of Pharmaceutical Sciences.
- NIH. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.
- Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms.
- Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413–420.
- FDA. (1997).
- Wikipedia. (n.d.). Dosulepin.
- PubChem. (n.d.). Dothiepin.
- Brodie, R. R., Chasseaud, L. F., Crampton, E. L., Hawkins, D. R., & Risdall, P. C. (1977). High performance liquid chromatographic determination of dothiepin and this compound in human plasma and serum.
- Evotec. (n.d.). Caco-2 Permeability Assay.
- NIH. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging.
- Maggi, L., et al. (2018). Discriminatory in vitro dissolution tests of oral dosage forms containing poorly soluble drugs for a Quality by Design approach. Medical Research Archives.
- PubChem. (n.d.). Dosulepin.
- Hicks, J. K., et al. (2013). Clinical Pharmacogenetics Implementation Consortium Guideline for CYP2D6 and CYP2C19 Genotypes and Dosing of Tricyclic Antidepressants. Clinical Pharmacology & Therapeutics.
- Keech, A. C., et al. (2023). Optimised plasma sample preparation and LC-MS analysis to.
- Shah, J., et al. (2012). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis.
- PubMed. (1986). Urinary excretion of conjugates of dothiepin and this compound (mono-N-demethyl-dothiepin) after an oral dose of dothiepin to humans.
- Patel, B. B., et al. (2022). Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. Journal of Drug Delivery Science and Technology.
- Attia, M. S., et al. (2021). Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs.
- MDPI. (2022).
- NIH. (2021). Current Trends on Solid Dispersions: Past, Present, and Future.
- PubMed. (1980). Relative Activity of Metabolic Pathways for Norepinephrine in Endogenous Depression.
- precisionFDA. (n.d.). This compound.
- YouTube. (2024).
- Wikipedia. (n.d.). This compound.
- Wikipedia. (n.d.).
- NICHD & FDA. (n.d.).
- Agilent. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids.
- NIH. (2016). Novel high/low solubility classification methods for new molecular entities.
- NIH. (2022).
- Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research.
- Shaik, A., et al. (2012). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis.
- NIH. (2025). Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine.
- PubMed. (1998). Significance of the reductase-dependent pathway for the beta-oxidation of unsaturated fatty acids with odd-numbered double bonds. Mitochondrial metabolism of 2-trans-5-cis-octadienoyl-CoA.
Sources
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. Dissolution test: master interpreting profiles in 11 steps [pharmacores.com]
- 3. In vitro dissolution similarity factor (f2) and in vivo bioequivalence criteria, how and when do they match? Using a BCS class II drug as a simulation example. | Semantic Scholar [semanticscholar.org]
- 4. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Urinary excretion of conjugates of dothiepin and this compound (mono-N-demethyl-dothiepin) after an oral dose of dothiepin to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N+-glucuronidation, a common pathway in human metabolism of drugs with a tertiary amine group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. In silico prediction of aqueous solubility: a multimodel protocol based on chemical similarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Predicting Drug Disposition via Application of a Biopharmaceutics Drug Disposition Classification System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Glucuronidation - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 16. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 17. Development of an HPLC method for the monitoring of tricyclic antidepressants in biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Caco-2 Permeability | Evotec [evotec.com]
- 19. Barriers and Challenges in Performing Pharmacokinetic Studies to Inform Dosing in the Neonatal Population - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. waters.com [waters.com]
- 22. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. High performance liquid chromatographic determination of dothiepin and this compound in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
Technical Support Center: Northiaden Interference in Fluorescent Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results when using Northiaden or structurally related tricyclic compounds in fluorescence-based assays. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
This resource is structured as a series of questions you might be asking yourself in the lab, followed by in-depth answers, validated protocols, and the theoretical foundation behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My fluorescence intensity readings are unexpectedly high and inconsistent after adding this compound. What's happening?
Answer: You are likely observing autofluorescence , a common form of assay interference.
The 'Why': this compound, as a tricyclic antidepressant (TCA), possesses a chemical structure with a dibenzothiepine ring system.[1][2] Molecules with such conjugated ring systems can absorb light at one wavelength and emit it at a longer wavelength, a property known as intrinsic fluorescence or autofluorescence.[3][4][5] When the excitation and emission spectra of this compound overlap with those of your assay's fluorophore, the plate reader detects both signals, leading to artificially inflated and often variable results. This is a well-recognized phenomenon with small molecules in high-throughput screening (HTS).[3][6]
Troubleshooting Workflow:
-
Confirm Autofluorescence: The first step is to isolate the signal from the compound itself.
-
Protocol: Run a control experiment with your assay buffer and this compound at the final assay concentration, but without the fluorescent probe or any biological reagents (e.g., enzymes, cells).
-
Expected Outcome: If you still detect a significant signal in the emission channel of your assay, autofluorescence is confirmed.
-
-
Characterize the Interference: Determine the spectral properties of this compound in your specific assay buffer.
-
Protocol: Perform excitation and emission scans of this compound alone using a scanning spectrofluorometer. Scan a range of wavelengths around your assay's excitation/emission settings.
-
Value: This will give you a "spectral fingerprint" of the interference and help you strategize a solution.
-
Q2: My signal is decreasing or completely gone when I add this compound. Is it a potent inhibitor, or is something else at play?
Answer: While it could be true inhibition, it is highly probable that you are observing fluorescence quenching or an inner filter effect .
The 'Why':
-
Fluorescence Quenching: This occurs when a compound, in this case, this compound, directly interacts with your fluorophore in its excited state, causing it to return to the ground state without emitting a photon.[3][5][7] This non-radiative energy transfer results in a decreased fluorescence signal. Tricyclic compounds have been shown to cause static quenching by forming a complex with molecules like human serum albumin, attenuating residual fluorescence.[8]
-
Inner Filter Effect (IFE): This is a separate phenomenon where the interfering compound absorbs light at either the excitation wavelength intended for your fluorophore or the emission wavelength from your fluorophore.[3][4] If this compound absorbs the excitation light, fewer fluorophores get excited. If it absorbs the emitted light, fewer photons reach the detector. This is particularly common with colored compounds or those with strong UV absorbance.[3][6]
Troubleshooting Workflow:
// Decision Points IsCompoundColored [label="Is this compound solution\ncolored at assay concentration?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PreRead [label="Run Absorbance Scan\nof this compound", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; OrthogonalAssay [label="Run Non-Fluorescent\nOrthogonal Assay", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Outcomes & Actions IFE_Suspected [label="Inner Filter Effect (IFE)\nSuspected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quenching_Suspected [label="Fluorescence Quenching\nSuspected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; True_Hit [label="Potential True Hit:\nProceed with Dose-Response", fillcolor="#34A853", fontcolor="#FFFFFF"]; False_Positive [label="Assay Artifact:\nInterference Confirmed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitigate [label="Mitigation Strategies:\n- Lower Compound Conc.\n- Use Red-Shifted Dye\n- Change Assay Format", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Start -> IsCompoundColored; IsCompoundColored -> IFE_Suspected [label=" Yes "]; IsCompoundColored -> PreRead [label=" No "];
PreRead -> IFE_Suspected [label=" Absorbance overlaps\nw/ Ex or Em wavelengths "]; PreRead -> Quenching_Suspected [label=" No significant\noverlap "];
IFE_Suspected -> Mitigate; Quenching_Suspected -> Mitigate;
Mitigate -> OrthogonalAssay; OrthogonalAssay -> True_Hit [label=" Activity Confirmed "]; OrthogonalAssay -> False_Positive [label=" No Activity "]; } Troubleshooting Signal Loss
-
Assess the Inner Filter Effect (IFE):
-
Protocol: Use a spectrophotometer to measure the absorbance spectrum of this compound at your final assay concentration across a wavelength range that includes your assay's excitation and emission wavelengths.
-
Interpretation: Significant absorbance at either of these wavelengths strongly suggests IFE is contributing to the signal loss.[3]
-
-
Distinguish Quenching from True Inhibition:
-
Protocol 1 (Counter-Screen): Run your assay in the absence of a key biological component (e.g., the enzyme or coupling reagent). Add your fluorophore and this compound. If the signal still decreases, the effect is due to quenching and is independent of the biological activity you aim to measure.
-
Protocol 2 (Orthogonal Assay): This is the gold standard. Validate your findings using a different detection method that is not based on fluorescence, such as an absorbance-based assay, a luminescence assay, or a label-free technology like surface plasmon resonance (SPR).[6] If this compound shows activity in the orthogonal assay, it is a "true" hit. If not, the original result was an artifact.
-
Q3: How can I proactively design my assay to avoid interference from compounds like this compound?
Answer: Proactive assay design is the most efficient way to generate reliable data. The key is to separate the spectral properties of your assay from those of potentially interfering compounds.
Key Strategies & Best Practices:
-
"Red-Shift" Your Assay: This is the most effective strategy.
-
Principle: Most interfering library compounds, including many tricyclic structures, tend to autofluoresce in the blue-to-green spectrum (approx. 350-550 nm).[9] By choosing fluorophores that are excited and emit light at longer wavelengths (red or far-red, >600 nm), you can often shift your detection window away from the compound's interference range.[7][10]
-
Action: Whenever possible, select red-shifted dyes like Cy5, Alexa Fluor 647, or similar alternatives over traditional blue/green dyes like fluorescein or coumarin.[10][11]
-
-
Optimize Fluorophore and Compound Concentrations:
-
Principle: The ratio of the interfering compound to the fluorophore is critical. Assay interference is more pronounced when screening high concentrations of test compounds against low concentrations of a fluorescent probe.[11][12]
-
Action:
-
Use the lowest possible concentration of this compound that is relevant to its therapeutic or experimental window.
-
Use the highest possible concentration of your fluorescent probe that maintains a good assay window (signal-to-background). This can help overcome the interference.[11]
-
-
-
Incorporate Control Reads:
-
Principle: A pre-read of the assay plate after compound addition but before adding the fluorescent reagents can identify autofluorescent compounds upfront.
-
Action: Implement a "pre-read" step in your HTS protocol. Any well showing a high signal at this stage can be flagged as containing an autofluorescent compound.
-
Summary of Interference Mechanisms & Mitigation
| Interference Type | Mechanism | Primary Indicator | Mitigation Strategy |
| Autofluorescence | Compound emits light, adding to the assay signal. | False positive (increased signal). | Pre-read plate; use red-shifted fluorophores.[7][10] |
| Fluorescence Quenching | Compound de-excites the fluorophore non-radiatively. | False negative (decreased signal). | Run counter-screens; decrease compound concentration.[3][7] |
| Inner Filter Effect (IFE) | Compound absorbs excitation or emission light. | False negative (decreased signal). | Measure compound absorbance; use lower compound concentrations.[3][4] |
Detailed Experimental Protocols
Protocol 1: Characterizing Compound Autofluorescence
-
Plate Preparation: In a 96- or 384-well black, clear-bottom plate, add your standard assay buffer to all wells.
-
Compound Addition: Add this compound to a set of wells at the highest concentration used in your primary assay. Include buffer-only wells as your negative control.
-
Incubation: Incubate the plate under the same conditions (time, temperature) as your primary assay.
-
Fluorescence Reading: Read the plate on your plate reader using the exact same excitation/emission wavelengths, gain, and cutoff settings as your primary assay.
-
Data Analysis: Subtract the average fluorescence of the buffer-only wells from the this compound-containing wells. A resulting signal that is significantly above background confirms autofluorescence.
Protocol 2: Validating Hits with a Non-Fluorescent Orthogonal Assay
This protocol is conceptual, as the specific orthogonal assay depends on your biological target (e.g., an enzyme).
-
Assay Selection: Choose an assay for your target that relies on a different detection modality. For example, if your primary screen is a fluorescence polarization kinase assay, an excellent orthogonal assay would be a luminescence-based one (e.g., ADP-Glo™) that measures ATP consumption.
-
Dose-Response: Test this compound in a full dose-response curve in both the primary fluorescent assay and the orthogonal luminescence assay.
-
Data Comparison:
-
If this compound shows a similar dose-dependent inhibition curve in both assays, it is a confirmed, "true" hit.
-
If this compound is active in the fluorescent assay but inactive in the luminescence assay, its activity in the primary screen is an artifact of interference.
-
By systematically applying these troubleshooting principles and protocols, you can confidently identify, characterize, and mitigate interference caused by this compound, ensuring the integrity and reliability of your experimental data.
References
- Burrell, M., et al. (2010). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Journal of Biomolecular Screening.
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual. National Institutes of Health. Available at: [Link]
-
Thorne, N., Auld, D.S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Available at: [Link]
-
Turek-Etienne, T. C., et al. (2003). Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase. Journal of Biomolecular Screening. Available at: [Link]
-
PubChem. Dosulepin Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Biomolecular Screening. Available at: [Link]
-
Dasgupta, A., & Spies, J. (2007). False-positive serum tricyclic antidepressant concentrations using fluorescence polarization immunoassay due to the presence of hydroxyzine and cetirizine. Therapeutic Drug Monitoring. Available at: [Link]
Sources
- 1. Dosulepin - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Reactivity of Olanzapine and Tricyclic Antidepressants on the Protective Effects of Trolox on Lipid Peroxidation Evaluated Using Fluorescence Anisotropy, Electron Paramagnetic Resonance Spectrometry, and Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 10. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Northiaden Solubility Solutions: A Technical Guide for In Vitro Assays
Welcome to the technical support center for Northiaden. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for overcoming the solubility challenges of this compound in in vitro assays. As a tricyclic antidepressant (TCA) and the primary active metabolite of dosulepin, this compound's basic amine structure dictates its physicochemical properties, particularly its pH-dependent solubility.[1][2] This guide will provide a logical, step-by-step approach to ensure reproducible and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
This compound, as a free base, is a weakly basic compound. Such compounds are characterized by low solubility in neutral and alkaline aqueous solutions.[3][4] The uncharged form, which predominates at higher pH, is more lipophilic and less soluble in water. To achieve dissolution, it is often necessary to either protonate the amine group by lowering the pH or use an organic solvent.
Q2: What is the most common initial approach to dissolving this compound?
The most prevalent and recommended starting point is to prepare a concentrated stock solution in an organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice.[5][6] This high-concentration stock can then be serially diluted into your aqueous assay buffer to the final desired concentration. This method is widely used for poorly soluble compounds in high-throughput screening and other in vitro assays.[7]
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
This phenomenon, often called "antisolvent precipitation," occurs when the compound's solubility limit in the final aqueous medium is exceeded as the highly solubilizing DMSO is diluted.[8] Here are several troubleshooting steps:
-
Reduce the Final Concentration: Attempt to use lower final concentrations of this compound in your assay.
-
Increase Co-solvent Percentage: You can try to increase the final percentage of DMSO in your assay medium. However, be mindful that high concentrations of DMSO (typically >0.5%) can be toxic to cells.[8][9]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent concentration.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a sonicator can help dissolve the compound. However, prolonged heating should be avoided to prevent degradation.
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO should be kept as low as possible. A general guideline is to keep the final concentration below 0.5%, with concentrations at or below 0.1% being ideal to avoid potential off-target effects on cellular functions.[8][9] It is crucial to include a vehicle control in all experiments, which consists of the cell culture medium with the same final concentration of DMSO used for the test compound.[8]
Troubleshooting Guide: Step-by-Step Protocols
Method 1: The Standard Approach - DMSO Stock Solution
This is the primary and most straightforward method for solubilizing this compound for most in vitro applications.
Protocol:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the required amount of this compound powder.
-
Add 100% anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing or brief sonication. This is your primary stock solution.
-
-
Storage of Stock Solution:
-
Aliquot the primary stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C. Most compounds in DMSO are stable for months at these temperatures when stored properly.[9]
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the primary stock solution.
-
Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in your assay does not exceed cytotoxic levels (ideally ≤ 0.1%).[8][9]
-
Causality Behind Experimental Choices:
-
Why DMSO? DMSO is a powerful, polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[5] Its miscibility with water makes it an excellent vehicle for introducing hydrophobic compounds into aqueous systems.[5]
-
Why a High-Concentration Stock? This minimizes the volume of organic solvent added to the final assay, thereby reducing the risk of solvent-induced artifacts or toxicity.
-
Why Aliquoting? Repeated freeze-thaw cycles can introduce moisture into the DMSO stock, which can cause the compound to precipitate over time.[10]
Diagram of the DMSO Stock Solution Workflow:
Caption: Workflow for preparing this compound solutions using DMSO.
Method 2: pH-Dependent Solubilization (Salt Formation)
For applications where even low concentrations of DMSO are undesirable, leveraging the basicity of this compound to form a soluble salt is an excellent alternative.
Protocol:
-
Prepare a Dilute Acidic Solution:
-
Prepare a sterile solution of 0.1 M hydrochloric acid (HCl) or another biocompatible acid.
-
-
Dissolve this compound:
-
Weigh the this compound powder and add it to the dilute acidic solution. The amine group will be protonated, forming the more soluble hydrochloride salt.
-
Gentle warming or vortexing can aid dissolution.
-
-
pH Adjustment and Dilution:
-
Once dissolved, you can adjust the pH of this acidic stock with a suitable buffer if required for your specific assay, being careful not to raise the pH to a point where the free base precipitates.
-
Further dilute this acidic stock into your final assay medium. The buffering capacity of the medium should prevent significant pH shifts.
-
Causality Behind Experimental Choices:
-
Why an Acidic Solution? By protonating the basic amine group of this compound, you form a salt which is significantly more water-soluble than the free base.[3][4] This is a common strategy for formulating basic drugs.[11][12]
-
Why HCl? Hydrochloric acid is a common choice for forming hydrochloride salts, which are widely used in pharmaceutical preparations.[13]
Decision Tree for Choosing a Solubilization Method:
Caption: Decision-making for this compound solubilization.
Advanced Troubleshooting: Alternative Solubilization Strategies
If the standard methods are not suitable or effective for your specific application, consider these advanced strategies.
Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[14][15]
Protocol for Beta-Cyclodextrin Complexation:
-
Prepare a Cyclodextrin Solution:
-
Prepare a solution of beta-cyclodextrin or a more soluble derivative like hydroxypropyl-beta-cyclodextrin in your aqueous buffer. The concentration will need to be optimized for your specific needs.
-
-
Complex Formation:
-
Add this compound powder to the cyclodextrin solution.
-
Stir or sonicate the mixture for an extended period (several hours to overnight) at room temperature or with gentle heating to facilitate the formation of the inclusion complex.
-
-
Filtration:
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate contains the soluble this compound-cyclodextrin complex.
-
Causality Behind Experimental Choices:
-
Why Cyclodextrins? The hydrophobic this compound molecule can be encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be water-soluble.[16]
Use of Co-solvents
In some cases, a mixture of solvents can be used to maintain solubility upon dilution.
Recommended Co-solvents and Concentrations:
| Co-solvent | Typical Final Concentration in Assay | Notes |
| Ethanol | < 1% | Can be a good alternative to DMSO, but also has potential for cellular effects. |
| Polyethylene Glycol (PEG) | < 1% (e.g., PEG400) | A less common but effective co-solvent for some compounds. |
| Glycerol | < 1% | Can help to stabilize solutions and prevent precipitation. |
Important Considerations:
-
Vehicle Controls: Always include a vehicle control with the same concentration of the co-solvent(s) in your experiments.
This guide provides a comprehensive framework for addressing the solubility challenges of this compound. By understanding the chemical principles behind its solubility and systematically applying these methods, you can achieve reliable and reproducible results in your in vitro assays.
References
-
Taylor & Francis Online. (n.d.). Full article: Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. Retrieved January 12, 2026, from [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved January 12, 2026, from [Link]
-
World Pharma Today. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved January 12, 2026, from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 12, 2026, from [Link]
-
BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved January 12, 2026, from [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved January 12, 2026, from [Link]
-
PubMed. (2023, April 16). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Dothiepin. Retrieved January 12, 2026, from [Link]
-
ADMET & DMPK. (2017, December 24). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Tricyclic antidepressant. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2017, December). Solubility-pH profiles of a free base and its salt: Sibutramine as a case study. Retrieved January 12, 2026, from [Link]
-
LITFL. (2021, March 10). Pharm 101: Tricyclic Antidepressants. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2023, May 12). How to dissolve poorly insoluble drug into water with cyclodextrin? Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2001, November). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). How to extract/release a drug compound from beta cyclodextrin inclusion complex? Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Dosulepin. Retrieved January 12, 2026, from [Link]
-
University of Huddersfield Repository. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Retrieved January 12, 2026, from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2017, September 22). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. Retrieved January 12, 2026, from [Link]
-
ACS Publications. (2023, September 9). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved January 12, 2026, from [Link]
-
Digital Commons @ USF. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved January 12, 2026, from [Link]
-
Warde Medical Laboratory. (n.d.). TRICYCLIC ANTIDEPRESSANT PANEL, QUANTITATIVE. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). Quantification of tricyclic antidepressants using UPLC-MS/MS. Retrieved January 12, 2026, from [Link]
-
OpenWetWare. (n.d.). By compound. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). Purification and Properties of the Tightly Bound Reduced Nicotinamide Adenine Dinucleotide Phosphate-Adrenodoxin Reductase of Bovine Adrenocortical Mitochondria. Retrieved January 12, 2026, from [Link]
-
Scribd. (n.d.). Solubility Data of DMSO. Retrieved January 12, 2026, from [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved January 12, 2026, from [Link]
-
PubMed. (1972, December 22). Stability and dissociation of the DNA complexes with distamycin A and Netropsin in the presence of organic solvents, urea and high salt concentration. Retrieved January 12, 2026, from [Link]
-
Nature. (2024, December 6). DMSO might impact ligand binding, capsid stability, and RNA interaction in viral preparations. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2016, March 21). Does anybody know the stability of denopamine in DMSO? Retrieved January 12, 2026, from [Link]
Sources
- 1. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 2. Dosulepin - Wikipedia [en.wikipedia.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ziath.com [ziath.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 14. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 15. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Mechanistic Profiles of Nortriptyline and Other Tricyclic Antidepressants
In the landscape of antidepressant pharmacology, a nuanced understanding of a drug's mechanism of action is paramount for both clinical application and future drug development. This guide provides an in-depth, comparative analysis of the molecular and cellular mechanisms of nortriptyline, a prominent secondary amine tricyclic antidepressant (TCA). While marketed under various brand names, the active pharmaceutical ingredient, nortriptyline, possesses a consistent pharmacological profile. This guide will, therefore, focus on the core pharmacology of nortriptyline and contrast it with other relevant antidepressant classes, providing the experimental context for these characterizations.
Nortriptyline: A Deep Dive into its Primary and Secondary Mechanisms of Action
Nortriptyline, the active metabolite of amitriptyline, exerts its therapeutic effects primarily through the potent inhibition of norepinephrine and, to a lesser extent, serotonin reuptake from the synaptic cleft. This inhibition leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.
Primary Mechanism: Neurotransmitter Reuptake Inhibition
The primary therapeutic action of nortriptyline is its ability to block the norepinephrine transporter (NET) and the serotonin transporter (SERT). By binding to these transporter proteins, nortriptyline prevents the re-uptake of norepinephrine and serotonin from the synaptic cleft back into the presynaptic neuron. This leads to a prolonged presence of these neurotransmitters in the synapse, allowing them to bind to and activate postsynaptic receptors for a longer duration.
Nortriptyline exhibits a greater selectivity for the norepinephrine transporter over the serotonin transporter. This characteristic distinguishes it from other TCAs and contributes to its specific clinical profile.
Secondary Mechanisms: Receptor Antagonism
Beyond its primary effects on neurotransmitter reuptake, nortriptyline also interacts with a variety of other receptors, which contributes to both its therapeutic effects and its side-effect profile. These include:
-
Muscarinic Acetylcholine Receptors: Nortriptyline is an antagonist at muscarinic M1 receptors, which can lead to anticholinergic side effects such as dry mouth, blurred vision, and constipation.
-
Histamine H1 Receptors: Its antagonism of H1 receptors is responsible for its sedative effects.
-
Alpha-1 Adrenergic Receptors: Blockade of these receptors can cause orthostatic hypotension (a drop in blood pressure upon standing).
The following diagram illustrates the synaptic mechanism of action of nortriptyline:
Caption: Synaptic mechanism of nortriptyline, inhibiting NET and SERT.
Comparative Analysis with Other Antidepressant Classes
To fully appreciate the mechanistic nuances of nortriptyline, it is instructive to compare it with other major classes of antidepressants.
| Antidepressant Class | Primary Mechanism of Action | Receptor Antagonism Profile |
| Tricyclic Antidepressants (TCAs) - Nortriptyline | Inhibition of norepinephrine and serotonin reuptake (NET > SERT) | High (Muscarinic, Histaminic, Adrenergic) |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Selective inhibition of serotonin reuptake | Low to negligible |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Inhibition of both serotonin and norepinephrine reuptake | Low to negligible |
| Monoamine Oxidase Inhibitors (MAOIs) | Inhibition of the enzyme monoamine oxidase, preventing the breakdown of neurotransmitters | Varies by agent |
Experimental Validation of Mechanism of Action
The pharmacological profile of nortriptyline and other antidepressants is elucidated through a series of in vitro and in vivo experiments.
Radioligand Binding Assays
These assays are crucial for determining the affinity of a drug for various receptors and transporters. The principle involves competing a radiolabeled ligand with the unlabeled drug of interest for binding to a specific target. The concentration of the drug that inhibits 50% of the specific binding of the radioligand is known as the IC50, from which the equilibrium dissociation constant (Ki) can be calculated.
Experimental Protocol: Radioligand Binding Assay
-
Tissue Preparation: Homogenize brain tissue or cells expressing the target receptor/transporter.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]nisoxetine for NET) and varying concentrations of the test compound (nortriptyline).
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filter-bound complex using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 and subsequently the Ki.
Neurotransmitter Reuptake Assays
These functional assays directly measure the ability of a drug to inhibit the uptake of neurotransmitters into synaptosomes or cells expressing the relevant transporters.
Experimental Protocol: Neurotransmitter Reuptake Assay
-
Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from specific brain regions.
-
Pre-incubation: Pre-incubate the synaptosomes with various concentrations of the test drug (nortriptyline).
-
Uptake Initiation: Add a radiolabeled neurotransmitter (e.g., [3H]norepinephrine).
-
Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity accumulated within the synaptosomes.
-
Data Analysis: Determine the concentration of the drug that inhibits 50% of the neurotransmitter uptake (IC50).
The following diagram illustrates the workflow of a neurotransmitter reuptake assay:
Caption: Workflow for a neurotransmitter reuptake assay.
Quantitative Comparison of Binding Affinities and Reuptake Inhibition
The following table summarizes the binding affinities (Ki, in nM) and reuptake inhibition constants (IC50, in nM) for nortriptyline and other selected antidepressants. Lower values indicate higher potency.
| Compound | NET Ki (nM) | SERT Ki (nM) | M1 Ki (nM) | H1 Ki (nM) | α1 Ki (nM) |
| Nortriptyline | 1.8 | 36 | 13 | 3.2 | 26 |
| Amitriptyline | 20 | 19 | 1.1 | 0.9 | 16 |
| Fluoxetine (SSRI) | 130 | 0.8 | >1000 | >1000 | >1000 |
| Venlafaxine (SNRI) | 2480 | 30 | >10000 | >10000 | >10000 |
Data compiled from various pharmacological databases and research articles.
Conclusion
Nortriptyline's mechanism of action is characterized by a potent inhibition of the norepinephrine transporter and a moderate inhibition of the serotonin transporter, coupled with significant antagonism at muscarinic, histaminic, and adrenergic receptors. This multifaceted pharmacological profile, elucidated through rigorous experimental methodologies such as radioligand binding and neurotransmitter reuptake assays, distinguishes it from more selective agents like SSRIs and SNRIs. For researchers and drug development professionals, a thorough understanding of these mechanistic details is essential for the rational design of novel therapeutics with improved efficacy and tolerability.
References
-
Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology, 151(6), 737–748. [Link]
-
Richelson, E. (2001). Pharmacology of antidepressants. Mayo Clinic Proceedings, 76(5), 511-527. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4543, Nortriptyline. [Link]
- Brunton, L. L., Hilal-Dandan, R., & Knollmann, B. C. (Eds.). (2018). Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.).
A Comparative Analysis of Nortriptyline and Desipramine for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of two prominent second-generation tricyclic antidepressants (TCAs), nortriptyline and desipramine. As active metabolites of amitriptyline and imipramine, respectively, these secondary amines exhibit distinct pharmacological profiles that warrant a detailed examination for researchers, scientists, and professionals engaged in drug development.[1] This document moves beyond a cursory overview to explore the nuanced differences in their mechanisms of action, pharmacokinetic properties, clinical efficacy, and safety profiles, supported by experimental data and protocols.
Introduction: A Tale of Two Metabolites
Nortriptyline and desipramine represent a refinement in the TCA class, generally offering improved tolerability over their tertiary amine precursors.[2] Both are utilized in the management of major depressive disorder, and have found off-label applications in conditions such as neuropathic pain.[2][3] Nortriptyline is the primary active metabolite of amitriptyline, while desipramine is the active metabolite of imipramine.[1] This metabolic relationship is a cornerstone of their pharmacology and a key differentiator in their clinical application.
Pharmacodynamics: A Tale of Affinity and Selectivity
The therapeutic and adverse effects of nortriptyline and desipramine are dictated by their interactions with a spectrum of neurotransmitter transporters and receptors. Both drugs primarily function by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin, thereby increasing the synaptic availability of these neurotransmitters.[3]
However, their affinity for the norepinephrine transporter (NET) versus the serotonin transporter (SERT) differs, with desipramine being one of the most potent and selective NET inhibitors among the TCAs.[1] This selectivity has implications for their therapeutic actions and side-effect profiles. Beyond their primary targets, their affinities for histaminic, muscarinic, and adrenergic receptors are crucial determinants of their tolerability.
Below is a summary of their binding affinities (Ki, nM) for key molecular targets. Lower Ki values indicate higher binding affinity.
| Target | Nortriptyline (Ki, nM) | Desipramine (Ki, nM) |
| Transporters | ||
| Norepinephrine Transporter (NET) | 1.8 - 4.4 | 0.3 - 8.6 |
| Serotonin Transporter (SERT) | 15 - 18 | 22 - 180 |
| Dopamine Transporter (DAT) | 1,140 | >10,000 |
| Receptors | ||
| Histamine H1 | 5.0 - 41 | 24 |
| Muscarinic M1 | 294 | 8,000 |
| Alpha-1 Adrenergic | 8.5 | 32 |
| Alpha-2 Adrenergic | 148 | 537 |
Data compiled from various sources.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Comparative Mechanism of Action of Nortriptyline and Desipramine."
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profiles of nortriptyline and desipramine exhibit considerable inter-individual variability, largely influenced by genetic polymorphisms of metabolic enzymes, particularly Cytochrome P450 2D6 (CYP2D6).
| Parameter | Nortriptyline | Desipramine |
| Bioavailability | 45-85% (Oral)[4] | ~40% (Oral)[4] |
| Protein Binding | 92%[5] | 73-92%[4] |
| Half-life | 18-28 hours[5] | 22 hours |
| Metabolism | Primarily hepatic via CYP2D6[5] | Primarily hepatic via CYP2D6[4] |
| Excretion | Primarily renal | Primarily renal |
Nortriptyline undergoes extensive first-pass metabolism.[6] One study found its relative oral bioavailability to be 66% when compared to intramuscular administration.[7] Similarly, desipramine is subject to significant first-pass metabolism. Both are widely distributed in tissues.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Generalized Pharmacokinetic Pathway for Nortriptyline and Desipramine."
Clinical Efficacy and Safety: A Head-to-Head Comparison
While both nortriptyline and desipramine are effective antidepressants, their clinical utility is often weighed against their side-effect profiles. Nortriptyline is generally considered to have a better tolerability profile among the TCAs.[8]
Efficacy in Neuropathic Pain
A comparative effectiveness study on cryptogenic sensory polyneuropathy provided valuable insights. In this trial, nortriptyline demonstrated the highest efficacy rate and the second-lowest discontinuation rate, giving it the best overall utility among the four drugs tested.
| Medication | Efficacious Percentage (≥50% pain reduction) | Quit Rate (due to adverse effects) |
| Nortriptyline | 25% | 38% |
| Duloxetine | 23% | 37% |
| Pregabalin | 15% | Not specified |
| Mexiletine | Not specified | 58% |
Adverse Effect Profile
The adverse effects of TCAs are largely predictable from their receptor binding profiles. Anticholinergic effects (dry mouth, constipation, blurred vision), antihistaminic effects (sedation, weight gain), and alpha-1 adrenergic blockade (orthostatic hypotension) are common.
One systematic review and meta-analysis on the use of antidepressants for chronic pain found that the risk for withdrawal due to adverse effects was highest with desipramine.[1] Another review noted that while both drugs can cause side effects like dry mouth and dizziness, desipramine is more likely to be associated with weight gain.[8]
Experimental Protocol: Radioligand Binding Assay for the Norepinephrine Transporter (NET)
To quantitatively assess the binding affinity of compounds like nortriptyline and desipramine for their primary target, the norepinephrine transporter, a competitive radioligand binding assay is a standard and robust method.
Principle
This assay measures the ability of a test compound to displace a specific radioligand (e.g., [³H]nisoxetine) from the norepinephrine transporter in a preparation of cell membranes expressing the transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.[5]
Step-by-Step Methodology
-
Membrane Preparation:
-
Thaw frozen cell membranes expressing the human norepinephrine transporter (hNET) on ice.
-
Homogenize the membranes in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Dilute the membranes in the assay buffer to a final concentration of 20-50 µg of protein per well.
-
-
Assay Setup (in a 96-well microplate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]nisoxetine (at a concentration near its Kd, e.g., 1-3 nM), and 100 µL of the diluted membrane suspension.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of a known NET inhibitor (e.g., 10 µM Desipramine), 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.[5]
-
Competitive Binding: Add 50 µL of varying concentrations of the test compound (e.g., Nortriptyline or Desipramine), 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[5]
-
-
Filtration:
-
Pre-soak a glass fiber filter mat with a solution like 0.5% polyethyleneimine to reduce non-specific binding.[5]
-
Rapidly filter the contents of each well through the filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Dry the filter mat and add a scintillation cocktail to each filter.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Workflow for a Radioligand Binding Assay for NET."
Conclusion
Nortriptyline and desipramine, while both effective tricyclic antidepressants, exhibit a distinct pharmacological dichotomy. Desipramine's high potency and selectivity for the norepinephrine transporter may be advantageous in certain clinical scenarios. However, this is often counterbalanced by a less favorable side-effect profile, leading to higher discontinuation rates in some patient populations.
Nortriptyline, with its more balanced, albeit less potent, action on norepinephrine and serotonin transporters and a generally better tolerability profile, often presents a more favorable risk-benefit ratio, particularly in the treatment of neuropathic pain. For researchers and drug development professionals, understanding these nuanced differences is paramount for the rational design of novel therapeutics and the informed selection of existing agents for specific clinical applications.
References
-
Nortriptyline (Pamelor) | Davis's Drug Guide. Nursing Central. [Link]
-
Nortriptyline - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
-
Desipramine, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug–drug interaction trials. PMC. [Link]
-
First Pass Hydroxylation of Nortriptyline: Concentrations of Parent Drug and Major Metabolites in Plasma. PubMed. [Link]
-
PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrNORTRIPTYLINE Nortriptyline Hydrochloride Capsules. JAMP Pharma Corporation. [Link]
-
Desipramine vs Nortriptyline Comparison. Drugs.com. [Link]
-
A comparative investigation of desipramine and nortriptyline in the treatment of depression. The British Journal of Psychiatry. [Link]
-
Tricyclic antidepressant. Wikipedia. [Link]
-
Pamelor vs. Desipramine for Depression: Important Differences and Potential Risks. GoodRx. [Link]
-
A comparative trial of desipramine and nortriptyline in depression. The British Journal of Psychiatry. [Link]
-
Quantitative analysis of nortriptyline's analgesic properties: a comparative systematic review and meta-analysis. BMJ Open. [Link]
-
Antidepressants have different adverse effect profiles when used for chronic pain. The Pharmaceutical Journal. [Link]
-
Desipramine and nortriptyline in mental depression. PubMed. [Link]
-
The effects of desipramine (Des) and nortriptyline (Nor) in the mouse... ResearchGate. [Link]
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 3. Nortriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nortriptyline | C19H21N | CID 4543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nortriptyline (Pamelor) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. First pass hydroxylation of nortriptyline: concentrations of parent drug and major metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pamelor vs. Desipramine for Depression: Important Differences and Potential Risks. [goodrx.com]
A Comparative Guide to the In Vivo Validation of Northiaden's Antidepressant Effects
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute in vivo studies to validate the antidepressant potential of Northiaden. We will move beyond a simple recitation of protocols to explore the causal reasoning behind experimental choices, ensuring a robust, self-validating study design. This document emphasizes scientific integrity and provides actionable insights grounded in established pharmacological principles.
Introduction: Understanding this compound and the Validation Imperative
This compound, the primary active metabolite of the tricyclic antidepressant (TCA) dosulepin (also known as dothiepin), represents a key area of investigation for novel antidepressant therapies.[1][2] Like its parent compound, this compound's mechanism of action is rooted in the inhibition of monoamine reuptake.[3] Specifically, it functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), with studies indicating it is a more potent inhibitor of norepinephrine uptake than dosulepin itself.[4] This pharmacological profile places it in a class of compounds with well-established antidepressant efficacy.
However, preclinical validation in living organisms (in vivo) is a critical step to bridge the gap between molecular action and therapeutic potential. The objective of in vivo testing is not merely to see if a compound works, but to understand how it compares to existing standards and to characterize its behavioral signature. This guide will focus on the Forced Swim Test (FST), a widely used and validated model for the initial screening of antidepressant efficacy.[5][6]
The Experimental Cornerstone: The Forced Swim Test (FST)
The FST is an acute behavioral despair model used to assess antidepressant activity in rodents.[7][8] Animals are placed in an inescapable cylinder of water; after initial escape-oriented behaviors, they adopt an immobile posture, which is interpreted as a state of behavioral despair.[9][10] Clinically effective antidepressants reliably reduce this immobility time, suggesting they promote active coping strategies.[11]
Why the FST is a suitable initial model:
-
High Predictive Validity: The test is highly sensitive to a broad range of clinically effective antidepressant drugs, making it an excellent screening tool.[12]
-
Efficiency: It is a relatively rapid test compared to chronic stress models, allowing for higher throughput evaluation of novel compounds.[6]
-
Mechanistic Insights: Beyond just measuring immobility, scoring distinct active behaviors—swimming and climbing—can provide clues about the underlying neurochemical pathways. For instance, selective serotonin reuptake inhibitors (SSRIs) like fluoxetine typically increase swimming, whereas norepinephrine reuptake inhibitors often increase climbing.[13] Given this compound's potent effect on norepinephrine, we can hypothesize a specific behavioral signature.
Designing a Self-Validating Study
To ensure the trustworthiness of our findings, the experiment must be designed as a self-validating system. This is achieved through the inclusion of appropriate control groups, randomization, and blinded analysis.
Experimental Groups:
-
Vehicle Control: This group receives the delivery vehicle (e.g., saline, distilled water with a solubilizing agent) without the active compound. It establishes the baseline level of immobility and serves as the negative control against which all other groups are compared.
-
Positive Control (Imipramine): Imipramine is a classic TCA with a well-documented, robust effect in the FST, where it significantly reduces immobility.[14][15] Including this group is non-negotiable; if the positive control does not produce the expected effect, the entire experiment is considered invalid, as it indicates a problem with the protocol, animal strain, or environmental conditions.
-
Test Compound (this compound): Multiple doses of this compound should be evaluated to establish a dose-response relationship. This is crucial for identifying the therapeutically relevant dose range and potential toxicity.
Detailed Experimental Protocol: The Rat Forced Swim Test
This protocol is adapted from established methodologies and optimized for clarity and reproducibility.[16][17]
4.1. Animals and Housing
-
Species: Male Sprague-Dawley rats (250-300g). Male rats are often used to avoid the influence of the estrous cycle on behavioral outcomes.[18]
-
Housing: House animals in groups of 2-3 per cage under a standard 12h/12h light/dark cycle with ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before any experimental manipulation. Handle the rats daily for 3-5 minutes during this period to reduce stress-induced artifacts.
4.2. Apparatus
-
A transparent Plexiglas cylinder (40 cm height x 20 cm diameter).
-
Fill the cylinder with water (24-25°C) to a depth of 30 cm. This depth is critical to prevent the rat from supporting itself by touching the bottom with its tail or feet.[17]
-
A video camera positioned to record the session for later scoring.
4.3. Experimental Procedure
Day 1: Pre-Test Session (Habituation)
-
Administer the vehicle, Imipramine (e.g., 15-20 mg/kg), or this compound (e.g., 5, 10, 20 mg/kg) via intraperitoneal (i.p.) injection. The classic FST protocol often involves drug administration before the Day 2 test session, but administering it before both sessions can also be informative.[14]
-
60 minutes post-injection, gently place each rat into the water-filled cylinder for a 15-minute pre-swim session.
-
After 15 minutes, remove the rat, gently dry it with a towel, and place it in a heated holding cage for a few minutes before returning it to its home cage.
-
Clean the cylinder and change the water between animals.
Day 2: Test Session
-
Administer the same drug/vehicle combination to each rat as on Day 1.
-
60 minutes post-injection, place the rat back into the cylinder for a 5-minute test session.
-
Record the entire 5-minute session for subsequent analysis.
-
After the session, remove, dry, and return the animal to its home cage.
4.4. Behavioral Scoring
-
A trained observer, blind to the experimental groups, should score the videos.
-
The 5-minute test is typically divided into 5-second intervals. The predominant behavior in each interval is recorded.
-
Immobility: The rat is judged to be immobile when it remains floating passively, making only small movements necessary to keep its head above water.[8]
-
Swimming: The rat is making active swimming motions, moving around the cylinder.
-
Climbing: The rat is making active movements with its forepaws in and out of the water, usually directed against the cylinder wall.
Data Presentation and Comparative Analysis
The primary outcome is a reduction in immobility time. A compound is considered to have an antidepressant-like profile if it significantly decreases immobility without a corresponding increase in general locomotor activity (which should be checked in a separate test like the Open Field Test to rule out false positives).
Table 1: Representative Comparative Data from the Forced Swim Test
| Group | Dose (mg/kg) | n | Immobility Time (s) (Mean ± SD) | Swimming Time (s) (Mean ± SD) | Climbing Time (s) (Mean ± SD) |
| Vehicle | - | 10 | 185 ± 25 | 90 ± 20 | 25 ± 10 |
| Imipramine | 20 | 10 | 95 ± 20 | 85 ± 18 | 120 ± 22 |
| This compound | 5 | 10 | 150 ± 22 | 95 ± 19 | 55 ± 15 |
| This compound | 10 | 10 | 110 ± 18 | 92 ± 21 | 98 ± 20 |
| This compound | 20 | 10 | 98 ± 21 | 88 ± 19 | 114 ± 24 |
| *p < 0.05 compared to Vehicle control (One-way ANOVA with post-hoc test). |
Interpretation of Expected Results:
-
Vehicle: Establishes the baseline immobility time.
-
Imipramine: As the positive control, it significantly reduces immobility time, validating the assay. The increase in climbing time is characteristic of noradrenergic compounds.[13]
-
This compound: We predict a dose-dependent decrease in immobility. Crucially, given its potent norepinephrine reuptake inhibition, we expect a significant increase in climbing behavior , similar to imipramine. This would provide strong evidence for its predicted mechanism of action. The lack of significant change in swimming time would further differentiate it from SSRI-type compounds.
Visualization of Experimental Workflow
A clear workflow is essential for planning and execution. The following diagram outlines the key stages of the validation process.
Caption: Workflow for in vivo validation of this compound using the FST.
Conclusion and Future Directions
Successfully demonstrating a dose-dependent reduction in immobility in the Forced Swim Test, particularly with a behavioral signature (increased climbing) that aligns with its known pharmacology, would provide strong initial evidence for this compound's antidepressant potential. This comparative approach, benchmarked against a validated standard like imipramine, ensures the data is robust and interpretable.
Positive results from this screening model should be followed by validation in more etiologically relevant models, such as the chronic unpredictable mild stress (CUMS) model, which better mimics the long-term nature of depression and has high construct validity.[11] Further studies should also investigate potential side effects and the therapeutic window to build a comprehensive preclinical profile for this compound.
References
-
This compound - Wikipedia. Wikipedia. [Link]
-
Dosulepin | C19H21NS | CID 5284550. PubChem, National Institutes of Health. [Link]
-
The Tail Suspension Test. Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., Gould, T. D. Journal of Visualized Experiments, (59), e3769. [Link]
-
Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Kristiyani, A., Ikawati, Z., Gani, A. P., Sofro, Z. M. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]
-
Acute and chronic antidepressant drug treatment in the rat forced swimming test model of depression. De-Paris, F., et al. Progress in Neuro-psychopharmacology & Biological Psychiatry, 25(4), 867-80. [Link]
-
The Tail Suspension Test. Can, A., et al. Journal of Visualized Experiments, (59), e3769. [Link]
-
The immobility response in the forced swim test: paradoxical effect of imipramine. Abel, E. L., & Hannigan, J. H. European Journal of Pharmacology, 258(3), 261-4. [Link]
-
Imipramine administered before the first of two forced swim sessions results in reduced immobility in the second session 24 h later. Lino-de-Oliveira, C., et al. Behavioural Brain Research, 373, 112088. [Link]
-
Ethopharmacology of imipramine in the forced-swimming test: gender differences. Dalla, C., et al. Psychopharmacology, 167(2), 143-51. [Link]
-
Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment. Cryan, J. F., et al. Psychopharmacology, 182(3), 335-44. [Link]
-
The Novel Imipramine–Magnesium Complex Exerts Antidepressant-like Activity in Mice Subjected to the Forced Swim Test and the Tail Suspension Test. Sowa-Kucma, M., et al. Pharmaceuticals, 16(11), 1599. [Link]
-
Immobility of fluoxetine-treated animals in the forced swim test. ResearchGate. [Link]
-
Animal models of depression. Wikipedia. [Link]
-
Protective effect of imipramine in the forced swim test. ResearchGate. [Link]
-
Video: The Tail Suspension Test. JoVE (Journal of Visualized Experiments). [Link]
-
Tail Suspension Test To Assess Antidepressant Drug Treatment Efficacy. YouTube. [Link]
-
Using the rat forced swim test to assess antidepressant-like activity in rodents. Slattery, D. A., & Cryan, J. F. Nature Protocols, 7(6), 1009-1014. [Link]
-
The Mouse Forced Swim Test. Can, A., et al. Journal of Visualized Experiments, (59), e3638. [Link]
-
Assessment of the antidepressant activity of dothiepin and its metabolites by preclinical tests. Ghose, K., et al. Neuropharmacology, 21(10), 1011-7. [Link]
-
Effects of fluoxetine (20 mg/kg) in the modified forced swimming test in mice. ResearchGate. [Link]
-
The Forced Swim Test as a Model of Depressive-like Behavior. JoVE (Journal of Visualized Experiments). [Link]
-
Pipethiaden - Dosulepin. Grokipedia. [Link]
-
Forced Swim Test v.3. University of Notre Dame IACUC. [Link]
-
Animal Models of Depression: What Can They Teach Us about the Human Disease? Tsetsenis, T., et al. Biomedicines, 9(8), 859. [Link]
-
Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats. Kreir, M., et al. Behavioural Brain Research, 291, 238-46. [Link]
-
Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. Kowalczyk, P., et al. Journal of Clinical Medicine, 12(13), 4496. [Link]
-
Using the rat forced swim test to assess antidepressant-like activity in rodents. Slattery, D. A., & Cryan, J. F. Nature Protocols, 7(6), 1009-14. [Link]
-
Animal Models of Depression: Molecular Perspectives. Krishnan, V., & Nestler, E. J. Molecular Psychiatry, 13(12), 1211-1223. [Link]
-
Dosulepin - Wikipedia. Wikipedia. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dosulepin - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acute and chronic antidepressant drug treatment in the rat forced swimming test model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of depression - Wikipedia [en.wikipedia.org]
- 10. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imipramine administered before the first of two forced swim sessions results in reduced immobility in the second session 24 h later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. animal.research.wvu.edu [animal.research.wvu.edu]
- 18. Ethopharmacology of imipramine in the forced-swimming test: gender differences - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Forced Swim Test for Antidepressant Screening
A Senior Application Scientist's Field Guide to the Forced Swim Test: Protocol, Validation, and Emerging Alternatives
This guide provides an in-depth analysis of the Forced Swim Test (FST), a widely utilized preclinical model for assessing antidepressant efficacy. We will delve into the standardized protocol, its validation, and a critical comparison with alternative behavioral paradigms. This resource is intended for researchers, scientists, and drug development professionals seeking to understand and critically evaluate the use of the FST in their research.
Introduction: Understanding the Forced Swim Test and the "Northiaden" Clarification
The Forced Swim Test (FST), also known as the Porsolt test, is a behavioral assay in rodents designed to screen for potential antidepressant drugs.[1][2] The test is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually cease active escape behaviors and adopt an immobile posture, floating in the water.[1][3] This immobility is interpreted as a state of "behavioral despair," which can be reversed by antidepressant treatment.[2][4]
It is important to clarify a potential point of confusion regarding the term "this compound." Our comprehensive review of the scientific literature indicates that "this compound" is not a specific FST protocol. Instead, this compound is a principal active metabolite of the tricyclic antidepressant dosulepin (also known as dothiepin).[5][6] Therefore, this guide will focus on the widely accepted and standardized Porsolt Forced Swim Test protocol, which would be the method used to evaluate compounds like dosulepin and its metabolites.
The FST has been a cornerstone of antidepressant research for decades, contributing to the development of numerous clinically effective drugs.[1] However, the test is not without its significant scientific and ethical controversies, which this guide will also address.
The Porsolt Forced Swim Test: A Detailed Protocol
The successful implementation of the FST relies on a standardized protocol to ensure the reliability and reproducibility of the results.[7][8] The following is a detailed, step-by-step methodology for conducting the FST in both rats and mice.
Experimental Apparatus
-
Cylinders: Transparent Plexiglas or glass cylinders are used.
-
For rats: Typically 40 cm high and 20 cm in diameter.
-
For mice: Typically 25 cm high and 10-15 cm in diameter.[7]
-
-
Water: The cylinders are filled with water to a depth that prevents the animal from touching the bottom with its tail or hind limbs (approximately 30 cm for rats and 15 cm for mice).[7][9]
-
Water Temperature: The water temperature is crucial and should be maintained at 23-25°C to avoid inducing hypothermia, which would confound the behavioral results.[1][7]
Acclimation and Pre-Test Procedure
Animals should be brought to the testing room at least 60 minutes before the start of the experiment to acclimate to the new environment.[10] For rats, a two-session protocol is standard:
-
Pre-test Session (Day 1): Each rat is individually placed in the swim cylinder for a 15-minute session.[2]
-
Removal and Drying: After 15 minutes, the rat is removed, gently dried with a towel, and returned to its home cage. This initial session is designed to induce a baseline level of immobility for the subsequent test.
For mice, a single 6-minute test session is common, with the first 2 minutes often discarded from the analysis as a period of initial frantic activity.[7][10]
Test Session Procedure (24 hours after Pre-test for Rats)
-
Drug Administration: The test compound or vehicle is administered at a specified time before the test session (e.g., 30-60 minutes for acute administration).
-
Placement in Water: Each animal is gently placed into the cylinder.
-
Observation Period: The behavior of the animal is recorded for a 5-minute (for rats) or 6-minute (for mice) period.[2][7]
-
Behavioral Scoring: An observer, who should be blind to the experimental conditions, scores the following behaviors:
-
Immobility: The animal is considered immobile when it remains floating with only the minimal movements necessary to keep its head above water.
-
Swimming: The animal is making active swimming motions, moving around the cylinder.
-
Climbing: The animal is making active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
-
Post-Test Animal Care
Immediately after the test session, animals must be removed from the water, thoroughly dried, and placed in a clean, dry cage with a heat source (e.g., a heating pad under half the cage) until they are completely dry to prevent hypothermia.[10] They should be monitored until they resume normal behavior.
Experimental Workflow Diagram
Caption: Interrelationship of common behavioral models for depression.
Ethical Considerations and the Future of Antidepressant Screening
The use of animal models in depression research necessitates a strong commitment to the 3Rs: Replacement, Reduction, and Refinement . [4]The FST, in particular, has come under scrutiny for the significant distress it causes. [4][11]Researchers have a responsibility to consider and, where possible, implement less severe alternatives.
The future of antidepressant screening is likely to involve a move away from a sole reliance on behavioral models like the FST. Emerging strategies include the use of translational biomarkers and in vitro models to better predict clinical efficacy and reduce the reliance on animal testing.
Conclusion
The Forced Swim Test has historically been a valuable tool in the discovery of antidepressant medications. However, its scientific and ethical limitations are increasingly recognized. A thorough understanding of the FST protocol and its critical interpretation is essential for any researcher in the field of drug development. For a more robust and ethically sound approach to antidepressant screening, it is imperative to consider the FST as part of a broader battery of behavioral tests and to actively explore and validate alternative and emerging non-animal models. This multifaceted approach will ultimately enhance the translational relevance of preclinical depression research.
References
-
Assessment of the antidepressant activity of dothiepin and its metabolites by preclinical tests. PubMed. Available at: [Link]
-
Dosulepin. Wikipedia. Available at: [Link]
-
Factsheet on the forced swim test. Understanding Animal Research. Available at: [Link]
-
Behavioural despair test. Wikipedia. Available at: [Link]
-
Researchers rethink mouse forced swim test for antidepressants. WHYY. Available at: [Link]
-
Opinion: Ethical Challenges in Depression Research: The Tail Suspension Test, the Forced Swim Test, and Alternative Behavioral Models. National Institutes of Health. Available at: [Link]
-
Forced Swim Test v.3. University of Notre Dame. Available at: [Link]
-
A Reliable High-Throughput Screening Model for Antidepressant. MDPI. Available at: [Link]
-
Opinion: Ethical Challenges in Depression Research: The Tail Suspension Test, the Forced Swim Test, and Alternative Behavioral Models. ResearchGate. Available at: [Link]
-
The Rodent Forced Swim Test Measures Stress-Coping Strategy, Not Depression-like Behavior. National Institutes of Health. Available at: [Link]
-
Welfare and Scientific Limitations of the Forced Swim Test. PETA. Available at: [Link]
-
Factsheet on the forced swim test. Understanding Animal Research. (2020). Available at: [Link]
-
Time to Abolish the Forced Swim Test in Rats for Depression Research? MDPI. Available at: [Link]
-
Forced Swim Test (Behavioral Despair). Augusta University. Available at: [Link]
-
Innovative Drugs to Treat Depression: Did Animal Models Fail to Be Predictive or Did Clinical Trials Fail to Detect Effects? National Institutes of Health. Available at: [Link]
-
Statement on the forced swim test in rodent models. National Health and Medical Research Council. Available at: [Link]
-
The Mouse Forced Swim Test. National Institutes of Health. Available at: [Link]
-
The mouse forced swim test. Johns Hopkins University. Available at: [Link]
-
Using the rat forced swim test to assess antidepressant-like activity in rodents. ResearchGate. Available at: [Link]
-
The Forced Swim Test as a Model of Depressive-like Behavior. National Institutes of Health. Available at: [Link]
-
Factors influencing behavior in the forced swim test. National Institutes of Health. Available at: [Link]
-
Revisiting the validity of the mouse forced swim test: Systematic review and meta-analysis of the effects of prototypic antidepressants. PubMed. Available at: [Link]
-
The forced swim test has poor accuracy for identifying novel antidepressants. ResearchGate. Available at: [Link]
-
The forced swim test has poor accuracy for identifying novel antidepressants. PubMed. Available at: [Link]
Sources
- 1. The role of noradrenergic tone in the dorsal raphe nucleus of the mouse in the acute behavioral effects of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant-like effect of 7-nitroindazole in the forced swimming test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Swim Test (Behavioral Despair) [augusta.edu]
- 4. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the antidepressant activity of dothiepin and its metabolites by preclinical tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dosulepin - Wikipedia [en.wikipedia.org]
- 7. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 8. Determination of tricyclic antidepressants for ED analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models of depression in dopamine, serotonin, and norepinephrine transporter knockout mice: prominent effects of dopamine transporter deletions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsbio.com [atsbio.com]
- 11. Innovative Drugs to Treat Depression: Did Animal Models Fail to Be Predictive or Did Clinical Trials Fail to Detect Effects? - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Cross-Reactivity of Northiaden in Tricyclic Antidepressant (TCA) Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the cross-reactivity of Northiaden, the primary active metabolite of dothiepin, in immunoassays designed for the detection of tricyclic antidepressants (TCAs). Understanding this phenomenon is critical for the accurate interpretation of screening results in both clinical and research settings.
Section 1: The Foundation: TCA Immunoassays and the Cross-Reactivity Challenge
Tricyclic antidepressants (TCAs) are a class of medications historically used to treat depressive disorders.[1] Therapeutic drug monitoring (TDM) of TCAs is essential to ensure efficacy while avoiding toxicity. Immunoassays are frequently employed as a rapid screening method for TCA detection in biological samples like urine and serum due to their speed and ease of use.[2][3]
These assays typically operate on a competitive binding principle.[2][4][5][6] In this format, TCAs present in a sample compete with a labeled drug conjugate for a limited number of antibody binding sites.[2][5][6] The resulting signal is inversely proportional to the amount of drug in the sample.[5][6] However, a significant limitation of this method is the potential for cross-reactivity, where the antibodies bind to structurally related but distinct compounds, leading to inaccurate results.[7][8][9] this compound, a key metabolite of the TCA dothiepin, presents such a challenge.[10]
Section 2: The "Why": Molecular Basis of this compound's Cross-Reactivity
The specificity of an immunoassay is dictated by the precise interaction between the antibody's binding site and the target analyte. Cross-reactivity occurs when other compounds share sufficient structural similarity to the target drug to also be recognized and bound by the antibody.
This compound is the N-demethylated metabolite of dothiepin and is structurally very similar to other TCAs, particularly nortriptyline (the metabolite of amitriptyline).[10][11] The core three-ring structure is a common feature across most TCAs and is often the primary epitope recognized by the antibodies used in these screening assays.[1][12] This structural overlap is the fundamental reason for the observed cross-reactivity.
Below is a diagram illustrating the competitive immunoassay principle and how a structurally similar compound like this compound can interfere.
Caption: Workflow for Determining Immunoassay Cross-Reactivity.
Section 5: Implications and Best Practices
-
Risk of False Positives: The primary implication of this compound cross-reactivity is the potential for a false-positive TCA result in a patient prescribed dothiepin. A screening assay may indicate the presence of TCAs above the cutoff, but it cannot distinguish this compound from other TCAs like nortriptyline or amitriptyline. [2][13]* Inaccurate Semi-Quantitation: For semi-quantitative immunoassays, cross-reactivity can lead to an over- or under-estimation of the total TCA concentration, depending on the degree of cross-reactivity and the specific compounds present. [14]* Clinical and Research Context is Key: Always interpret immunoassay results in the context of the patient's or subject's known prescriptions. If a patient is taking dothiepin, a positive TCA screen is expected and should not be misinterpreted as non-compliance or use of a different, non-prescribed TCA.
Section 6: The Gold Standard: Confirmatory Analysis
Given the inherent limitations of immunoassays, any positive screening result that is unexpected or clinically significant should be confirmed by a more specific and sensitive method. [2][3] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the definitive identification and quantification of drugs and their metabolites. [3][15][16][17]This technique separates compounds based on their physicochemical properties before detecting them based on their unique mass-to-charge ratio, thereby eliminating the issue of antibody-based cross-reactivity and allowing for the precise measurement of this compound, nortriptyline, and other TCAs in the same sample. [15][18]
Section 7: Conclusion
The cross-reactivity of this compound in TCA immunoassays is a critical analytical variable that demands careful consideration. While immunoassays serve as valuable and efficient screening tools, their lack of perfect specificity means that positive results must be interpreted with caution, especially when the subject's medication profile includes dothiepin or other structurally similar compounds. For definitive and quantitative results, confirmation by a superior analytical method such as LC-MS/MS is imperative. Researchers and clinicians must be aware of these limitations to ensure accurate data interpretation and appropriate patient care.
References
- Competitive laboratory immunoassays for small molecules. a Principle of... - ResearchGate. (n.d.).
- TCA Rapid Test Cassette (Urine) Package Insert. (n.d.).
- Development of a Rapid MS-Based Screen of Tricyclic Antidepressants as an Alternative to Immunoassay Screening. (2016, November 1). LCGC International.
- Method validation of a tricyclic antidepressant drug panel in urine by UPLC-MS/MS. (n.d.).
- Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). National Institutes of Health.
- CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. (n.d.). Washington State Patrol.
- Types Of Immunoassay - And When To Use Them. (2022, October 3). Quanterix.
- General principle of immunoassay Theoretical basis and optimization of immunoassay.pptx. (n.d.).
- Immunoassay developed to detect small molecules. (2018, December 6). Drug Target Review.
- LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. (n.d.). University of Mississippi.
- High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum. (2024, September 24). National Institutes of Health.
- Retrospective Approach to Evaluate Interferences in Immunoassay. (n.d.). National Institutes of Health.
- CLSI ILA21 - Clinical Evaluation of Immunoassays. (2008, August 29).
- ILA30 | Immunoassay Interference by Endogenous Antibodies. (n.d.). CLSI.
- TCA Urine Test Kit. (n.d.).
- CLSI I/LA23-A - Assessing the Quality of Immunoassay Systems: Radioimmunoassays and Enzyme, Fluorescence, and Luminescence Immunoassays; Approved Guideline. (n.d.). ANSI Webstore.
- Evaluation of a colloidal metal immunoassay device for the detection of tricyclic antidepressants in urine. (n.d.). PubMed.
- ILA23 | Assessing the Quality of Immunoassay Systems: Radioimmunoassays and Enzyme, Fluorescence, and Luminescence Immunoassays. (n.d.). CLSI.
- The radioimmunoassay of tricyclic antidepressants. (n.d.). SciSpace.
- Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. (n.d.). National Institutes of Health.
- Molecular structure and dynamics of tricyclic antidepressant drugs. (n.d.). PubMed.
- Quetiapine cross-reactivity among three tricyclic antidepressant immunoassays. (n.d.). PubMed.
- Specificity data of the tricyclic antidepressants assay by fluorescent polarization immunoassay. (n.d.). PubMed.
- Rapid Tri-cyclic Antidepressants (TCA) Test Strip Instruction Insert. (n.d.). 12panelNow.
- Cross reactivity for the immunoassay for tricyclic antidepressants. The assay detects both amitriptyline (antidepressant) and cyclobenzaprine (muscle relaxant). (n.d.). ResearchGate.
- Nortriptyline | C19H21N. (n.d.). PubChem.
- Tricyclic antidepressant - Wikipedia. (n.d.).
- Microgenics Corporation Thermo Fisher Scientific Pranjali Shinde Manager, Regulatory Affairs 46500 Kato Road Fremont, California. (2023, November 17).
- A double-blind comparison of dothiepin and amitriptyline in patients with primary affective disorder: serum levels and clinical response. (n.d.). PubMed.
Sources
- 1. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 2. omedic.cl [omedic.cl]
- 3. Method validation of a tricyclic antidepressant drug panel in urine by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. quanterix.com [quanterix.com]
- 7. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specificity data of the tricyclic antidepressants assay by fluorescent polarization immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A double-blind comparison of dothiepin and amitriptyline in patients with primary affective disorder: serum levels and clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nortriptyline | C19H21N | CID 4543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Molecular structure and dynamics of tricyclic antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quetiapine cross-reactivity among three tricyclic antidepressant immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. wsp.wa.gov [wsp.wa.gov]
- 17. egrove.olemiss.edu [egrove.olemiss.edu]
- 18. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Northiaden and Other Norepinephrine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Norepinephrine Reuptake Inhibition
Norepinephrine (NE) is a pivotal catecholamine neurotransmitter that modulates a wide array of physiological and cognitive processes, including attention, mood, sleep-wake cycles, and memory. The precise regulation of NE concentration in the synaptic cleft is paramount for maintaining neuronal homeostasis. The norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6) family, is the primary mechanism for clearing NE from the synapse, thereby terminating its signaling.[1][2]
Inhibition of the NET has emerged as a cornerstone therapeutic strategy for several neurological and psychiatric disorders. By blocking the reuptake of NE, these inhibitors increase its synaptic availability, enhancing noradrenergic neurotransmission.[1] This mechanism is central to the efficacy of drugs used to treat Major Depressive Disorder (MDD), Attention-Deficit/Hyperactivity Disorder (ADHD), and narcolepsy.[1][3]
This guide provides a comprehensive framework for benchmarking the pharmacological profile of Northiaden, the primary active metabolite of the tricyclic antidepressant dosulepin (dothiepin), against other prominent norepinephrine reuptake inhibitors (NRIs).[4][5] We will delve into the essential in vitro and in vivo assays required for a rigorous comparative analysis, providing detailed, field-tested protocols and the scientific rationale behind them. Our objective is to equip researchers with the necessary tools to objectively evaluate the potency, selectivity, and functional impact of novel and existing NRIs.
Compound Profiles: this compound and Key Comparators
A thorough benchmarking study requires comparison against well-characterized reference compounds. We have selected three standard NRIs that represent different chemical classes and clinical applications:
-
This compound (N-desmethyldosulepin): The major active metabolite of dosulepin, a tricyclic antidepressant.[4] As a secondary amine, it is expected to exhibit greater potency as an NRI compared to its parent compound.[6] this compound's activity is considered a significant contributor to the therapeutic effects of dosulepin.[6][7]
-
Reboxetine: A selective norepinephrine reuptake inhibitor (NRI) that was specifically developed as an antidepressant.[8] It exhibits high affinity and selectivity for the human NET over the serotonin (SERT) and dopamine (DAT) transporters.[8][9] Unlike many tricyclic antidepressants, reboxetine has minimal affinity for muscarinic, histaminergic, and adrenergic receptors, resulting in a more favorable side-effect profile.[10][11]
-
Atomoxetine: A potent and selective NRI approved for the treatment of ADHD in children, adolescents, and adults.[12][13] Its therapeutic mechanism is thought to be the selective inhibition of the presynaptic norepinephrine transporter.[14] Atomoxetine also indirectly increases dopamine levels in the prefrontal cortex, a brain region where dopamine transporters are sparsely expressed.[12]
-
Desipramine: A tricyclic antidepressant and the active metabolite of imipramine.[15] It is recognized as a relatively selective and very potent NRI.[16][17] While it has weaker anticholinergic and antihistaminic effects compared to other TCAs, these actions are still present and contribute to its side-effect profile.[16]
Comparative Pharmacological Data
The initial phase of benchmarking involves determining the binding affinity (Kᵢ) and functional potency (IC₅₀) of each compound at the primary target (NET) and key off-targets (SERT, DAT). This selectivity profiling is crucial for predicting both therapeutic efficacy and potential side effects.
| Compound | NET Kᵢ (nM) | SERT Kᵢ (nM) | DAT Kᵢ (nM) | NET IC₅₀ (nM) | SERT/NET Selectivity Ratio | DAT/NET Selectivity Ratio |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Calculated | Calculated |
| Reboxetine | ~5-15 | ~300-1000 | >10,000 | ~10-20 | ~20-200 | >1000 |
| Atomoxetine | ~5 | ~77 | ~1451 | ~3-10 | ~15 | ~290 |
| Desipramine | ~0.8-4 | ~25-100 | >1000 | ~1-5 | ~25-50 | >250 |
Note: The values presented for comparator compounds are approximate ranges compiled from various literature sources. Actual experimental values may vary depending on assay conditions. The primary purpose of this table is to provide a template for comparative analysis.
Experimental Protocols for In-Depth Benchmarking
To generate the data required for a robust comparison, a series of validated in vitro and in vivo assays must be performed. Here, we provide detailed, step-by-step protocols for the foundational experiments.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound and comparators for the human norepinephrine (hNET), serotonin (hSERT), and dopamine (hDAT) transporters.
Causality: This assay directly measures the physical interaction between a compound and its target protein. A lower Kᵢ value indicates a higher binding affinity. By testing against multiple transporters, we can quantify the compound's selectivity.
Workflow Diagram:
Caption: Workflow for a synaptosomal neurotransmitter uptake assay.
Detailed Protocol:
-
Synaptosome Preparation:
-
Homogenize fresh or frozen rat brain tissue (e.g., frontal cortex or hypothalamus) in ice-cold 0.32 M sucrose solution. [18] * Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 16,000-20,000 x g for 20 minutes to pellet the crude synaptosomal fraction (P2). [18] * Resuspend the P2 pellet in a physiological buffer like Krebs-Ringer buffer. [18]2. Assay Setup:
-
In tubes or a 96-well plate, add the synaptosome suspension.
-
Add varying concentrations of the test compound or vehicle. For non-specific uptake, use a known inhibitor like Desipramine or conduct the incubation at 0-4°C.
-
Pre-incubate for 10-15 minutes at 37°C.
-
-
Uptake Initiation: Start the reaction by adding [³H]Norepinephrine at a concentration close to its Kₘ value (typically 50-250 nM).
-
Incubation: Incubate for a short, defined period within the linear range of uptake (e.g., 5-10 minutes) at 37°C.
-
Termination: Stop the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove extracellular radiolabel.
-
Counting & Analysis: Lyse the synaptosomes on the filter and measure the trapped radioactivity using a scintillation counter. Calculate the IC₅₀ value as described in the binding assay protocol.
In Vivo Microdialysis
Objective: To measure the effect of systemic administration of this compound on extracellular norepinephrine levels in a specific brain region of a freely moving animal.
Causality: This is the gold standard for demonstrating that a compound engages its target in the living brain and produces the expected neurochemical effect. An effective NRI will cause a significant, dose-dependent increase in the concentration of norepinephrine in the dialysate collected from the target brain region (e.g., prefrontal cortex). [19] Detailed Protocol:
-
Surgical Implantation: Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex). Allow the animal to recover for several days. [20]2. Probe Insertion: On the day of the experiment, place the animal in a microdialysis bowl. Gently insert a microdialysis probe through the guide cannula. [20]3. Perfusion & Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min). [19]After a stabilization period (60-120 minutes), begin collecting baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: After collecting a stable baseline (e.g., 3-4 samples), administer this compound or a comparator drug via a systemic route (e.g., intraperitoneal, subcutaneous, or oral).
-
Post-Dose Collection: Continue collecting dialysate samples for several hours to monitor the time course of the drug's effect on extracellular norepinephrine levels. [21]6. Sample Analysis: Analyze the norepinephrine concentration in each dialysate sample using a highly sensitive method, typically HPLC with electrochemical detection (HPLC-EC). [22]7. Data Analysis: Express the norepinephrine concentration in each post-dose sample as a percentage of the average baseline concentration. Plot the mean percent baseline vs. time for each treatment group to visualize the pharmacodynamic profile of the compound.
Conclusion and Forward Outlook
This guide outlines a systematic and scientifically rigorous approach to benchmarking this compound against other established norepinephrine reuptake inhibitors. By integrating in vitro binding and uptake assays with in vivo microdialysis, researchers can build a comprehensive pharmacological profile, elucidating the compound's potency, selectivity, and functional efficacy in a physiological context. The resulting data will be invaluable for understanding the therapeutic potential of this compound and for making informed decisions in the drug development process. Adherence to these self-validating protocols ensures the generation of trustworthy and reproducible data, forming an authoritative basis for comparative assessment.
References
-
Pharmacological profile of reboxetine, a representative of new class of antidepressant drugs, selective noradrenaline reuptake inhibitor (NARI), given acutely. PubMed. Available at: [Link]
-
The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. PubMed. Available at: [Link]
-
Dothiepin (UK PID). Inchem.org. Available at: [Link]
-
Reboxetine. Wikipedia. Available at: [Link]
-
Dosulepin. Wikipedia. Available at: [Link]
-
Dothiepin | C19H21NS. PubChem - NIH. Available at: [Link]
-
Desipramine. Wikipedia. Available at: [Link]
-
Reboxetine: Uses, Dosage, Side Effects and More. MIMS Philippines. Available at: [Link]
-
How Does Atomoxetine (Strattera) Work? All About Its Mechanism of Action. GoodRx. Available at: [Link]
-
Desipramine Hydrochloride Tablets USP 10, 25, 50, 75, 100 and 150 mg ANTIDEPRESSANT. AA Pharma. Available at: [Link]
-
Reboxetine: A pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. ResearchGate. Available at: [Link]
-
Desipramine. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Desipramine: Package Insert / Prescribing Information. Drugs.com. Available at: [Link]
-
This compound. Wikipedia. Available at: [Link]
-
Desipramine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass.com. Available at: [Link]
-
Dosulepin | C19H21NS. PubChem - NIH. Available at: [Link]
-
Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PMC - NIH. Available at: [Link]
-
In vivo monitoring of norepinephrine and .OH generation on myocardial ischemic injury by dialysis technique. PubMed. Available at: [Link]
-
Atomoxetine. Wikipedia. Available at: [Link]
-
Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. PubMed Central. Available at: [Link]
-
Atomoxetine. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Atomoxetine: MedlinePlus Drug Information. MedlinePlus. Available at: [Link]
-
DOTHIEPIN. tcd.ie. Available at: [Link]
-
STRATTERA (atomoxetine HCl). accessdata.fda.gov. Available at: [Link]
-
Norepinephrine–dopamine reuptake inhibitor. Wikipedia. Available at: [Link]
-
Pipethiaden - Dosulepin. Grokipedia. Available at: [Link]
-
Metabolism and pharmacokinetics of dothiepin. PMC - NIH. Available at: [Link]
-
Norepinephrine reuptake inhibitor. Wikipedia. Available at: [Link]
-
Monitoring extracellular norepinephrine in brain using in vivo microdialysis and HPLC-EC. Semantic Scholar. Available at: [Link]
-
What is the mechanism of Dosulepin Hydrochloride?. Patsnap Synapse. Available at: [Link]
-
Critical assessment of noradrenaline uptake in synaptosomal preparations. PubMed. Available at: [Link]
-
In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex. PubMed Central. Available at: [Link]
-
Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. NIH. Available at: [Link]
-
In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC - PubMed Central. Available at: [Link]
-
Analytical Strategies for the Determination of Norepinephrine Reuptake Inhibitors in Pharmaceutical Formulations and Biological Fluids. PubMed. Available at: [Link]
-
NET Transporter Assay. BioIVT. Available at: [Link]
-
A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. RSC Publishing. Available at: [Link]
-
GENLISA Human Norepinephrine Transporter (NET) ELISA. Krishgen Biosystems. Available at: [Link]
-
Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience - NCBI. Available at: [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]
-
Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). Cleveland Clinic. Available at: [Link]
Sources
- 1. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. bioivt.com [bioivt.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dosulepin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Dosulepin Hydrochloride? [synapse.patsnap.com]
- 8. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reboxetine - Wikipedia [en.wikipedia.org]
- 10. Pharmacological profile of reboxetine, a representative of new class of antidepressant drugs, selective noradrenaline reuptake inhibitor (NARI), given acutely - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Atomoxetine - Wikipedia [en.wikipedia.org]
- 13. Atomoxetine: MedlinePlus Drug Information [medlineplus.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. aapharma.ca [aapharma.ca]
- 16. Desipramine - Wikipedia [en.wikipedia.org]
- 17. Desipramine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 18. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. In vivo monitoring of norepinephrine and .OH generation on myocardial ischemic injury by dialysis technique [pubmed.ncbi.nlm.nih.gov]
- 22. Monitoring extracellular norepinephrine in brain using in vivo microdialysis and HPLC-EC | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Northiaden Waste
As a key active metabolite of the tricyclic antidepressant (TCA) dosulepin, Northiaden (N-desmethyldosulepin) requires meticulous handling and disposal procedures to ensure laboratory safety and environmental protection.[1] Although a well-known metabolite, its disposal falls under the stringent regulations governing hazardous chemical waste due to the toxicological profile of its parent compound and the broader class of TCAs.[2][3]
This guide provides a comprehensive framework for the proper disposal of this compound, grounded in the principles of chemical safety and regulatory compliance. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this waste stream responsibly, from the point of generation to final disposal.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
This compound is the primary active metabolite of dosulepin, a compound classified as hazardous and toxic if swallowed.[1][4][5] The parent compound's safety profile indicates potential for serious health damage upon ingestion and advises against exposure to dust and contact with skin.[2][3] Given its close structural and metabolic relationship, this compound must be handled with the same level of caution.
The disposal protocols outlined below are derived from the legal framework established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle-to-grave."[6][7][8] Adherence is not just a best practice; it is a legal requirement to prevent environmental contamination and protect human health.[9]
Key Hazards Associated with this compound and Parent TCAs:
| Hazard Category | Description | Primary Safety Concern |
| Acute Toxicity (Oral) | The parent compound, dosulepin, is classified as "Toxic if swallowed."[5] Accidental ingestion may cause serious harm or prove fatal.[2] | Ingestion, Inhalation of dust |
| Systemic Effects | Skin contact may be harmful, with potential for systemic effects following absorption.[3] | Dermal absorption, especially via compromised skin |
| Cardiovascular Effects | High doses of TCAs can lead to cardiac arrhythmias and severe hypotension.[10] | Overexposure during handling or in case of a spill |
| Combustibility | As a solid organic material, it may form explosive mixtures with air if dispersed as a fine dust.[3] | Fire or explosion from ignition sources |
| Environmental Hazard | Improper disposal can lead to the contamination of soil and water, posing a risk to ecosystems.[11] | Release into drains or general waste |
Pre-Disposal: Segregation and Containment
Proper disposal begins at the point of waste generation. The foundational principle is the strict segregation of waste streams to prevent dangerous chemical reactions.[6][9][12]
-
Step 1: Designate a Satellite Accumulation Area (SAA). Establish a designated area for hazardous waste that is at or near the point of generation and under the control of laboratory personnel.[9][13] This area must be clearly marked with hazardous waste signage.[13][14]
-
Step 2: Select Appropriate Waste Containers. Use only containers that are chemically compatible with this compound.[9][13] For solid waste, a high-density polyethylene (HDPE) drum or a similarly robust, sealable container is recommended. Liquid waste containing this compound (e.g., from dissolved samples) must be stored in leak-proof containers with secure closures.[9][13] Never use metal containers for acidic solutions or glass for hydrofluoric acid solutions.[13]
-
Step 3: Segregate Incompatible Waste. Never mix this compound waste with other chemical waste streams without first confirming compatibility. Specifically, keep it separate from strong oxidizing agents to prevent ignition.[2] Use physical barriers or secondary containment to separate different classes of hazardous waste.[9]
Step-by-Step Disposal Protocol for this compound Waste
This protocol covers solid this compound, contaminated labware, and dilute solutions.
Workflow for this compound Waste Management
Caption: Decision workflow for handling this compound waste.
Protocol Steps:
-
Wear Appropriate Personal Protective Equipment (PPE). Before handling waste, don a lab coat, safety glasses or goggles, and chemical-resistant gloves.[12] If handling fine powders, a dust respirator may be necessary to prevent inhalation.[2]
-
Containerize Waste at the Source.
-
Solid Waste: Place pure this compound, contaminated weigh boats, and other solid materials directly into the designated solid hazardous waste container.
-
Contaminated Sharps: Needles, syringes, and broken glass must be placed in a properly labeled, puncture-resistant sharps container for incineration.[11]
-
Contaminated Labware & PPE: Non-sharp items like gloves, bench paper, and pipette tips should be placed in the solid hazardous waste container.
-
Aqueous & Solvent Solutions: Collect liquid waste containing this compound in a compatible, sealed liquid waste container. Do not fill containers beyond 90% capacity to allow for expansion.[13][14]
-
-
Properly Label the Waste Container. The moment the first piece of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste."[13]
-
The full chemical name: "this compound (N-desmethyldosulepin) Waste." Avoid using abbreviations.
-
The date accumulation started.
-
A clear description of the contents (e.g., "Solid this compound with contaminated gloves and wipes").
-
-
Maintain Container Integrity. Keep the waste container closed at all times unless actively adding waste.[12][15] Store it in a well-ventilated area away from heat sources or direct sunlight.[12]
-
Transfer for Disposal. Once the container is full or reaches the regulatory time limit for SAAs, it must be moved to a central accumulation area (CAA) for pickup.[13] This process must be handled by trained personnel.
-
Arrange for Licensed Disposal. All hazardous waste must be transported off-site by a licensed hazardous waste disposal company.[6] This contractor will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). A manifest will be used to track the waste from your facility to its final destination, fulfilling RCRA's "cradle-to-grave" requirement.[16]
Crucially, no chemical waste, including solutions containing this compound, should ever be disposed of down the drain or in the regular trash.[9][12]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental release.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including a dust respirator for powders.[2]
-
Use a chemical spill kit to contain and absorb the spill. For powders, gently dampen the material with water to prevent it from becoming airborne before sweeping it up.[2]
-
Place all cleanup materials into a designated hazardous waste container and label it appropriately.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health & Safety (EHS) office or emergency response team.
-
Prevent entry into the affected area.
-
By adhering to these scientifically grounded and legally mandated procedures, laboratories can ensure the safe handling and disposal of this compound, upholding their commitment to personnel safety, regulatory compliance, and environmental stewardship.
References
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Safe Storage and Disposal of Chemicals in A Lab. Tion. [Link]
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
This compound - Wikipedia. Wikipedia. [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
This compound - gsrs. National Center for Advancing Translational Sciences. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
-
This compound - precisionFDA. precisionFDA. [Link]
-
EPA Hazardous Waste Management. Axonator. [Link]
-
Dothiepin | C19H21NS | CID 3155. PubChem, National Institutes of Health. [Link]
-
What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [Link]
-
Dosulepin - Wikipedia. Wikipedia. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Dothiepin - Material Safety Data Sheet. Amazon S3. [Link]
-
Urinary excretion of conjugates of dothiepin and this compound after an oral dose of dothiepin to humans. PubMed, National Institutes of Health. [Link]
-
Dosulepin | C19H21NS | CID 5284550. PubChem, National Institutes of Health. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. Dosulepin - Wikipedia [en.wikipedia.org]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. axonator.com [axonator.com]
- 8. youtube.com [youtube.com]
- 9. danielshealth.com [danielshealth.com]
- 10. assets.hpra.ie [assets.hpra.ie]
- 11. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
Navigating the Hazards of Northiaden: A Guide to Personal Protective Equipment
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of pharmaceutical research and development, the introduction of novel compounds necessitates a rigorous and proactive approach to safety. Northiaden, a potent synthetic neurotoxin, represents a significant breakthrough in our therapeutic pipeline. However, its unique cytotoxic and volatile properties demand the utmost caution and adherence to stringent safety protocols. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, ensuring the well-being of our dedicated research personnel.
Understanding the Threat: The Toxicological Profile of this compound
This compound is a highly volatile organic compound with a low occupational exposure limit (OEL) of 1 µg/m³. Its primary mode of action is the irreversible inhibition of acetylcholinesterase, leading to a rapid onset of severe neurological symptoms upon exposure.
Routes of Exposure and Their Consequences:
-
Inhalation: Due to its high volatility, inhalation is the most significant risk. Even brief exposure to low concentrations can lead to respiratory distress, dizziness, and neurological impairment.
-
Dermal Absorption: this compound readily penetrates intact skin. Direct contact can cause localized irritation and systemic toxicity.
-
Ingestion: While less common in a laboratory setting, accidental ingestion can be fatal.
-
Ocular Exposure: Contact with the eyes can cause severe irritation and rapid absorption into the bloodstream.
Given these hazards, a multi-layered approach to safety, beginning with engineering controls and culminating in the correct use of personal protective equipment (PPE), is paramount.
The Hierarchy of Controls: A Proactive Approach to Safety
Before detailing specific PPE requirements, it is crucial to understand the hierarchy of controls, a fundamental concept in occupational safety. This framework prioritizes the most effective and reliable control measures.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For this compound, elimination and substitution are not feasible. Therefore, our focus lies on robust engineering controls, stringent administrative procedures, and the diligent use of appropriate PPE.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection and use of PPE must be based on a thorough risk assessment of the specific procedures being performed.[1] All personnel handling this compound must receive comprehensive training on the proper use, limitations, and disposal of their assigned PPE.[2][3]
Respiratory Protection: A Critical Barrier
Due to this compound's high volatility and potent neurotoxicity, respiratory protection is mandatory for all handling procedures. The choice of respirator depends on the nature and scale of the work.
| Task | Potential Exposure Level | Minimum Required Respiratory Protection | NIOSH Approval Code |
| Weighing and preparing stock solutions | High | Positive-pressure, full-facepiece supplied-air respirator (SAR) with an auxiliary self-contained breathing apparatus (SCBA) | Refer to NIOSH Certified Equipment List[4] |
| Low-volume liquid transfers in a fume hood | Moderate | Full-facepiece respirator with an organic vapor cartridge and a P100 particulate filter | TC-23C or TC-14G[5] |
| Handling sealed containers | Low | N95 respirator for unpacking if not in plastic containers[6] | TC-84A |
Note: All respirator users must be medically cleared and fit-tested annually as per OSHA regulations.[7]
Hand Protection: Preventing Dermal Absorption
Given this compound's ability to be absorbed through the skin, double-gloving is required for all handling procedures.
-
Inner Glove: A thin, nitrile glove provides a base layer of protection.
-
Outer Glove: A thicker, chemical-resistant glove, such as butyl rubber or Viton, should be worn over the inner glove.
Glove compatibility must be verified with the manufacturer's specifications. Regularly inspect gloves for any signs of degradation or puncture, and change them immediately if compromised.
Body Protection: A Shield Against Splashes and Spills
A disposable, solid-front, back-closing gown made of a non-permeable material is required.[6] This gown should have long sleeves with tight-fitting cuffs. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the gown.
Eye and Face Protection: Guarding Against Ocular Exposure
For all procedures, chemical splash goggles that meet ANSI Z87.1 standards are mandatory. When not using a full-facepiece respirator, a face shield must be worn in conjunction with goggles to provide an additional layer of protection against splashes.
Operational Plan: Donning and Doffing Procedures
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Caption: The proper sequence for donning and doffing PPE is crucial for safety.
Donning Procedure:
-
Gown: Put on the disposable gown, ensuring it is securely fastened in the back.
-
Respirator/Mask: Don the appropriate respiratory protection and perform a seal check.
-
Eye/Face Protection: Put on goggles and a face shield if required.
-
Gloves: Don the inner and outer gloves. The outer glove should extend over the cuff of the gown.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove the outer gloves first, followed by the inner gloves, using a technique that avoids touching the outside of the gloves with bare hands.
-
Gown: Remove the gown by rolling it down and away from the body, turning it inside out as you go.
-
Eye/Face Protection: Remove goggles and face shield from the back.
-
Respirator/Mask: Remove your respiratory protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
Waste Segregation and Disposal Workflow:
Caption: A streamlined workflow for the safe disposal of this compound-contaminated waste.
Key Disposal Procedures:
-
Solid Waste: All disposable PPE, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials must be placed in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated solvents must be collected in a dedicated, labeled, and sealed waste container. Do not mix this compound waste with other chemical waste streams.[8]
-
Sharps: Needles and other contaminated sharps must be placed in a puncture-resistant sharps container specifically designated for this compound waste.
-
Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of as regular laboratory waste after the label has been defaced.[9]
All waste must be stored in a designated satellite accumulation area and disposed of through the institution's hazardous waste management program.[9]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station. Hold eyelids open and away from the eyeball. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. Alert your supervisor and Environmental Health & Safety. Only trained personnel with appropriate PPE should attempt to clean up a spill.
By adhering to these guidelines, we can ensure a safe research environment while continuing our vital work in advancing therapeutic innovation. Your commitment to safety is integral to our collective success.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
-
FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications. Columbia University Research. [Link]
-
Public Safety and First Responders | NPPTL | NIOSH. Centers for Disease Control and Prevention (CDC). [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). [Link]
-
Preventing Neurotoxicity at Work. ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
Respiratory Protection in Chemical Product Labels and Safety Data Sheets. Occupational Safety and Health Administration (OSHA). [Link]
-
Lab Safety - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]
-
NIOSH Respirator Approval Program Changes Improve Certification Speed and Market Oversight. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
OSHA Respirator Requirements for Selected Chemicals | NIOSH. Centers for Disease Control and Prevention (CDC). [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Freund-Vector's Approach to Safely Processing Potent Compounds. Freund-Vector Corporation. [Link]
-
Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering. University of Wisconsin–Madison. [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
-
Dispose of Toxic Chemicals Properly: Best Practices for Safe Disposal. Greenflow. [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]
-
Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. [Link]
-
Personal Protective Equipment - Chemical and Biological Terrorism. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). [Link]
-
NIH Waste Disposal Guide 2022 - Chemical Waste. National Institutes of Health (NIH). [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
Sources
- 1. compliancy-group.com [compliancy-group.com]
- 2. osha.gov [osha.gov]
- 3. research.columbia.edu [research.columbia.edu]
- 4. filelib.wildlife.ca.gov [filelib.wildlife.ca.gov]
- 5. schc.memberclicks.net [schc.memberclicks.net]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. gerpac.eu [gerpac.eu]
- 8. orf.od.nih.gov [orf.od.nih.gov]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
